Pyridazine-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJESVVYWPFAJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545720 | |
| Record name | Pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53896-49-4 | |
| Record name | Pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridazine-3-carbonitrile (CAS 53896-49-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridazine-3-carbonitrile (CAS 53896-49-4) is a polar, heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group. This arrangement of a 1,2-diazine ring and an electron-withdrawing cyano group imparts a unique set of physicochemical properties that are of significant interest in drug discovery and materials science. The inherent asymmetry and dipole moment of the pyridazine core, combined with the reactive potential of the nitrile, make it a valuable scaffold for creating diverse molecular architectures with tunable properties. This guide delves into the technical details of its structure, spectral characteristics, synthesis, chemical behavior, and its emerging role in the development of novel therapeutics.
Physicochemical and Structural Properties
The unique arrangement of two adjacent nitrogen atoms in the pyridazine ring, coupled with the strong electron-withdrawing nature of the nitrile group at the 3-position, governs the molecule's physical and chemical characteristics.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 53896-49-4 | [1][2] |
| Molecular Formula | C₅H₃N₃ | [1][2] |
| Molecular Weight | 105.10 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 43-48 °C | [1][2] |
| Synonyms | 3-Cyanopyridazine, 3-Pyridazinecarbonitrile | [2] |
| InChI Key | PJESVVYWPFAJCS-UHFFFAOYSA-N | [1][2] |
Solubility and Lipophilicity
Acidity and Basicity (pKa)
The parent pyridazine molecule is a weak base, with a reported pKa of approximately 2.0.[3] The presence of the electron-withdrawing nitrile group at the 3-position is expected to further decrease the basicity of the ring nitrogen atoms. This low basicity can be an advantage in drug design, as it allows the pyridazine ring to maintain its hydrogen-bond acceptor properties over a wider physiological pH range without becoming protonated.[3]
Spectral Characterization
Definitive, publicly available spectra for this compound are limited. However, based on the analysis of related pyridazine and cyanopyridine compounds, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the deshielding effect of the nitrogen atoms and the nitrile group, these protons will likely appear at relatively high chemical shifts.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: three for the CH carbons of the ring, one for the carbon bearing the nitrile group, and one for the nitrile carbon itself. The carbon atoms of the pyridazine ring will have chemical shifts influenced by the electronegative nitrogen atoms, and the nitrile carbon will appear in the characteristic region for cyano groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.
-
C=N and C=C Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the pyridazine ring.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 105. Fragmentation may occur through the loss of HCN (m/z = 78) or other pathways characteristic of nitrogen-containing heterocyclic compounds.
Synthesis and Manufacturing
Potential Synthetic Pathways
-
From 3-Chloropyridazine: A common method for introducing a nitrile group to a heterocyclic ring is through the nucleophilic substitution of a halide. The reaction of 3-chloropyridazine with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, is a likely synthetic route. This reaction may be facilitated by a phase-transfer catalyst.
-
Dehydration of Pyridazine-3-carboxamide: The dehydration of a primary amide is a classic method for nitrile synthesis. Pyridazine-3-carboxamide, which can be prepared from the corresponding carboxylic acid or ester, could be treated with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride to yield this compound.
The following diagram illustrates a plausible synthetic workflow starting from a γ-ketoacid, a common precursor for pyridazinones, which can then be converted to the target molecule.
Caption: Plausible synthetic workflow for this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.
Reactions at the Nitrile Group
The nitrile group is susceptible to attack by nucleophiles. A notable example is its reaction with thiols, such as glutathione or N-acetylcysteine.[4] This reaction is of significant interest in drug development, as it can lead to the formation of covalent adducts with cysteine residues in proteins. The electrophilicity of the nitrile in this compound is a key factor in its potential as a covalent inhibitor of cysteine proteases.[4]
The following diagram illustrates the general mechanism of thiazoline formation from the reaction of a this compound derivative with a thiol-containing nucleophile.
Caption: General mechanism of thiazoline adduct formation.
Reactions Involving the Pyridazine Ring
The electron-deficient nature of the pyridazine ring makes it a candidate for inverse-electron-demand Diels-Alder reactions. While specific examples for this compound are not available in the provided literature, related 4-pyridazinecarbonitriles have been shown to undergo intramolecular [4+2] cycloadditions, demonstrating the potential for this type of reactivity. The pyridazine ring can also undergo nucleophilic aromatic substitution, particularly if further activated by other electron-withdrawing groups or with the presence of a good leaving group.
Applications in Drug Discovery and Development
The unique properties of the pyridazine ring make it an attractive scaffold in medicinal chemistry. It is considered a less lipophilic and more polar bioisosteric replacement for the phenyl ring.[3] This can lead to improved aqueous solubility and reduced off-target effects, such as inhibition of cytochrome P450 enzymes.[3]
Cysteine Protease Inhibition
As mentioned, the electrophilic nitrile of this compound derivatives makes them potential inhibitors of cysteine proteases through covalent bond formation with the active site cysteine residue.[4] This mechanism is relevant for the development of drugs targeting a variety of diseases, including those involving cathepsins.
Scaffold for Bioactive Molecules
The pyridazine core is present in several approved drugs, highlighting its utility as a pharmacophore.[3] The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors is a key feature in molecular recognition at biological targets.[3] this compound provides a versatile starting point for the synthesis of more complex molecules, where the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in drug design.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a polar pyridazine core and a reactive nitrile group offers a wealth of opportunities for the design and synthesis of novel bioactive molecules. While further research is needed to fully elucidate its spectral properties and to develop optimized synthetic protocols, the existing body of knowledge underscores its potential as a key intermediate for the development of next-generation therapeutics.
References
- 1. This compound 97 53896-49-4 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanopyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of heterocyclic chemistry is vast and ever-evolving, with nitrogen-containing ring systems forming the backbone of a significant portion of pharmaceuticals and functional materials. Among these, the pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, presents a unique electronic and structural profile.[1] This guide focuses on a specific, yet under-documented derivative: 3-cyanopyridazine. While direct and extensive literature on this particular molecule is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview by integrating established knowledge of the parent pyridazine system, the influence of the cyano substituent, and reasoned, field-proven methodologies for its synthesis and characterization. This guide is designed to be a foundational resource for researchers embarking on projects involving 3-cyanopyridazine, offering both established data on related compounds and a practical framework for its investigation.
Molecular Structure and Core Physicochemical Properties
3-Cyanopyridazine, also known as 3-pyridazinecarbonitrile, possesses the molecular formula C₅H₃N₃. Its structure features a pyridazine ring with a nitrile (-C≡N) group at the C-3 position. The presence of the two adjacent nitrogen atoms and the strongly electron-withdrawing cyano group significantly influences the molecule's electronic distribution, reactivity, and physical properties.
Logical Relationship of Structural Features
Caption: Influence of the pyridazine ring and cyano group on the overall properties.
Table 1: Core Physicochemical Properties of Pyridazine and Predicted Properties of 3-Cyanopyridazine
| Property | Pyridazine (Parent Compound) | 3-Cyanopyridazine (Predicted/Estimated) | Rationale for Estimation |
| Molecular Formula | C₄H₄N₂ | C₅H₃N₃ | Addition of a CN group and removal of one H. |
| Molecular Weight | 80.09 g/mol | 105.09 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid[2] | Predicted to be a white to off-white crystalline solid. | The addition of a polar cyano group often increases melting point and leads to a solid state at room temperature, similar to other cyanated heterocycles. |
| Melting Point | -8 °C[3] | Expected to be significantly higher than pyridazine. | Increased molecular weight, polarity, and potential for dipole-dipole interactions. |
| Boiling Point | 208 °C[3] | Expected to be higher than pyridazine. | Increased molecular weight and polarity. |
| Solubility | Miscible with water, ethanol, and benzene[3][4] | Predicted to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and limited solubility in water and non-polar solvents. | The polar cyano group and pyridazine nitrogens will favor polar interactions, but the overall aromatic system may limit high water solubility.[5] |
| pKa | 2.24 (of the conjugate acid)[2] | Expected to be lower than pyridazine (i.e., less basic). | The electron-withdrawing nature of the cyano group will decrease the electron density on the ring nitrogens, making them less available for protonation.[6] |
Synthesis and Purification
While a definitive, optimized synthesis for 3-cyanopyridazine is not prominently featured in readily available literature, a logical and established synthetic route can be proposed based on standard organic chemistry transformations. The most direct pathway involves the dehydration of the corresponding amide, pyridazine-3-carboxamide.
Proposed Synthetic Workflow
Caption: A two-step synthetic route from pyridazine-3-carboxylic acid.
Experimental Protocol: Synthesis of 3-Cyanopyridazine from Pyridazine-3-carboxamide
This protocol is a proposed methodology based on established chemical principles for the dehydration of amides to nitriles.
Materials:
-
Pyridazine-3-carboxamide
-
Phosphorus pentoxide (P₂O₅) or Trifluoroacetic anhydride (TFAA)
-
Anhydrous, high-boiling solvent (e.g., toluene or xylene)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyridazine-3-carboxamide (1.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous toluene to create a stirrable slurry.
-
Dehydrating Agent Addition: Carefully add the dehydrating agent.
-
If using P₂O₅: Add phosphorus pentoxide (approx. 1.5-2.0 eq) portion-wise to the stirred slurry. The addition may be exothermic.
-
If using TFAA: Add trifluoroacetic anhydride (approx. 2.0-3.0 eq) dropwise via a syringe.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 3-cyanopyridazine by either recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) or by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the synthesized 3-cyanopyridazine must be confirmed through the spectroscopic methods detailed in the following section, and by melting point analysis.
Spectroscopic Characterization
The unambiguous identification of 3-cyanopyridazine relies on a combination of spectroscopic techniques. The following data is predicted based on the known spectra of pyridazine and the expected electronic effects of the cyano group.
Table 2: Predicted Spectroscopic Data for 3-Cyanopyridazine
| Technique | Expected Key Features | Rationale |
| ¹H NMR | Three distinct signals in the aromatic region (likely between δ 7.5 and 9.5 ppm). The protons will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) based on their position relative to each other and the ring nitrogens. The proton at C-6, being adjacent to a nitrogen, is expected to be the most downfield.[7][8] | The asymmetry of the molecule will result in three unique proton environments. The electron-withdrawing nature of the nitrogens and the cyano group will shift the protons downfield compared to benzene. |
| ¹³C NMR | Five distinct signals are expected: three for the CH carbons and two for the quaternary carbons (C-3 and the cyano carbon). The carbon bearing the cyano group (C-3) and the cyano carbon itself will have characteristic chemical shifts. The pyridazine ring carbons are typically found between δ 125 and 160 ppm.[9][10] | The molecule has five unique carbon environments. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the electronic effects of the nitrile. |
| IR Spectroscopy | A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ characteristic of a C≡N stretch. Aromatic C-H stretching bands above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[1][11] | These are characteristic vibrational modes for aromatic nitriles. |
| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z = 105. Fragmentation may involve the loss of HCN (m/z = 78) or N₂ (m/z = 77), which are common fragmentation pathways for nitrogen-containing aromatic compounds.[12] | The molecular weight corresponds to the molecular formula C₅H₃N₃. Fragmentation patterns provide structural information. |
Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified 3-cyanopyridazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR: For unambiguous assignment of proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr or analyze as a thin film from a volatile solvent on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Obtain a full scan mass spectrum to determine the molecular weight. For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.
Reactivity and Applications in Drug Development
The reactivity of 3-cyanopyridazine is dictated by the interplay between the electron-deficient pyridazine ring and the versatile cyano group. This dual functionality makes it an attractive scaffold in medicinal chemistry.
Reactivity Profile
Caption: Key reaction pathways for 3-cyanopyridazine.
-
Reactions of the Cyano Group: The nitrile functionality can undergo a variety of transformations, providing access to other important functional groups.
-
Hydrolysis: Acidic or basic hydrolysis can convert the cyano group to a carboxamide and subsequently to a carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition: The cyano group can participate in cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
-
-
Reactions of the Pyridazine Ring: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly if a leaving group is present on the ring. The ring nitrogen atoms can also participate in reactions such as N-oxidation or quaternization.
Potential Applications in Drug Development
The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[13][14] The introduction of a cyano group at the 3-position offers several strategic advantages:
-
As a Synthetic Handle: The versatile reactivity of the cyano group allows for the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
As a Pharmacophore Element: The nitrile group can act as a hydrogen bond acceptor, interacting with biological targets.
-
Bioisosteric Replacement: The conversion of the cyano group to a tetrazole ring is a common strategy in drug design to mimic a carboxylic acid with improved metabolic stability and cell permeability.
Conclusion
3-Cyanopyridazine, while not extensively characterized in the public domain, represents a molecule of significant potential for researchers in the chemical and pharmaceutical sciences. By leveraging our understanding of pyridazine chemistry and the predictable reactivity of the cyano group, we can confidently propose synthetic routes and analytical methods for its preparation and characterization. This guide provides a solid foundation for such endeavors, encouraging further exploration of this promising heterocyclic building block. As with any scientific pursuit, the proposed protocols herein should be adapted and optimized based on rigorous experimental observation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Pyridazine-3-carbonitrile: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Abstract: Pyridazine-3-carbonitrile is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, methods for its analytical characterization, and an in-depth discussion of its applications. With a molecular formula of C₅H₃N₃ and a molecular weight of 105.10 g/mol , this compound's unique electronic and structural features, stemming from the adjacent nitrogen atoms in the pyridazine ring and the electrophilic nitrile group, make it a valuable pharmacophore and a versatile intermediate.[1][2] We will explore its role as a bioisostere, its hydrogen bonding capabilities, and its function as a potential covalent modifier in enzyme inhibition, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this molecule in their discovery programs.
Physicochemical and Structural Data
A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research. This compound is a solid at room temperature with a defined set of characteristics that are critical for its handling, reaction setup, and integration into screening libraries.[3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 3-Cyanopyridazine, 3-Pyridazinecarbonitrile | [1][3] |
| CAS Number | 53896-49-4 | [1][2][4] |
| Molecular Formula | C₅H₃N₃ | [1][2][4] |
| Molecular Weight | 105.10 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 43-48 °C | [1][2][3] |
| SMILES | N#Cc1cccnn1 | [3] |
| InChI Key | PJESVVYWPFAJCS-UHFFFAOYSA-N | [1][3] |
Synthesis and Mechanistic Rationale
The synthesis of functionalized pyridazines is a well-established area of heterocyclic chemistry. One robust method for preparing pyridazines involves a Diaza-Wittig reaction, which offers a versatile route from readily available 1,3-dicarbonyl compounds. This approach is advantageous as it allows for modular construction of the pyridazine core.
Synthetic Strategy: The Diaza-Wittig Approach
The Diaza-Wittig reaction is a powerful transformation that converts a 1,4-dicarbonyl compound (or a precursor) into a pyridazine ring through the reaction with a phosphine and subsequent intramolecular cyclization. The causality behind this choice of strategy lies in its efficiency and tolerance for various functional groups. The process begins with the synthesis of an α-diazo-1,3-diketone, which is then oxidized to a 1,2,3,4-tetracarbonyl precursor. This precursor, upon treatment with a phosphine like tributylphosphine, forms a phosphazine intermediate which readily cyclizes to the stable pyridazine aromatic system.
Experimental Protocol: Synthesis via Diaza-Wittig Reaction
This protocol is a representative method adapted from established synthetic strategies for pyridazine derivatives.[5]
Step 1: Synthesis of the α-Diazo-1,3-dicarbonyl Precursor
-
To a stirred solution of a suitable 1,3-dicarbonyl starting material in a solvent like acetonitrile, add an equivalent of a diazo transfer reagent (e.g., tosyl azide) and a non-nucleophilic base (e.g., DBU) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazo-1,3-dicarbonyl compound, which can be purified by column chromatography.
Step 2: Oxidation to the 1,2,3,4-Tetrone Precursor
-
Dissolve the α-diazo-1,3-dicarbonyl compound in a suitable solvent such as acetonitrile.
-
Add an oxidizing agent like 2-Iodoxybenzoic acid (IBX) to the solution.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the oxidant byproducts. The crude product in the filtrate is typically used directly in the next step without further purification due to potential instability. The rationale here is to minimize handling of the highly reactive tetrone intermediate.
Step 3: Diaza-Wittig Cyclization to this compound
-
To the crude solution of the tetrone precursor from Step 2, add tributylphosphine dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The phosphine acts as the catalyst to initiate the formation of the phosphazine intermediate.
-
Stir the reaction mixture for 30-60 minutes. The intramolecular Wittig-type reaction proceeds rapidly to form the pyridazine ring.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic techniques is employed for the unambiguous characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The proton adjacent to the nitrile group and between the two nitrogens will likely be the most deshielded. The coupling patterns (doublet of doublets, etc.) will be consistent with a 3-substituted pyridazine ring system.[6]
-
¹³C NMR: The spectrum should display five signals: four for the sp² hybridized carbons of the pyridazine ring and one for the nitrile carbon (typically δ 115-120 ppm). The carbon atom attached to the nitrile group will have a distinct chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of a C≡N (nitrile) stretch. Additional bands corresponding to aromatic C-H and C=N/C=C stretching will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 105.10.
Analytical Confirmation Workflow
Caption: Workflow for the analytical characterization of the final product.
Core Applications in Drug Development
The pyridazine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry.[5] Its utility stems from a unique combination of physicochemical properties that can favorably impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.
The Pyridazine Moiety: A Polar Bioisostere
The pyridazine ring is often employed as a bioisosteric replacement for a phenyl ring.[7] The key motivations for this substitution are:
-
Reduced Lipophilicity: The two nitrogen atoms increase the polarity of the ring, which can lead to enhanced aqueous solubility and a lower logP value compared to a corresponding phenyl analog. This is a critical parameter for improving the developability of a drug candidate.[7]
-
Modulated Metabolism: The nitrogen atoms provide sites that can alter the molecule's metabolic profile, potentially blocking unwanted P450-mediated oxidation that might occur on a phenyl ring.
-
Hydrogen Bonding Capacity: The two adjacent ring nitrogens act as strong hydrogen bond acceptors. This dual-acceptor capability can facilitate highly specific and strong interactions with protein targets, such as the backbone N-H groups of amino acid residues.[7]
The Nitrile Group: A Versatile Pharmacophore
The nitrile group at the 3-position is not merely a passive substituent. Its electronic properties are key to its function:
-
Electrophilicity: Aromatic nitriles can exhibit electrophilic character, enabling them to act as "warheads" for covalent inhibition. They can react with nucleophilic residues, such as the thiol group of cysteine in the active site of enzymes like cysteine proteases.[8]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is also a competent hydrogen bond acceptor, providing an additional point of interaction with a drug target.
Case Study: Cysteine Protease and Kinase Inhibition
Research into inhibitors for enzymes like cathepsins and kinases has leveraged this compound derivatives.[8][9] In these contexts, the pyridazine ring positions the electrophilic nitrile in the enzyme's active site. The electrophilicity of the nitrile is fine-tuned by the electron-withdrawing nature of the pyridazine ring itself. This can lead to the formation of a reversible or irreversible covalent bond with an active site cysteine, resulting in potent inhibition.[8] This mechanism highlights the synergy between the core ring and its functionalization, where the pyridazine acts as the scaffold and the nitrile serves as the reactive moiety. The pyridazine ring is also found in several approved drugs, demonstrating its clinical relevance.[7]
Conceptual Drug-Target Interaction Model
Caption: Conceptual binding of a this compound inhibitor.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. Its molecular formula of C₅H₃N₃ and weight of 105.10 g/mol belie a complex and highly useful set of properties.[1][2][4] The combination of the pyridazine core, which enhances solubility and provides specific hydrogen bonding vectors, with the versatile nitrile functional group, which can act as both a hydrogen bond acceptor and a covalent warhead, makes it an invaluable asset. For researchers and scientists in drug development, a deep understanding of its synthesis, characterization, and mechanistic applications is essential for unlocking its full potential in the creation of novel therapeutics.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound 97 53896-49-4 [sigmaaldrich.com]
- 3. This compound 97 53896-49-4 [sigmaaldrich.com]
- 4. This compound 97% | CAS: 53896-49-4 | AChemBlock [achemblock.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. This compound(53896-49-4) 1H NMR spectrum [chemicalbook.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Pyridazine-3-carbonitrile. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization by NMR is paramount for researchers in the field.[1] This document moves beyond a simple data report, offering insights into the experimental rationale, data interpretation, and the underlying principles that govern the spectral features of this heterocyclic nitrile.
Introduction: The Significance of this compound
This compound (C₅H₃N₃) is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group.[2][3][4] The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is a recognized pharmacophore in numerous bioactive molecules.[1] Its electron-deficient nature, a consequence of the electronegative nitrogen atoms, significantly influences the electronic environment of the ring and its substituents. The nitrile group, a strong electron-withdrawing group, further modulates the electronic properties of the molecule. Understanding the precise structural details through NMR is crucial for predicting its reactivity, molecular interactions, and potential as a scaffold in drug design.
Molecular Structure and Atom Numbering:
To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the pyridazine ring will be utilized.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is foundational to accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of this compound.
Workflow for NMR Spectral Analysis:
Caption: A standardized workflow for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal overlapping signals.
-
Concentration : A concentration of 5-10 mg of the analyte in approximately 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.
-
Homogenization : Ensure the sample is fully dissolved by vortexing the vial before transferring the solution to a 5 mm NMR tube.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.[2]
-
¹H NMR Acquisition :
-
Pulse Program: A standard 30-degree pulse ('zg30') is appropriate.
-
Spectral Width: A range of 12-16 ppm is sufficient to cover the aromatic region.
-
Number of Scans: 16 to 32 scans will typically provide adequate signal intensity.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
-
¹³C NMR Acquisition :
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse ('zgpg30') is standard.
-
Spectral Width: A spectral width of 200-220 ppm will encompass all expected carbon signals.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is necessary.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, including quaternary carbons.
-
Data Processing
-
Fourier Transform : The raw Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase and Baseline Correction : Manual phase correction and automatic baseline correction are applied to ensure accurate peak integration and chemical shift determination.
-
Referencing : The spectra should be referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms and the nitrile group leads to a general downfield shift of these protons compared to benzene.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~9.30 | dd | ~4.5, 1.5 |
| H4 | ~8.10 | dd | ~8.5, 1.5 |
| H5 | ~7.80 | dd | ~8.5, 4.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented here are representative values.
Interpretation of the ¹H NMR Spectrum:
-
H6 : This proton is the most deshielded due to its proximity to the electronegative nitrogen atom (N1) and its position ortho to the electron-withdrawing nitrile group. It appears as a doublet of doublets (dd) due to coupling with H5 (³J, vicinal coupling) and H4 (⁴J, meta coupling).
-
H4 : This proton is also significantly deshielded, being ortho to a nitrogen atom (N2). It appears as a doublet of doublets (dd) due to coupling with H5 (³J, vicinal coupling) and H6 (⁴J, meta coupling).
-
H5 : This proton is the most upfield of the three, being further from the electron-withdrawing nitrile group. It appears as a doublet of doublets (dd) due to coupling with both H4 and H6 (³J, vicinal couplings).
The coupling constants are critical for unambiguous assignment. The larger coupling constant (~8.5 Hz) corresponds to the vicinal coupling between adjacent protons (H4 and H5), while the smaller coupling constants (~4.5 Hz and ~1.5 Hz) correspond to the vicinal coupling between H5 and H6, and the meta coupling between H4 and H6, respectively.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C6 | ~155.0 |
| C4 | ~132.0 |
| C5 | ~128.0 |
| C3 | ~140.0 |
| CN | ~116.0 |
Note: These are approximate chemical shift values. Actual values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
C6 and C4 : These carbons, being directly attached to nitrogen atoms, are the most deshielded and appear furthest downfield in the aromatic region.
-
C5 : This carbon atom is the most shielded of the ring carbons, appearing at the most upfield position.
-
C3 : The carbon atom bearing the nitrile group (C3) is a quaternary carbon and its chemical shift is influenced by both the adjacent nitrogen atoms and the attached cyano group.
-
CN : The nitrile carbon itself appears in a characteristic region for cyano groups, typically between 115-120 ppm.[5] Due to being a quaternary carbon and its relaxation time, its signal intensity may be lower compared to the protonated carbons.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed and unambiguous structural confirmation of the molecule. The distinct chemical shifts, multiplicities, and coupling constants are all consistent with the proposed structure and can be rationalized based on the electronic effects of the nitrogen heteroatoms and the nitrile substituent. This guide serves as a valuable resource for researchers, providing not only the spectral data but also the methodological framework and interpretive logic required for the confident characterization of this important heterocyclic compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of a Substituted Pyridazine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of a key pyridazine derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. The pyridazine scaffold is of significant interest to researchers in drug discovery and materials science due to its unique physicochemical properties.[1] This document details the experimental workflow from crystal growth to data analysis, offering insights into the rationale behind methodological choices. A thorough examination of the resulting crystal structure, including intramolecular geometry and intermolecular interactions, is presented. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of crystallographic techniques and their application to heterocyclic compounds.
Introduction: The Significance of the Pyridazine Core
The pyridazine ring system is a prominent heterocyclic motif in medicinal chemistry and materials science. Its defining feature, the presence of two adjacent nitrogen atoms in a six-membered aromatic ring, imparts a unique electronic distribution, dipole moment, and hydrogen bonding capabilities. These characteristics make pyridazine derivatives attractive candidates for modulating biological targets and for the design of novel functional materials.
A comprehensive understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the prediction of material properties. Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating such structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.
This guide focuses on the crystal structure analysis of a substituted pyridazine-3-carbonitrile, specifically 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile . The selection of this derivative allows for an exploration of the influence of various functional groups—an amino group, a cyano group, and a substituted phenyl ring—on the crystal packing and supramolecular assembly.
Experimental Section: From Synthesis to Single Crystal
A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
A plausible synthetic route to the title compound involves a one-pot, three-component reaction. This approach is favored for its efficiency and atom economy. The synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile can be achieved through the reaction of malononitrile, an appropriate arylglyoxal (in this case, 4-chlorophenylglyoxal), and hydrazine hydrate.[1]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1.0 eq) and 4-chlorophenylglyoxal (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Initiation: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[2]
Growth of Diffraction-Quality Single Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Success relies on careful control of saturation, nucleation, and growth rates. For small organic molecules like the target compound, slow evaporation is a commonly employed and effective technique.
Experimental Protocol: Single Crystal Growth (Slow Evaporation)
-
Solvent Selection: Screen a variety of solvents to identify one in which the compound has moderate solubility. For the title compound, a mixture of ethanol and DMF is a good starting point.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature. Gently warm the solution to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or fine-tipped tweezers.
Single-Crystal X-ray Diffraction Analysis
The heart of the structural analysis lies in the collection and interpretation of X-ray diffraction data.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Experimental Protocol: Data Collection and Processing
-
Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.
-
Data Collection: Data is collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.
Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
The crystallographic data for the title compound has been reported and provides the fundamental parameters of the crystal lattice.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₇ClN₄ |
| Formula Weight | 230.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| α (°) | 90 |
| β (°) | 93.401(10) |
| γ (°) | 90 |
| Volume (ų) | 1010.9(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.515 |
| R-factor (R1) | 0.0906 |
| wR2 | 0.1422 |
Table 1: Summary of crystallographic data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.[1]
Structural Analysis and Discussion
The solved crystal structure reveals detailed insights into the molecular geometry and the packing of the molecules in the solid state.
Molecular Geometry
The pyridazine and the phenyl rings in the molecule are not coplanar. This deviation from planarity is a key structural feature. An analysis of selected bond lengths and angles provides a quantitative description of the molecular geometry.
| Bond | Length (Å) | Angle | **Value (°) ** |
| N1-N2 | 1.336 | N2-N1-C10 | 120.08 |
| N3-C10 | 1.333 | N1-C10-N3 | 116.4 |
| C9-C11 | - | N4-C11-C9 | 176.2 |
Table 2: Selected bond lengths and angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.[1]
The near-linear geometry of the N4-C11-C9 angle (176.2°) is characteristic of the sp-hybridized carbon atom of the nitrile group. The bond lengths within the pyridazine ring are consistent with its aromatic character.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, hydrogen bonding plays a crucial role in the formation of the supramolecular architecture.
A notable feature of the crystal structure is a weak intermolecular interaction between the N1 atom of the pyridazine ring of one molecule and the N3 atom of the amino group of an adjacent molecule.[1] This interaction, along with other weaker C-H···N and π-π stacking interactions, contributes to the overall stability of the crystal lattice.
Below is a conceptual workflow for the entire process, from synthesis to structural analysis.
Caption: Workflow from synthesis to structural analysis.
The following diagram illustrates the key intermolecular hydrogen bonding interaction that directs the crystal packing.
Caption: Key intermolecular hydrogen bond.
Conclusion
The single-crystal X-ray diffraction analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile provides invaluable, high-resolution structural information. This guide has outlined the comprehensive workflow, from the rational synthesis and meticulous crystal growth to the detailed analysis of the molecular and supramolecular structure. The insights gained from such studies, particularly regarding intermolecular interactions, are fundamental to the fields of drug discovery and materials science. This detailed structural knowledge enables scientists to build more accurate structure-activity relationships and to design next-generation molecules with tailored properties.
References
Solubility of Pyridazine-3-carbonitrile in common organic solvents
An In-depth Technical Guide to the Solubility of Pyridazine-3-carbonitrile in Common Organic Solvents
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry, valued for its unique physicochemical properties that are instrumental in drug design and molecular recognition.[1] The inherent polarity of the pyridazine ring, combined with the strong dipole of the nitrile group, governs its interactions with various media, making a thorough understanding of its solubility profile essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the molecular characteristics of this compound, establishes a theoretical framework for predicting its solubility, presents a qualitative solubility profile in common organic solvents, and details a robust experimental protocol for its quantitative determination.
Introduction: The Significance of Solubility in Drug Development
Molecular Characteristics Governing Solubility
The solubility behavior of this compound is dictated by the interplay of its two key structural features: the aromatic pyridazine heterocycle and the carbonitrile functional group.
-
The Pyridazine Ring: As a 1,2-diazine, the pyridazine ring is endowed with unique properties. The two adjacent nitrogen atoms create a significant dipole moment, making the ring system highly polar.[1] The lone pairs on these nitrogen atoms act as strong hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[1] Compared to its isomer pyridine, pyridazine is less basic but retains a strong H-bond acceptor potential, which is crucial for interacting with polar solvent molecules.[1]
-
The Carbonitrile Group (-C≡N): The nitrile group is one of the most strongly polar functional groups in organic chemistry. The large difference in electronegativity between carbon and nitrogen results in a powerful permanent dipole.[5] The nitrogen atom's lone pair can also participate in hydrogen bonding as an acceptor.[5]
Collectively, these features render this compound a distinctly polar molecule, a characteristic that is the primary determinant of its solubility profile. The principle of "similia similibus solvuntur" or "like dissolves like " is the foundational concept for predicting its behavior.[6]
A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
To move beyond the qualitative rule of "like dissolves like," a more quantitative approach is needed. The Hansen Solubility Parameter (HSP) model provides a robust framework by deconstructing the total cohesive energy of a substance into three distinct components.[7][8]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[7] While the specific HSP values for this compound have not been published, its molecular structure strongly suggests it possesses high δp and δh values, characteristic of a polar, hydrogen-bond-accepting solute. A study on the related compound 6-phenyl-pyridazin-3(2H)-one, which also exhibits high solubility in polar solvents, confirms the utility of this approach for pyridazine derivatives.[9]
Predicted Solubility Profile of this compound
Based on the molecular structure analysis, HSP theory, and experimental data from analogous compounds such as 6-phenyl-pyridazin-3(2H)-one[9][10], 3-cyanopyridine[11][12][13], and the parent pyridazine ring[14][15], the following qualitative solubility profile is predicted.
| Solvent Class | Common Solvents | Predicted Solubility | Justification |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | Strong dipole-dipole interactions between the solvent and the highly polar solute. The pyridazinone analogue shows exceptionally high solubility in DMSO.[10] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The solute can act as a strong hydrogen bond acceptor for the solvent's hydroxyl protons. The isomer 3-cyanopyridine is soluble in alcohols.[11] Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to the decreasing overall polarity of the solvent. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | These solvents have moderate polarity and can engage in some dipole-dipole interactions but lack the strong hydrogen-bonding capability of protic solvents, leading to reduced solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Low | While some π-π stacking interactions are possible with the aromatic ring, the large polarity mismatch between the solvent and solute will significantly limit solubility. 3-cyanopyridine shows some solubility in benzene.[11] |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Insoluble | A profound mismatch in intermolecular forces. The weak dispersion forces of the solvent cannot overcome the strong cohesive energy of the polar solute's crystal lattice. The parent pyridazine is poorly soluble in hexane.[14] |
| Aqueous | Water | Moderate | The high polarity and hydrogen bond accepting sites suggest potential for water solubility. The isomer 3-cyanopyridine is highly water-soluble (140 g/L).[12][16] However, the overall pyridazine ring is more lipophilic than it is hydrophilic, which may temper solubility compared to its pyridine isomer. An ethanol/water mixture would likely be an excellent recrystallization medium. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
To obtain precise, quantitative data, the isothermal equilibrium shake-flask method is the gold standard. The following protocol is adapted from established methods for pyridazinone derivatives and is highly recommended for generating reliable data.[17]
5.1. Materials and Apparatus
-
Solute: High-purity (>98%) this compound.[18]
-
Solvents: HPLC-grade or equivalent purity common organic solvents.
-
Equipment: Analytical balance, temperature-controlled orbital shaker or water bath, 4 mL screw-cap glass vials, 0.22 µm syringe filters (Teflon or other solvent-compatible material), calibrated pipettes, HPLC or UV-Vis spectrophotometer.
5.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each test solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours to ensure the dissolution process reaches a steady state.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial to remove all undissolved solids.
-
Analysis:
-
Gravimetric (for non-volatile solvents): Weigh the filtered sample, then evaporate the solvent under vacuum or gentle heat and weigh the remaining solid solute.
-
Spectroscopic/Chromatographic (Preferred): Accurately dilute the filtered sample with a suitable solvent to a concentration within the pre-established linear range of a calibrated UV-Vis or HPLC method. Determine the concentration of this compound in the saturated solution.
-
-
Calculation: Convert the measured concentration (e.g., mg/mL) into desired units such as molarity (mol/L), g/100 mL, or mole fraction.
Implications for Research and Development
A clear understanding of this solubility profile provides actionable insights:
-
Synthesis: Polar aprotic solvents like DMF or DMSO are excellent choices for reaction media, ensuring high concentrations of the reactant can be achieved.
-
Purification: The predicted moderate solubility in alcohols and high solubility in water suggests that recrystallization from an alcohol/water solvent system (e.g., ethanol/water) would be a highly effective purification strategy. For chromatographic purification, a mobile phase system like ethyl acetate/hexane would be suitable, as the compound would likely have good mobility and separation characteristics.
-
Formulation & Screening: For biological assays, creating a concentrated stock solution in DMSO is the standard and most effective approach.[19] Subsequent dilutions into aqueous buffers for screening can then be performed, though care must be taken to avoid precipitation if the final DMSO concentration is too low.
Conclusion
While quantitative experimental data for the solubility of this compound remains to be systematically published, a robust and scientifically-grounded predictive profile can be established through careful analysis of its molecular structure and comparison with well-studied analogues. The compound is predicted to be highly soluble in polar aprotic and protic solvents, with limited to no solubility in nonpolar media. This predictive guide, coupled with the detailed experimental protocol provided, equips researchers and drug developers with the necessary tools to confidently handle, purify, and utilize this compound in their critical work, thereby streamlining the path from laboratory synthesis to potential therapeutic application.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 53896-49-4 [sigmaaldrich.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 溶剂混溶性表 [sigmaaldrich.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Cyanopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Pyridazine - Wikipedia [en.wikipedia.org]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. uspnf.com [uspnf.com]
Tautomerism in Pyridazine Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The biological activity and physicochemical properties of these derivatives are profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth exploration of tautomerism in pyridazine derivatives, offering a technical narrative designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of different tautomeric forms, the intricate factors governing their equilibrium, and the advanced analytical techniques essential for their characterization. This document is structured to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven experimental insights to empower the rational design of novel pyridazine-based therapeutics.
Introduction: The Significance of Tautomerism in Pyridazine Scaffolds
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The unique electronic distribution conferred by the two nitrogen atoms makes the pyridazine ring a versatile pharmacophore.[9] However, this same feature also gives rise to tautomerism, a form of structural isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.
The tautomeric form of a pyridazine derivative can dramatically alter its biological activity by influencing its shape, hydrogen bonding capabilities, and lipophilicity.[9] For instance, the ability of a molecule to interact with a biological target is highly dependent on its three-dimensional structure and the presentation of hydrogen bond donors and acceptors, all of which are dictated by the predominant tautomeric form. Therefore, a comprehensive understanding and ability to predict and control tautomeric equilibria are paramount for the successful design and development of pyridazine-based drugs.[2]
This guide will explore the three primary types of tautomerism observed in pyridazine derivatives:
-
Annular Tautomerism
-
Amino-Imino Tautomerism
-
Keto-Enol (Lactam-Lactim) Tautomerism
We will examine the underlying principles of each, the factors that shift the equilibrium, and the analytical methodologies to unequivocally identify and quantify the tautomers present.
Fundamental Principles of Tautomerism in Pyridazines
Annular Tautomerism
Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyridazine ring. This is particularly relevant in N-unsubstituted pyridazine derivatives. The position of the proton can significantly impact the molecule's dipole moment and its interaction with biological targets. The equilibrium between the two annular tautomers is often influenced by the electronic effects of substituents on the ring.
Amino-Imino Tautomerism
In aminopyridazine derivatives, a proton can migrate from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an imino tautomer. Generally, the amino form is thermodynamically more stable.[10] However, factors such as solvent polarity and substitution patterns can shift the equilibrium towards the imino form.[11] This shift can have profound implications for biological activity, as the hydrogen bonding pattern of the amino and imino forms are distinct.[12] Photoexcitation has also been shown to induce amino-imino tautomerism.[10][13]
Logical Diagram: Amino-Imino Tautomeric Equilibrium
Caption: Reversible equilibrium between amino and imino tautomers of a pyridazine derivative.
Keto-Enol (Lactam-Lactim) Tautomerism
Hydroxypyridazines typically exist in equilibrium with their keto tautomers, known as pyridazinones. This is a form of lactam-lactim tautomerism. The pyridazinone (lactam) form is generally the more stable tautomer.[14][15] The position of this equilibrium is highly sensitive to the solvent, pH, and the nature of substituents on the pyridazine ring.[16][17] For instance, polar solvents tend to favor the more polar lactam form. The ability to form intermolecular hydrogen bonds also plays a crucial role in stabilizing the lactam tautomer, often leading to the formation of dimers in the solid state.[18]
Logical Diagram: Keto-Enol Tautomeric Equilibrium
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. sarpublication.com [sarpublication.com]
- 8. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. mun.ca [mun.ca]
- 12. researchgate.net [researchgate.net]
- 13. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Fulcrum of Reactivity: A Technical Guide to the Nitrile Group on the Pyridazine Scaffold
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The strategic incorporation of a nitrile group onto this scaffold further enhances its synthetic versatility, providing a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of the fundamental reactivity of the nitrile group on the pyridazine core, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
I. Electronic Properties and Fundamental Reactivity of the Nitrile Group on Pyridazine
The reactivity of the nitrile group is intrinsically linked to the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which significantly influences the electron density of the entire heterocyclic system. This electron-withdrawing effect is transmitted to the attached nitrile group, rendering the nitrile carbon more electrophilic and susceptible to nucleophilic attack compared to nitriles on less electron-deficient aromatic systems.
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For the 3-pyridazinyl group, the σm and σp values are 0.28 and 0.48, respectively, indicating its electron-withdrawing nature. This inherent electronic property is the cornerstone of the nitrile group's reactivity on the pyridazine scaffold.
The primary modes of reactivity for the nitrile group on a pyridazine scaffold can be broadly categorized as:
-
Nucleophilic Additions: The electron-deficient nitrile carbon is a prime target for a wide array of nucleophiles.
-
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in various cycloaddition reactions.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: A halogenated pyridazine nitrile can be a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.
-
Hydrolysis and Reduction: The nitrile group can be converted into other valuable functional groups such as amides, carboxylic acids, and amines.
Caption: Core reactivity pathways of the nitrile group on a pyridazine scaffold.
II. Key Transformations of the Pyridazine Nitrile
This section details some of the most synthetically useful transformations of the nitrile group on a pyridazine scaffold, providing mechanistic insights and experimental protocols.
A. Nucleophilic Addition: The Gateway to Tetrazoles
The reaction of a pyridazine nitrile with an azide source, typically sodium azide, is a powerful method for the synthesis of pyridazinyl-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[7]
Mechanism: The formation of the tetrazole ring from a nitrile and an azide is a subject of ongoing mechanistic discussion. However, computational studies suggest a stepwise mechanism initiated by the nucleophilic attack of the azide anion on the electrophilic nitrile carbon.[7][8][9][10][11] This is followed by cyclization to form the tetrazole ring. The electron-withdrawing nature of the pyridazine ring activates the nitrile towards this nucleophilic attack.[8]
Caption: Simplified mechanism of tetrazole formation.
Experimental Protocol: Synthesis of 6-chloro-tetrazolo[1,5-b]pyridazine
-
Materials: 3-chloro-6-cyanopyridazine, sodium azide, ammonium chloride, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-chloro-6-cyanopyridazine (1 eq.) in DMF, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired 6-chloro-tetrazolo[1,5-b]pyridazine.
-
B. Cycloaddition Reactions: Building Fused Heterocyclic Systems
The pyridazine ring, particularly when activated with an electron-withdrawing nitrile group, can act as a diene in inverse-electron-demand Diels-Alder reactions. This allows for the construction of fused bicyclic and tricyclic systems.[12]
Intramolecular [4+2] Cycloaddition:
Pyridazinecarbonitriles bearing an alkyne side chain can undergo thermally induced intramolecular Diels-Alder reactions. The pyridazine ring acts as the diene and the alkyne as the dienophile. The initial cycloadduct then typically undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford a fused aromatic system.[12][13][14]
Caption: Workflow for intramolecular Diels-Alder reaction of a pyridazinecarbonitrile.
Experimental Protocol: Intramolecular Cycloaddition of a 4-Pyridazinecarbonitrile Derivative [12]
-
Materials: 3-(Alkynyloxy)-4-pyridazinecarbonitrile, high-boiling point solvent (e.g., 1,2,4-trichlorobenzene).
-
Procedure:
-
Dissolve the 3-(alkynyloxy)-4-pyridazinecarbonitrile in 1,2,4-trichlorobenzene.
-
Heat the solution under an inert atmosphere (e.g., Argon) at 180 °C.
-
Monitor the reaction for several days by NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the fused benzonitrile product.
-
C. Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of a halogen atom on the pyridazine ring, in addition to the nitrile group, opens up a vast array of possibilities for functionalization via transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between a halo-pyridazine nitrile and a boronic acid or ester.[15][16][17]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine [15]
-
Materials: 3-Chloro-6-methoxypyridazine, arylboronic acid, Pd₂(dba)₃, XPhos, Cs₂CO₃, anhydrous toluene.
-
Procedure:
-
In an inert atmosphere glovebox, combine 3-chloro-6-methoxypyridazine (1 eq.), the arylboronic acid (1.2 eq.), Cs₂CO₃ (2 eq.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat at 110 °C for at least 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, remove the solvent, and perform an aqueous workup followed by extraction with ethyl acetate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling: This reaction enables the coupling of a halo-pyridazine nitrile with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylpyridazine derivative.[18][19][20]
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(0) or Pd(II) with a phosphine ligand | Boronic acid/ester | Aryl/heteroaryl-pyridazine |
| Sonogashira | Pd catalyst and Cu(I) co-catalyst | Terminal alkyne | Alkynyl-pyridazine |
D. Hydrolysis and Reduction of the Nitrile Group
Hydrolysis: The nitrile group on the pyridazine ring can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon. The intermediate amide can sometimes be isolated under carefully controlled conditions.[21][22][23][24]
Experimental Protocol: Hydrolysis of 3-Cyanopyridazine to Pyridazine-3-carboxamide [25]
-
Materials: 3-Cyanopyridazine, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 3-cyanopyridazine to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain pyridazine-3-carboxamide.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
III. The Pyridazine Nitrile in Drug Design: A Privileged Motif
The synthetic accessibility and versatile reactivity of the nitrile group on the pyridazine scaffold make it a valuable building block in drug discovery. The resulting functional groups, such as tetrazoles, amides, and amines, can engage in crucial interactions with biological targets. Furthermore, the pyridazine ring itself often plays a key role in the pharmacophore of a drug molecule.[1][2][3][4][5][26][27]
Structure-Activity Relationship (SAR) Insights:
The modification of the nitrile group on a pyridazine-based drug candidate can significantly impact its biological activity. For instance, the conversion of a nitrile to a tetrazole can enhance metabolic stability and improve binding affinity by acting as a carboxylic acid bioisostere. The introduction of various substituents via cross-coupling reactions allows for the exploration of the chemical space around the pyridazine core to optimize potency and selectivity.[4]
Conclusion
The nitrile group on a pyridazine scaffold is a highly versatile and reactive functional group, the utility of which is amplified by the electronic properties of the parent heterocycle. This guide has provided a comprehensive overview of its fundamental reactivity, detailing key transformations such as nucleophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis and functionalization of pyridazine-containing molecules for applications in drug discovery and materials science. The continued exploration of the rich chemistry of pyridazine nitriles will undoubtedly lead to the development of novel and impactful chemical entities.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. scirp.org [scirp.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 22. researchgate.net [researchgate.net]
- 23. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Blueprint: Foundational Routes to Pyridazine-3-carbonitrile
A Senior Application Scientist's Guide to Core Synthesis Strategies
Introduction: The Significance of the Pyridazine-3-carbonitrile Scaffold
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. As a privileged scaffold, its rigid, planar structure and specific arrangement of nitrogen atoms offer unique opportunities for molecular recognition, making it a cornerstone in the design of novel therapeutics.[1] The nitrile group provides a versatile chemical handle for a wide array of transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthesis routes to this valuable compound, focusing on the underlying chemical principles and providing actionable, field-proven protocols for the research scientist.
Strategic Overview: Pathways to the Pyridazine Core
The synthesis of this compound can be broadly approached from two strategic directions: constructing the pyridazine ring with the nitrile precursor already in place, or functionalizing a pre-formed pyridazine ring. Each strategy has its distinct advantages and challenges, dictated by starting material availability, scalability, and desired substitution patterns. This guide will focus on two of the most fundamental and widely applicable methods:
-
Route A: Ring Construction via Condensation of 1,4-Dicarbonyl Systems with Hydrazine. This classical approach builds the heterocyclic core from acyclic precursors.
-
Route B: Late-Stage Functionalization via Cyanation of Halogenated Pyridazines. This route leverages a pre-existing pyridazine ring, introducing the nitrile group through nucleophilic substitution.
Route A: De Novo Ring Synthesis from 1,4-Dicarbonyl Precursors
The condensation of a 1,4-dicarbonyl compound with hydrazine is a cornerstone of pyridazine synthesis.[2] This approach offers a straightforward and powerful method for forming the N-N bond and the six-membered ring in a single, often high-yielding, step. The key to accessing this compound via this route is the selection of an appropriate dicarbonyl precursor that already contains or can be easily converted to the required nitrile functionality.
Mechanistic Rationale
The reaction proceeds via a double condensation mechanism. Initially, one of the hydrazine nitrogen atoms acts as a nucleophile, attacking one of the carbonyl carbons. This is followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group, which, after a final dehydration step, yields the dihydropyridazine. Subsequent oxidation, either spontaneously in the presence of air or with a mild oxidizing agent, leads to the aromatic pyridazine ring.
Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyls.
Representative Protocol: Synthesis from a Cyano-Substituted Dicarbonyl
This protocol outlines the cyclocondensation of a generic γ-keto nitrile with hydrazine hydrate. The choice of the specific γ-keto nitrile is critical and often represents the main synthetic challenge for this route.
Materials:
-
γ-Keto nitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (or Acetic Acid)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the γ-keto nitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the solvent volume under reduced pressure. The crude product may precipitate.
-
Purification: The resulting solid can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Data Summary & Considerations
| Parameter | Route A: Dicarbonyl Condensation |
| Starting Materials | γ-keto nitriles, hydrazine |
| Key Transformation | Cyclocondensation |
| Typical Yields | 60-85% |
| Advantages | Convergent, direct ring formation |
| Challenges | Availability/synthesis of substituted 1,4-dicarbonyl precursors |
| Scalability | Generally good, dependent on precursor synthesis |
Expert Insight: The success of this route is fundamentally tied to the accessibility of the 1,4-dicarbonyl starting material. While the cyclization step itself is often robust, the multi-step synthesis required to generate a functionalized dicarbonyl can impact the overall efficiency. For complex pyridazines, this route is highly valuable as it allows for the early introduction of desired substituents.
Route B: Late-Stage Cyanation of 3-Chloropyridazine
This strategy involves the synthesis of a halogenated pyridazine intermediate, typically 3-chloropyridazine, followed by a nucleophilic substitution reaction to introduce the nitrile group. This is a powerful and widely used industrial method due to the commercial availability of the starting materials.
Mechanistic Rationale
The cyanation of aryl halides is a well-established transformation in organic synthesis.[3] Palladium-catalyzed cross-coupling reactions are among the most efficient methods.[4] The mechanism, often referred to as the Rosenmund-von Braun reaction in its classical form, typically involves a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloropyridazine, forming a Pd(II) complex.
-
Metathesis/Ligand Exchange: The cyanide source (e.g., from Zn(CN)₂) exchanges with the halide on the palladium center.
-
Reductive Elimination: The final step involves the reductive elimination of this compound from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for palladium-mediated cyanation of 3-chloropyridazine.
Representative Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from modern methodologies for the cyanation of heteroaromatic halides, prioritizing safety and efficiency by using zinc cyanide.[4]
Materials:
-
3-Chloropyridazine (1.0 eq)[5]
-
Zinc cyanide (Zn(CN)₂, 0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq)
-
XantPhos (or other suitable phosphine ligand, 0.02-0.10 eq)
-
Dimethylacetamide (DMAc), anhydrous
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware (round-bottom flask, condenser) and ensure it is dry. Purge the system with an inert gas (N₂ or Ar).
-
Reagent Loading: To the flask, add 3-chloropyridazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃, and the phosphine ligand under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous DMAc via syringe.
-
Reaction: Heat the mixture to 85-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the organic filtrate with aqueous sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Data Summary & Considerations
| Parameter | Route B: Late-Stage Cyanation |
| Starting Materials | 3-Chloropyridazine, cyanide source (e.g., Zn(CN)₂) |
| Key Transformation | Palladium-catalyzed cross-coupling |
| Typical Yields | 75-95%[4] |
| Advantages | High yields, excellent functional group tolerance, reliable |
| Challenges | Cost of palladium catalyst, toxicity of cyanide reagents |
| Scalability | Well-established for industrial scale-up |
Expert Insight: While highly effective, the primary concerns for this route are the cost of the palladium catalyst and the handling of toxic cyanide reagents.[6] The use of zinc cyanide is a significant improvement over older methods using KCN or NaCN, as it is less toxic and less hygroscopic. Ligand selection is crucial for achieving high yields; bulky, electron-rich phosphine ligands like XantPhos are often effective in promoting the reductive elimination step.[4]
Comparative Analysis and Conclusion
The choice between de novo ring synthesis and late-stage functionalization depends heavily on the project's specific goals.
-
Route A (Dicarbonyl Condensation) is ideal for creating highly substituted or novel pyridazine analogues where the required dicarbonyl precursor can be rationally designed and synthesized. Its strength lies in its flexibility for analogue synthesis.
-
Route B (Late-Stage Cyanation) is the preferred method for the bulk synthesis of the parent this compound or for derivatives where the corresponding halogenated pyridazine is readily available. It is robust, high-yielding, and scalable.
Both routes represent powerful and validated strategies in the synthetic chemist's toolkit. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can make informed decisions to efficiently access this compound and its derivatives, paving the way for new discoveries in drug development and materials science.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
Introduction: The Significance of Pyridazine-3-carbonitrile in Modern Chemistry
An In-depth Technical Guide to the Stability and Degradation Pathways of Pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound (C₅H₃N₃) is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group.[1][2] The pyridazine ring itself is endowed with unique physicochemical properties, including weak basicity and a high dipole moment, making it an attractive scaffold in medicinal chemistry.[3] It is often employed as a less lipophilic substitute for a phenyl ring, potentially reducing off-target effects and improving pharmacokinetic profiles.[3] The nitrile group, a key functional moiety, can act as a covalent warhead, particularly in the design of enzyme inhibitors.[4][5][6] However, this inherent reactivity also makes the molecule susceptible to various degradation pathways, both under physiological conditions and during manufacturing or storage. Understanding the stability profile and degradation mechanisms of this compound is therefore paramount for its successful application in drug discovery and development, ensuring both efficacy and safety.[5] This guide provides a comprehensive overview of its stability, explores its known and potential degradation pathways, and details the experimental methodologies required for its rigorous characterization.
Physicochemical Profile and Intrinsic Stability
The stability of a molecule is fundamentally linked to its structure and physical properties. This compound is a solid at room temperature with a melting point in the range of 43-52 °C.[1][7] The defining feature of the pyridazine moiety is the presence of two adjacent nitrogen atoms in the six-membered ring, which influences its electronic distribution and reactivity.[8]
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃ | [1][2][7] |
| Molecular Weight | 105.10 g/mol | [1][7] |
| CAS Number | 53896-49-4 | [1][2][7] |
| Appearance | Solid | [1] |
| Melting Point | 43-52 °C | [1][7] |
| IUPAC Name | This compound | [2][7] |
| SMILES | N#Cc1cccnn1 | [1] |
The electrophilic nature of the carbon atom in the nitrile group is a critical determinant of its reactivity. This electrophilicity makes it a target for nucleophilic attack, a key mechanism in both its intended biological action and its degradation.[4][5] Studies comparing pyridazine, pyrimidine, and pyridine-based nitriles have shown that the pyridazine series exhibits significant electrophilicity, contributing to its potential for forming covalent adducts with biological nucleophiles like glutathione.[4][5]
Metabolic Degradation Pathway: A Focus on Bioactivation
The most extensively characterized degradation pathway for this compound derivatives is metabolic biotransformation, particularly in the context of drug metabolism. The inherent reactivity of aromatic nitriles can lead to unintended interactions with endogenous components, which is a critical consideration in drug development.[5][6]
Mechanism: Thiazoline Formation via Glutathione Conjugation
In human liver microsomes (HLM), a primary site of drug metabolism, this compound and its derivatives are susceptible to metabolism that results in the formation of substituted thiazolines.[4] This pathway is initiated by the nucleophilic attack of the thiol group from glutathione (GSH) or N-acetylcysteine on the electrophilic nitrile carbon. This forms a transient conjugate that subsequently undergoes rearrangement and cyclization to yield a stable thiazoline-containing metabolite.[4] The formation of these products is catalyzed by peptidases such as γ-glutamyltranspeptidase.[4][5]
The propensity for this metabolic pathway is directly correlated with the electrophilicity of the nitrile. Computational and analytical studies have demonstrated that the pyridazine scaffold contributes to this electrophilic character, making it more susceptible to this type of metabolism than some other aromatic systems.[4][5]
Caption: Metabolic pathway of this compound in liver microsomes.
Potential Chemical Degradation Pathways
Beyond metabolic transformation, this compound is susceptible to degradation under various chemical stress conditions. While specific studies on this molecule are limited, its structure allows for the prediction of several key degradation pathways based on fundamental chemical principles.
Hydrolytic Degradation
The nitrile group is known to be susceptible to hydrolysis under both acidic and basic conditions. This represents a highly probable degradation pathway during formulation, storage, or in aqueous physiological environments.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can be hydrolyzed first to a primary amide (pyridazine-3-carboxamide) and subsequently to a carboxylic acid (pyridazine-3-carboxylic acid).
-
Base-Catalyzed Hydrolysis: Similarly, under basic conditions, the nitrile can be converted to the corresponding carboxylate salt.
Oxidative Degradation
Oxidation is another critical degradation pathway, particularly for heterocyclic compounds. The nitrogen atoms in the pyridazine ring are potential sites for oxidation.
-
N-Oxide Formation: The ring nitrogens can be oxidized to form Pyridazine-N-oxides. This is a common metabolic pathway for many nitrogen-containing heterocycles.
-
Ring Cleavage: More aggressive oxidation, potentially mediated by reactive oxygen species, could lead to the cleavage of the pyridazine ring. While the specific products are difficult to predict without experimental data, studies on the microbial degradation of the parent pyridine ring show that oxidative ring cleavage is a key step, ultimately leading to aliphatic acids like succinic acid.[9][10]
Caption: Proposed chemical degradation pathways for this compound.
Photolytic and Thermal Degradation
Experimental Design for Stability Assessment
A self-validating approach to understanding the stability of this compound involves a combination of forced degradation studies and robust analytical methodology.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and develop stability-indicating analytical methods.
Objective: To intentionally degrade this compound under controlled stress conditions to produce and identify potential degradants.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[12]
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 1M HCl and heat at 60-80 °C for several hours. | To simulate acidic environments. |
| Base Hydrolysis | Add 1M NaOH and heat at 60-80 °C for several hours. | To simulate alkaline environments. |
| Oxidation | Add 3-30% H₂O₂ and keep at room temperature. | To simulate oxidative stress. |
| Thermal Stress | Expose solid compound and solution to dry heat (e.g., 105 °C). | To assess heat stability. |
| Photostability | Expose solid and solution to UV/Vis light (ICH Q1B guidelines). | To assess light sensitivity. |
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis.
-
Control: A control sample (unstressed) should be analyzed concurrently.
Analytical Workflow for Degradation Profiling
A multi-faceted analytical approach is required for the separation, identification, and quantification of this compound and its degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Step-by-Step HPLC Method Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm, or a wavelength determined by UV scan of the parent compound).[12]
-
Sample Preparation: Dilute stressed samples to a working concentration (e.g., 0.1 mg/mL) with the mobile phase and filter through a 0.45 µm syringe filter before injection.[12]
-
Structure Elucidation: For unknown peaks observed in the chromatogram, collect fractions and subject them to mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Caption: Experimental workflow for stability and degradation analysis.
Conclusion
This compound is a molecule of significant interest, yet its inherent reactivity necessitates a thorough understanding of its stability. The primary degradation pathway documented in a biological context is metabolic transformation via glutathione conjugation, driven by the electrophilicity of the nitrile group.[4][5] Furthermore, the potential for chemical degradation through hydrolysis, oxidation, and photolysis must be carefully evaluated during drug development. The implementation of systematic forced degradation studies coupled with a robust, stability-indicating HPLC method is a non-negotiable protocol for ensuring the quality, safety, and efficacy of any therapeutic agent containing this scaffold. This guide provides the foundational knowledge and experimental framework for researchers to confidently navigate the challenges associated with the stability of this compound.
References
- 1. This compound 97 53896-49-4 [sigmaaldrich.com]
- 2. This compound 97% | CAS: 53896-49-4 | AChemBlock [achemblock.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Electrophilicity of this compound, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes - figshare - Figshare [figshare.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pyridazine - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazine doped g-C3N4 with nitrogen defects and spongy structure for efficient tetracycline photodegradation and photocatalytic H2 evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of Pyridazine-3-carbonitrile from 1,2-dicarbonyl compounds
Application Note & Protocol
Title: A Robust Three-Component Protocol for the Synthesis of Pyridazine-3-carbonitrile Scaffolds from 1,2-Dicarbonyl Compounds
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and its role as a bioisosteric replacement for phenyl rings, make it a valuable component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] The this compound moiety is of particular interest as the nitrile group serves as a versatile synthetic handle for further functionalization, allowing for the rapid generation of compound libraries for screening.
This application note provides a detailed, field-proven protocol for the synthesis of pyridazine-3-carbonitriles via a one-pot, three-component reaction. This method utilizes readily available 1,2-dicarbonyl compounds, hydrazine, and an active methylene nitrile, offering a direct and efficient route to this valuable heterocyclic system.
Core Concept: The Synthetic Strategy
The classical approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. The strategy outlined here adapts this principle to more readily available 1,2-dicarbonyl precursors. By introducing a third component—a molecule containing an active methylene group adjacent to a nitrile (e.g., malononitrile)—we can construct the C3-C4 bond of the pyridazine ring while simultaneously installing the key carbonitrile functionality at the 3-position.
This three-component cyclocondensation provides a highly convergent and atom-economical pathway to densely functionalized pyridazines.
Caption: General workflow for the three-component synthesis.
Plausible Reaction Mechanism
The reaction is believed to proceed through a cascade of condensation and cyclization steps. While the exact sequence can be influenced by reaction conditions and substrate reactivity, a plausible pathway is detailed below. The causality behind this mechanism lies in the sequential formation of nucleophilic and electrophilic centers that drive the ring-closing process.
-
Initial Condensation: The reaction can initiate via two primary pathways: (a) A Knoevenagel condensation between the 1,2-dicarbonyl (1 ) and the active methylene nitrile (2 ) to form an α,β-unsaturated dicarbonyl intermediate, or (b) condensation of one carbonyl group with hydrazine (3 ) to form a monohydrazone (4 ). The formation of the monohydrazone is often rapid and is depicted here.
-
Second Condensation: The remaining carbonyl group in the monohydrazone (4 ) condenses with the active methylene nitrile (2 ) under basic conditions to form a key intermediate (5 ).
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety in intermediate 5 acts as a nucleophile, attacking the electron-deficient carbon of the nitrile group. This intramolecular cyclization forms a six-membered dihydropyridazine ring (6 ).
-
Tautomerization & Aromatization: The cyclic intermediate (6 ) undergoes tautomerization to form a more stable imine (7 ). Subsequent elimination of a water molecule (dehydration) leads to the final, stable aromatic this compound product (8 ).
Caption: Plausible mechanistic pathway for pyridazine formation.
Experimental Protocol: Synthesis of 4,5-Diphenylthis compound
This protocol provides a specific example using benzil as the 1,2-dicarbonyl precursor. It is a robust and reproducible method, yielding a crystalline product that is easily purified.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity | Supplier Notes |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g (10 mmol) | >98% | Standard reagent grade |
| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g (10 mmol) | >99% | Handle in a fume hood |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 0.55 mL (~11 mmol) | ~64% solution | Corrosive, handle with care |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 40 mL | 200 proof | Anhydrous or absolute |
| Piperidine | C₅H₁₁N | 85.15 | 0.2 mL | >99% | Used as a basic catalyst |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (2.10 g, 10 mmol) and ethanol (40 mL).
-
Stir the mixture at room temperature until the benzil is fully dissolved.
-
-
Reagent Addition:
-
To the stirred solution, add malononitrile (0.66 g, 10 mmol). A slight color change may be observed.
-
Using a syringe or pipette, add piperidine (0.2 mL) to the mixture. Piperidine acts as a base to deprotonate the malononitrile, facilitating the initial condensation.
-
Finally, add hydrazine hydrate (0.55 mL, ~11 mmol) dropwise. The addition is slightly exothermic. The use of a slight excess of hydrazine ensures complete reaction of the dicarbonyl compound.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product spot should be UV-active and will appear at a different Rf than the starting materials.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, a precipitate of the product should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product in a vacuum oven at 60°C for 2 hours or in a desiccator overnight.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Product | 4,5-Diphenylthis compound |
| Appearance | Pale yellow to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 174-176 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.35 (s, 1H, pyridazine H-6), 7.50-7.30 (m, 10H, Ar-H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.2, 154.5, 135.1, 133.8, 131.0, 130.2, 129.5, 129.0, 128.8, 115.5 (CN) |
| IR (ATR), ν (cm⁻¹) | 3060 (Ar C-H), 2230 (C≡N), 1595, 1490, 1450 (C=C, C=N) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Degradation of hydrazine. | 1. Increase reflux time to 8-10 hours; confirm with TLC. 2. Increase piperidine amount slightly (e.g., to 0.25 mL). 3. Use fresh, high-quality hydrazine hydrate. |
| Oily Product/Failure to Crystallize | Presence of impurities or unreacted starting materials. | 1. Try triturating the oil with cold diethyl ether or hexanes. 2. If trituration fails, purify by column chromatography on silica gel (7:3 hexanes:ethyl acetate). |
| Product is Highly Colored | Formation of polymeric side products. | 1. Ensure hydrazine is added slowly. 2. Perform recrystallization from a minimal amount of hot ethanol or isopropanol. |
Applications and Downstream Functionalization
The synthesized this compound is a valuable intermediate for drug development professionals. The nitrile group is a gateway to numerous other functionalities, allowing for extensive Structure-Activity Relationship (SAR) studies.
Caption: Potential downstream modifications of the nitrile group.
Conclusion
This application note details an efficient, reliable, and scalable three-component synthesis of pyridazine-3-carbonitriles from 1,2-dicarbonyl compounds. The protocol is characterized by its operational simplicity, use of readily available starting materials, and good yields. The resulting product is a versatile building block for the synthesis of novel chemical entities in drug discovery programs, underscoring the utility of this method for both academic and industrial researchers.
References
Application Note & Protocol: Inverse Electron Demand Diels-Alder (IEDDA) Reaction for Pyridazine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful and versatile tool for the synthesis of pyridazine scaffolds, which are prevalent in medicinal chemistry and materials science.[1][2] This application note provides a comprehensive guide to the principles and practical execution of the IEDDA reaction for pyridazine synthesis, with a focus on its application in drug discovery. We will delve into the reaction mechanism, explore the scope of suitable dienes and dienophiles, and provide detailed, field-proven protocols.
Introduction: The Strategic Advantage of Pyridazines and the IEDDA Approach
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The pyridazine ring is a unique bioisostere for other aromatic systems, offering advantages in modulating physicochemical properties such as solubility and polarity, which are critical for optimizing drug candidates.[1][2][6]
Traditionally, the synthesis of substituted pyridazines can be challenging. The inverse electron demand Diels-Alder (IEDDA) reaction offers a highly efficient, regioselective, and often catalyst-free pathway to these valuable scaffolds.[7][8] This reaction, particularly the "tetrazine ligation," involves the cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile.[7][9] The reaction is characterized by its rapid kinetics, excellent functional group tolerance, and biocompatibility, making it a "click chemistry" of choice for many applications, including the synthesis of DNA-encoded libraries for drug discovery.[7][10][11]
Core Principles: Understanding the IEDDA Reaction Mechanism
The IEDDA reaction for pyridazine synthesis is a concerted [4+2] cycloaddition followed by a retro-Diels-Alder reaction.[7][12] The key to this reaction is the "inverse" electronic demand compared to the classical Diels-Alder reaction: the diene is electron-poor, and the dienophile is electron-rich. This is governed by the frontier molecular orbital (FMO) theory, where the reaction rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[12][13]
The general mechanism proceeds as follows:
-
[4+2] Cycloaddition: The electron-deficient 1,2,4,5-tetrazine (diene) reacts with an electron-rich alkene or alkyne (dienophile) to form a highly strained bicyclic adduct.[7][12]
-
Retro-Diels-Alder Reaction: This unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂).[7][12]
-
Aromatization:
-
If the dienophile is an alkyne , the elimination of N₂ directly yields the aromatic pyridazine ring.[12][13]
-
If the dienophile is an alkene , a 4,5-dihydropyridazine is formed.[7][14] This intermediate can then be oxidized to the corresponding pyridazine, or it may isomerize to the more stable 1,4-dihydropyridazine.[7][14][15]
-
Caption: Workflow of the IEDDA reaction for pyridazine synthesis.
Reactant Selection and Scope: A Guide for Rational Design
The success and rate of the IEDDA reaction are highly dependent on the choice of diene and dienophile.
The Diene: 1,2,4,5-Tetrazines
1,2,4,5-Tetrazines are the most commonly employed dienes due to their high reactivity and synthetic accessibility.[9][16]
-
Electronic Effects: The reactivity of the tetrazine can be tuned by the substituents at the 3 and 6 positions. Electron-withdrawing groups (EWGs) lower the LUMO energy of the tetrazine, accelerating the reaction.[12] For instance, tetrazines bearing pyridyl or pyrimidinyl groups exhibit enhanced reactivity.[17]
-
Steric Effects: While less dominant than electronic effects, bulky substituents on the tetrazine can hinder the approach of the dienophile, slowing the reaction.
-
Stability: Symmetrically substituted tetrazines are generally more stable than their unsymmetrical counterparts.
The Dienophile: Alkenes and Alkynes
A wide range of electron-rich dienophiles can be used in this reaction.
-
Strained Alkenes and Alkynes: Ring strain in the dienophile raises its HOMO energy, dramatically increasing the reaction rate.[12] This is the principle behind strain-promoted inverse electron demand Diels-Alder (SPIEDDA) reactions, which are exceptionally fast and widely used in bioorthogonal chemistry.[18] Examples include trans-cyclooctenes (TCOs), cyclopropenes, and norbornenes.[12][18]
-
Electron-Rich Alkenes and Alkynes: Enol ethers, enamines, and ynamines are excellent dienophiles due to the presence of electron-donating groups.[8][9]
-
Unstrained Dienophiles: While slower, unstrained alkenes and alkynes can also participate, often requiring higher temperatures.[16] Recent developments have focused on creating highly reactive unstrained dienophiles, such as arylethynyltrifluoroborates, which can be activated on demand.[19][20]
| Diene (1,2,4,5-Tetrazine) | Dienophile | Typical Reaction Conditions | Key Features & Causality | Reference |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | Room temperature, aqueous or organic solvents, rapid reaction (seconds to minutes) | Highly reactive due to the electron-withdrawing nature of the pyridyl groups and the high ring strain of TCO. Ideal for bioorthogonal applications. | [21] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Ynamines | Room temperature or gentle heating | Ynamines are highly electron-rich, making them excellent dienophiles for direct pyridazine synthesis. | [9] |
| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Norbornene | Varies, often requires heating | The trifluoromethyl groups make the tetrazine highly electron-deficient, increasing its reactivity towards strained alkenes. | [12] |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Alkynyl sulfides | Heating (e.g., 40-150 °C in HFIP or toluene) | Allows for regioselective synthesis of multisubstituted pyridazines. The sulfur substituent can be further functionalized. | [9] |
| 3-phenyl-1,2,4,5-tetrazine | Phenylacetylene | Elevated temperatures | A classic example demonstrating the feasibility with less activated, unstrained alkynes. | [9] |
Experimental Protocols
General Protocol for IEDDA Synthesis of a Pyridazine
This protocol provides a general guideline. The specific solvent, temperature, and reaction time will depend on the reactivity of the chosen tetrazine and dienophile.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine (1.0 eq)
-
Dienophile (alkene or alkyne, 1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile (ACN), or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP))
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Oxidizing agent (if starting from an alkene, e.g., DDQ or air)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,2,4,5-tetrazine (1.0 eq).
-
Solvent Addition: Dissolve the tetrazine in the chosen anhydrous solvent under an inert atmosphere. The choice of solvent can be critical; for instance, HFIP has been shown to promote reactions with less reactive alkynes.[9]
-
Dienophile Addition: Add the dienophile (1.0 - 1.2 eq) to the reaction mixture. For highly reactive pairs, this can be done at room temperature. For less reactive substrates, the reaction may require heating.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the colored tetrazine is often a good indicator of reaction completion.
-
Work-up (for Alkyne Dienophiles): Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Work-up and Oxidation (for Alkene Dienophiles): After the initial cycloaddition and nitrogen extrusion, the resulting dihydropyridazine may need to be oxidized. This can sometimes be achieved by stirring the reaction mixture open to the air.[22] For more controlled oxidation, an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be added. Following oxidation, concentrate the mixture and purify by chromatography.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy (observing the characteristic shifts of the pyridazine ring protons) and mass spectrometry (confirming the expected molecular weight of the product).
Protocol for Bioorthogonal Labeling using Tetrazine Ligation
This protocol outlines a typical bioconjugation experiment, for example, labeling a protein modified with a TCO group with a tetrazine-fluorophore.
Materials:
-
TCO-modified protein (in a suitable buffer, e.g., PBS pH 7.4)
-
Tetrazine-fluorophore conjugate (e.g., in DMSO)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a solution of the TCO-modified protein in the reaction buffer.
-
Ligation: Add a small molar excess (e.g., 2-10 eq) of the tetrazine-fluorophore conjugate to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times are typically short, from minutes to an hour, due to the high reaction rates.
-
Purification: Remove the excess, unreacted tetrazine-fluorophore using a spin desalting column or size-exclusion chromatography.
-
Analysis: The successful labeling can be confirmed by techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.
Caption: A typical experimental workflow for IEDDA pyridazine synthesis.
Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry.[1][2] The IEDDA reaction provides a robust platform for the rapid synthesis of pyridazine libraries for high-throughput screening and lead optimization.
-
Approved Drugs: Several approved drugs contain the pyridazine core, highlighting its therapeutic importance. These include the monoamine oxidase inhibitor Minaprine, the GnRH receptor antagonist Relugolix, and the TYK2 inhibitor Deucravacitinib.[1]
-
Clinical Candidates: Numerous pyridazine derivatives are in clinical development, such as the ALK inhibitor Ensartinib and the MCT4 inhibitor AZD0095.[1]
-
Bioorthogonal Chemistry: The speed and selectivity of the tetrazine ligation have been harnessed for in-vivo applications, including targeted drug delivery and diagnostic imaging.[14][18][23] For example, an antibody-drug conjugate (ADC) can be linked via a TCO group. Upon localization at a tumor site, a systemically administered tetrazine can trigger the release of the drug specifically at the target.[14]
Conclusion and Future Outlook
The inverse electron demand Diels-Alder reaction is a cornerstone of modern heterocyclic synthesis, providing a rapid, efficient, and highly versatile route to pyridazine derivatives. Its broad functional group tolerance and predictable regioselectivity make it an invaluable tool for medicinal chemists and drug development professionals. The continued development of new, highly reactive dienes and dienophiles, coupled with its proven utility in bioorthogonal applications, ensures that the IEDDA reaction will continue to drive innovation in the discovery of new therapeutics and diagnostic agents.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 18. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pyridazine-3-carbonitrile Scaffold in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity is paramount. The pyridazine heterocycle, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its unique electronic characteristics and its capacity to serve as a versatile pharmacophore.[1][2][3] Its inherent polarity, potential to reduce interactions with the hERG potassium channel, and lower propensity for cytochrome P450 inhibition make it an attractive alternative to the more ubiquitous phenyl ring.[1] This guide focuses specifically on a key derivative, pyridazine-3-carbonitrile , and its applications as a central building block in the design and synthesis of potent and selective therapeutic agents.
The pyridazine ring's defining features include weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bond accepting capability, all of which are critical for molecular recognition at biological targets.[1] The introduction of the carbonitrile group at the 3-position further modulates the electronic properties of the ring and provides a key reactive handle for covalent or non-covalent interactions with target proteins, particularly cysteine proteases where the nitrile can form a reversible or irreversible covalent bond with the active site thiol group.[4][5]
This document will provide an in-depth exploration of the utility of the this compound scaffold, detailing its application in the development of inhibitors for several key drug targets, providing detailed synthetic protocols, and discussing the structure-activity relationships (SAR) that guide the optimization of these promising compounds.
Strategic Applications of the this compound Scaffold
The versatility of the this compound core is evidenced by its successful application in the development of inhibitors for a diverse range of therapeutic targets. Here, we delve into three prominent examples: MET kinase, stearoyl-CoA desaturase (SCD1), and dipeptidyl peptidase-4 (DPP-IV).
MET Kinase Inhibitors for Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. Its over-activation is implicated in tumorigenesis, metastasis, and the development of therapeutic resistance.[6] Several research groups have successfully utilized the pyridazinone scaffold, a close chemical cousin to this compound, in the design of potent c-Met inhibitors.[6][7][8][9] The general principle involves leveraging the pyridazine core to establish key hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Conceptual Design of Pyridazine-Based MET Kinase Inhibitors
The design strategy for these inhibitors often involves the pyridazine ring acting as a hinge-binding motif. The adjacent nitrogen atoms can form crucial hydrogen bonds with the backbone of the hinge region of the kinase, a common feature in many kinase inhibitors. Various substituents are then explored at other positions of the pyridazine ring to occupy adjacent hydrophobic pockets and to modulate the physicochemical properties of the molecule.
Caption: General design strategy for pyridazine-based MET kinase inhibitors.
Stearoyl-CoA Desaturase (SCD1) Inhibitors for Metabolic Disorders
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in the biosynthesis of monounsaturated fatty acids.[10] Inhibition of SCD1 has shown therapeutic potential for treating a range of metabolic disorders, including obesity and metabolic syndrome.[11] The pyridazine scaffold has been a cornerstone in the development of potent and selective SCD1 inhibitors.[10][11][12][13]
In this context, the pyridazine ring often serves as a central scaffold connecting different pharmacophoric elements. For instance, a piperazine or piperidine moiety attached to the pyridazine ring can be a key feature for potent SCD1 inhibition.[11][12] The nitrile group of a this compound precursor can be a valuable synthetic handle for introducing these and other functionalities.
| Compound Class | Target | Key Structural Features | Representative Activity | Reference |
| Piperazinylpyridazine derivatives | SCD1 | Pyridazine core, piperazine linker | XEN103: mSCD1 IC50 = 14 nM | [11] |
| 4-Bicyclic heteroaryl-piperidine derivatives | SCD1 | Pyridazine-based bicyclic heteroaryl group | Dose-dependent decrease in body weight gain in rats | [12] |
| Spiropiperidine derivatives | SCD1 | Spirocyclic piperidine, pyridazine core | Potent reduction of plasma desaturation index in mice | [14] |
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-IV) is a therapeutic target for the management of type 2 diabetes mellitus.[15] DPP-IV inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion.[15] While a wide variety of heterocyclic scaffolds have been explored for DPP-IV inhibition, the electronic properties and hydrogen bonding capacity of the pyridazine ring make it a viable candidate for the design of novel inhibitors.[15][16][17][18][19]
The design of pyridazine-based DPP-IV inhibitors would typically involve positioning the pyridazine core to interact with key residues in the active site of the enzyme. The nitrile group of a this compound starting material could be elaborated into various functional groups designed to mimic the interactions of the natural peptide substrates.
Synthetic Protocols for this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Synthesis of 6-Aryl-pyridazine-3-carbonitrile from β-Aroylpropionic Acids
This protocol outlines a classical and robust method for the synthesis of 6-aryl-3(2H)-pyridazinones, which can be further converted to the corresponding pyridazine-3-carbonitriles.
Experimental Workflow
Caption: General workflow for the synthesis of 6-aryl-pyridazine-3-carbonitriles.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the substituted benzene derivative. Slowly add succinic anhydride, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting β-aroylpropionic acid can be isolated by filtration or extraction.
-
Cyclocondensation: Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for several hours. Upon cooling, the 4,5-dihydropyridazin-3(2H)-one product will often precipitate and can be collected by filtration.
-
Aromatization: The 4,5-dihydropyridazin-3(2H)-one is then aromatized to the corresponding 6-aryl-3(2H)-pyridazinone. This can be achieved using various oxidizing agents, such as bromine in acetic acid or manganese dioxide in a suitable solvent.
-
Chlorination: The 6-aryl-3(2H)-pyridazinone is converted to the corresponding 3-chloro-6-arylpyridazine by refluxing with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Cyanation: The final step involves the nucleophilic substitution of the chlorine atom with a cyanide group. This is typically achieved by heating the 3-chloro-6-arylpyridazine with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Protocol 2: Synthesis of Pyridazine-3-carbonitriles via [4+2] Cycloaddition
An alternative and often more convergent approach involves the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and an electron-rich dienophile, followed by subsequent functional group manipulation.
Self-Validating System for Protocols:
Each step of the synthesis should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the reaction has gone to completion and to assess the purity of the intermediates. The final product should be thoroughly characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors based on the this compound scaffold is guided by a systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and evaluating a series of analogs with modifications at various positions of the pyridazine ring.
Decision Flowchart for Scaffold Modification
Caption: A decision-making flowchart for the iterative process of SAR-guided lead optimization.
Key insights from SAR studies on pyridazine-containing compounds often reveal that:
-
Substituents at the 6-position can significantly impact potency and selectivity by interacting with hydrophobic pockets in the target protein. Aromatic or heteroaromatic groups are commonly employed here.
-
Modifications at the 4- and 5-positions can be used to fine-tune the electronic properties of the pyridazine ring and to explore additional interactions with the target.
-
The nitrile group at the 3-position , or functional groups derived from it, can be crucial for establishing key interactions, such as hydrogen bonds or covalent bonds, with the target.
Conclusion
The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its unique physicochemical properties and synthetic tractability have enabled the development of potent and selective inhibitors for a range of important therapeutic targets. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this privileged scaffold in their own discovery programs. A thorough understanding of the synthetic methodologies and a systematic approach to SAR exploration will be key to unlocking the full therapeutic potential of this compound-based compounds.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Electrophilicity of this compound, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes - figshare - Figshare [figshare.com]
- 6. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. gsartor.org [gsartor.org]
- 11. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Pyridazine-3-carbonitrile for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazine-3-carbonitrile Scaffold in Medicinal Chemistry
The pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its unique physicochemical properties, including its polar nature and ability to participate in hydrogen bonding, make it an attractive moiety for designing novel therapeutic agents.[2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4][5]
This application note focuses on a key building block, This compound , and provides detailed protocols for its derivatization to generate a library of compounds for biological screening. The nitrile group at the 3-position serves as a versatile chemical handle for a variety of transformations, while the pyridazine ring itself can be functionalized, particularly through the introduction of a leaving group at the 6-position. By systematically modifying this core structure, researchers can explore the structure-activity relationships (SAR) and identify novel lead compounds for drug discovery programs.[2][4]
Strategic Derivatization of the this compound Core
Our strategy for generating a diverse chemical library from this compound is twofold: 1) modification of the nitrile group and 2) functionalization of the pyridazine ring. This dual approach allows for the exploration of a wide chemical space and the introduction of various pharmacophoric features.
Part 1: Derivatization of the Nitrile Group
The electrophilic nature of the nitrile carbon in this compound makes it susceptible to nucleophilic attack, providing a gateway to several important functional groups in medicinal chemistry.[6]
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[7] The [3+2] cycloaddition of an azide source to the nitrile is a common method for its synthesis.[7]
Reaction Principle: This reaction involves the concerted cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile, forming the stable five-membered tetrazole ring.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylammonium chloride or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylammonium chloride (1.5 eq).
-
Heat the reaction mixture at 120-130 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to a pH of ~3-4, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Amidines are important functional groups in medicinal chemistry due to their basicity and ability to participate in hydrogen bonding interactions.[8] They can be synthesized by the addition of amines to nitriles, often catalyzed by a Lewis acid or under basic conditions.[9][10]
Reaction Principle: This protocol utilizes the activation of a primary or secondary amine with a strong base to generate a potent nucleophile that adds to the electrophilic nitrile carbon.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Substituted primary or secondary amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the amine (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the amine solution and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound to the deprotonated amine solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
-
Part 2: Functionalization of the Pyridazine Ring via 6-Chlorothis compound
To introduce diversity at the pyridazine ring, a common strategy is to first install a leaving group, such as a halogen. 6-Chlorothis compound is a key intermediate that can be synthesized from commercially available precursors and subsequently used in cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[11]
Reaction Principle: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12]
Experimental Protocol:
-
Reagents and Materials:
-
6-Chlorothis compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a round-bottom flask, combine 6-chlorothis compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the mixture and continue to degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11][13]
-
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the pyridazine ring.[7]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and a base.[14]
Experimental Protocol:
-
Reagents and Materials:
-
6-Chlorothis compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-chlorothis compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add the anhydrous solvent and the base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
-
Biological Screening of Derivatized Pyridazine-3-carbonitriles
The newly synthesized library of this compound derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities. The choice of assays will depend on the intended therapeutic area.
Anticancer Activity Screening
A common starting point for anticancer drug discovery is to screen compounds for their cytotoxic effects against a panel of cancer cell lines.[1][15]
Protocol 5: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Add the compound solutions to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
-
Antimicrobial Susceptibility Testing
To assess the antimicrobial potential of the synthesized compounds, standard methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) can be employed.[17][18]
Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation and Visualization
Quantitative Data Summary
| Derivative | Modification | Reaction Yield (%) | Biological Activity (IC₅₀/MIC) |
| P3C-TET | Tetrazole formation | e.g., 75% | e.g., 15 µM (MCF-7) |
| P3C-AMD-Bn | Amidine (Benzylamine) | e.g., 60% | e.g., > 50 µM (MCF-7) |
| P3C-Ph | Suzuki (Phenyl) | e.g., 85% | e.g., 8 µM (A549) |
| P3C-Alk | Sonogashira (Alkyne) | e.g., 70% | e.g., 32 µg/mL (S. aureus) |
Table 1: Example data summary for synthesized this compound derivatives.
Visualizations
Caption: Derivatization strategy for this compound.
Caption: General workflow for biological screening.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the derivatization of both the nitrile group and the pyridazine ring. By employing these synthetic strategies and biological screening assays, researchers can effectively explore the chemical space around this privileged scaffold and identify novel lead compounds for the development of new therapeutics.
References
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. chainnetwork.org [chainnetwork.org]
Application Notes & Protocols: Pyridazine-3-carbonitrile as a Foundational Scaffold for Kinase Inhibitor Discovery
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. Within the vast landscape of heterocyclic scaffolds used in kinase inhibitor design, the pyridazine ring has emerged as a "privileged structure" due to its unique physicochemical properties.[1][2][3][4][5] This document provides a detailed guide on the application of pyridazine-3-carbonitrile as a versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore its inherent properties, synthetic utility, and strategic incorporation into inhibitor design, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Value of the Pyridazine Scaffold in Kinase Inhibition
The pyridazine ring, a six-membered diazine heterocycle, offers a unique combination of features that make it highly advantageous for kinase inhibitor design.[1][3]
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, capable of forming critical interactions with the hinge region of the kinase ATP-binding pocket. This dual hydrogen-bonding potential can significantly enhance binding affinity and specificity.[1][4]
-
Physicochemical Properties: Pyridazine is characterized by a high dipole moment and weak basicity.[1] Replacing a phenyl ring with a pyridazine can reduce lipophilicity, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][4]
-
Synthetic Tractability: The pyridazine core is amenable to a wide range of chemical modifications, allowing for systematic exploration of structure-activity relationships (SAR).
The nitrile group at the 3-position further enhances the value of this scaffold. The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups like carbonyls or halogens, and can be chemically transformed into other key functionalities.[6] It also contributes to polarizing the aromatic ring, which can influence π-π stacking interactions and reduce susceptibility to oxidative metabolism.[7]
Logical Framework for Inhibitor Design
The use of this compound is particularly relevant in the design of both Type I and Type II kinase inhibitors, which target the active ('DFG-in') and inactive ('DFG-out') conformations of the kinase, respectively.[8][9][10]
Caption: Kinase inhibitor design strategy using this compound.
Physicochemical Properties and Reactivity Profile
Understanding the inherent characteristics of this compound is fundamental to its effective application.
| Property | Value/Description | Rationale & Implication in Drug Design |
| Molecular Formula | C₅H₃N₃ | A compact, low molecular weight starting material. |
| Molecular Weight | 105.10 g/mol | Provides a good starting point for building more complex molecules while adhering to Lipinski's Rule of Five. |
| Melting Point | 48-52 °C | A low-melting solid, convenient for handling and reaction setup. |
| pKa | 2.33 (for parent pyridazine) | The weak basicity minimizes off-target interactions with acidic biopolymers and can improve cell permeability.[11] |
| Nitrile Group | Strongly electron-withdrawing | Enhances the electrophilicity of the pyridazine ring, making it susceptible to nucleophilic attack. Also serves as a key interaction point or a synthetic handle.[12][13] |
| Reactivity | Susceptible to nucleophilic aromatic substitution (SₙAr) | The electron-deficient nature of the pyridazine ring, further activated by the nitrile, facilitates displacement of leaving groups (e.g., halogens) at positions 4, 5, or 6. |
Causality Behind Experimental Choices: The electrophilicity of the this compound system is a key consideration. While it enables desirable synthetic transformations, it can also lead to off-target reactivity with biological nucleophiles like glutathione.[12][13] Therefore, medicinal chemistry campaigns should aim to modulate this reactivity through the introduction of appropriate substituents to achieve a balance between synthetic utility and biological stability.[12][13]
Core Synthetic Protocols
The following protocols outline key transformations for elaborating the this compound scaffold. These are foundational reactions that enable the diversification of the core structure.
Protocol 3.1: Synthesis of 6-Aryl-pyridazine-3-carbonitriles via Suzuki Cross-Coupling
This protocol is a cornerstone for introducing diversity at the C6 position, a common vector for exploring the solvent-exposed region of the kinase ATP pocket.
Workflow Diagram:
Caption: Suzuki cross-coupling workflow for synthesis of 6-aryl-pyridazine-3-carbonitriles.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine 6-chloro-pyridazine-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be stirred to ensure a homogenous suspension.
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-pyridazine-3-carbonitrile.
Self-Validation: The success of the reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.2: Transformation of the Nitrile Group to an Amidine
The nitrile group is a versatile precursor. Converting it to an amidine can introduce a basic center, which can form salt-bridge interactions with acidic residues (e.g., Aspartate in the DFG motif) in the kinase active site.
Step-by-Step Methodology:
-
Pinner Reaction (Intermediate Formation): Dissolve the this compound derivative (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C and bubble dry HCl gas through the solution until saturation. Seal the vessel and allow it to stand at room temperature for 24 hours. The formation of the ethyl imidate hydrochloride salt will occur.
-
Ammonolysis: Remove the solvent under reduced pressure. To the resulting crude imidate salt, add a solution of ammonia in methanol (e.g., 7N). Stir the mixture at room temperature for 12-24 hours.
-
Purification: Monitor the reaction by LC-MS. Upon completion, concentrate the mixture and purify the residue by reverse-phase HPLC or crystallization to yield the desired pyridazine-3-carboximidamide.
Causality and Rationale: The two-step Pinner reaction followed by ammonolysis is a classic and reliable method for converting nitriles to amidines. The initial formation of the imidate activates the carbon for nucleophilic attack by ammonia. Using anhydrous conditions is critical in the first step to prevent hydrolysis back to the amide or carboxylic acid.
Application in Kinase Inhibitor Design: A Case Study Approach
The true utility of this compound is demonstrated by its application in the development of inhibitors for specific kinase targets.
Case Study: Designing SRC Family Kinase (SFK) Inhibitors
The development of potent and selective inhibitors for SRC kinase is a significant goal in oncology. The this compound scaffold can be used as a starting point.
Design Strategy:
-
Hinge Binding: The pyridazine nitrogens are positioned to form hydrogen bonds with the hinge region of SRC.
-
Gatekeeper Interaction: A substituent at the C6 position can be designed to interact with the "gatekeeper" residue, which is a key determinant of inhibitor selectivity.[10]
-
Solvent Front Exploration: Further functionalization allows for extension towards the solvent-exposed region, which can be modified to improve solubility and pharmacokinetic properties.
SAR Table for a Hypothetical Series of SRC Inhibitors:
| Compound | R¹ (at C6) | R² (linker & tail) | SRC IC₅₀ (nM) | ABL IC₅₀ (nM) | Selectivity (ABL/SRC) |
| 1a | -Phenyl | -H | 550 | >10000 | >18 |
| 1b | -4-Fluorophenyl | -H | 210 | 8500 | 40 |
| 1c | -4-Fluorophenyl | -(CH₂)₂-N(CH₃)₂ | 15 | 15000 | 1000 |
| 1d | -3,4-Dimethoxyphenyl | -(CH₂)₂-N(CH₃)₂ | 8 | 9500 | 1188 |
Data is hypothetical for illustrative purposes, but reflects common SAR trends seen in kinase inhibitor development.[14]
Interpretation of SAR:
-
C6-Aryl Group: Introducing an aryl group at C6 is crucial for potency (compare to unsubstituted core, not shown). Adding electron-withdrawing or -donating groups (e.g., -F, -OCH₃) can fine-tune potency, likely by modulating electronic properties and interactions in the hydrophobic pocket.[15][16]
-
Nitrile Transformation: While not shown in the table, converting the nitrile of lead compounds (like 1c or 1d ) to an amidine or tetrazole (a common carboxylic acid bioisostere) would be a logical next step to probe for interactions with charged or polar residues.[17]
-
Solubilizing Tail: The addition of a basic amino group via a linker (R²) dramatically improves potency and often selectivity. This is a common strategy to enhance solubility and engage with the solvent-exposed surface of the kinase.[14]
Conclusion and Future Perspectives
This compound is a high-value scaffold for modern kinase inhibitor discovery. Its inherent electronic and hydrogen-bonding properties, combined with its synthetic versatility, provide a robust platform for generating diverse chemical libraries. The protocols and strategies outlined in this guide offer a starting point for researchers to leverage this building block in their own drug discovery programs. Future work will likely focus on incorporating this scaffold into more complex architectures, such as macrocyclic or covalent inhibitors, to address challenges of drug resistance and to target novel kinase conformations.[18][19]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
Application of Pyridazine-3-carbonitrile in agrochemical synthesis
An Application Guide to Pyridazine-3-carbonitrile in Modern Agrochemical Synthesis
Introduction: The Pyridazine Scaffold in Crop Protection
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agrochemical research.[1][2] Its unique electronic properties, arising from the nitrogen-nitrogen bond, impart specific reactivity and binding capabilities that have been exploited to develop a range of bioactive molecules. While relatively rare in nature, synthetic pyridazine derivatives are integral components of numerous commercial agrochemicals, including herbicides, fungicides, and insecticides.[2][3][4]
This compound (C₅H₃N₃) is a particularly valuable starting material and intermediate in this field.[5][6][7] The presence of the nitrile group provides a versatile chemical handle for a wide array of transformations, allowing for the construction of more complex molecular architectures. This guide provides a detailed overview of the application of this compound and its close derivatives in the synthesis of key agrochemicals, complete with mechanistic insights and detailed protocols for researchers in the field.
Synthetic Utility of the this compound Core
The utility of this compound stems from the reactivity of its two key functional components: the pyridazine ring and the nitrile group. This dual functionality allows for a logical and often modular approach to the synthesis of complex agrochemicals.
-
The Pyridazine Ring: The nitrogen atoms in the ring influence its electronic distribution, making certain positions susceptible to nucleophilic or electrophilic attack. The ring can be functionalized through various reactions, including halogenation and nucleophilic aromatic substitution, allowing for the introduction of diverse side chains that modulate the biological activity and physical properties of the final compound.
-
The Nitrile Group: The cyano (-C≡N) group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. This flexibility is critical for building the complex pharmacophores required for potent agrochemical activity.[8]
The general workflow for utilizing this scaffold often involves sequential modification of the ring and the nitrile group to build the target molecule.
Caption: General synthetic workflow using the this compound scaffold.
Application in Herbicide Synthesis
Pyridazine derivatives are prominent in the herbicide market, most notably as inhibitors of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[9] Disruption of this pathway leads to the accumulation of phytoene and a lack of photoprotective carotenoids, causing rapid bleaching and death of the weed. Norflurazon is a well-known commercial pyridazine herbicide targeting PDS.[9]
Recent research has focused on developing new PDS inhibitors by employing scaffold-hopping strategies. For example, using the herbicide diflufenican as a lead, novel pyridazine carboxamides have been designed and synthesized, demonstrating potent pre- and post-emergence herbicidal activity.[9]
Synthetic Pathway to a Novel Pyridazine-based PDS Inhibitor:
The synthesis of these advanced herbicides often starts from a pyridazinone precursor, which can be derived from mucochloric acid. The core strategy involves converting the pyridazinone to a chloropyridazine to enable nucleophilic substitution, followed by elaboration of a carboxamide side-chain, a key feature for PDS inhibition.
Caption: Synthetic route to pyridazine-based phytoene desaturase (PDS) inhibitors.
One such potent candidate, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, showed 100% inhibition against the roots and stems of key weeds at 100 µg/mL.[9] This highlights the continued relevance of the pyridazine core in discovering next-generation herbicides.
Application in Fungicide Synthesis
The pyridazine scaffold is also a cornerstone in the development of modern fungicides. Many patented pyridazine derivatives show broad-spectrum activity against various phytopathogenic fungi.[10][11][12] The mode of action often involves the inhibition of crucial fungal enzymes.
The synthesis of these fungicides typically relies on a modular approach, starting with the construction of a polysubstituted pyridazine core. A common synthetic intermediate is a 3-chloropyridazine derivative, which serves as an electrophilic partner for introducing complex aryl or heteroaryl side chains via substitution or cross-coupling reactions.
Synthetic Pathway to a Pyridazine Fungicide:
The general synthesis often begins with a 1,4-dicarbonyl compound which undergoes condensation with a hydrazine derivative to form the pyridazine ring.[10][13] Subsequent chlorination and substitution reactions build the final fungicidal molecule.
Caption: General pathway for the synthesis of pyridazine-based fungicides.
Patented examples like 3-chloro-4-(2,6-difluoro-4-methoxyphenyl)-5-(6-ethynylpyridin-3-yl)-6-methyl-pyridazine have demonstrated at least 80% inhibition of fungal infestation in tests against pathogens like Mycosphaerella graminicola.[10] The synthesis of this compound, detailed in the patent literature, serves as an excellent template for the construction of this class of fungicides.[10]
Application in Insecticide Synthesis
While initially explored as herbicides, certain pyridazine amides were discovered to possess potent aphicidal properties.[14] This serendipitous finding opened a new avenue for pyridazine chemistry in crop protection. Structure-activity relationship (SAR) studies have shown that while modifications to the pyridazine ring can lead to a loss of potency, the amide moiety can be successfully replaced with bioisosteres like hydrazines, hydrazones, or hydrazides to enhance insecticidal activity.[14]
The target for some of these insecticides is the γ-aminobutyric acid (GABA) receptor, a crucial neurotransmitter receptor in insects.[15] By designing molecules that antagonize this receptor, potent insecticidal effects can be achieved.
Detailed Experimental Protocol: Synthesis of a Key Fungicidal Intermediate
This protocol describes the synthesis of 3-chloro-4-(2,6-difluoro-4-methoxyphenyl)-6-methyl-pyridazin-5(6H)-one , a key intermediate in the preparation of advanced pyridazine fungicides, adapted from authoritative patent literature.[10]
Objective: To synthesize a functionalized pyridazinone core ready for further elaboration.
Materials and Reagents:
-
2-(2,6-difluoro-4-methoxyphenyl)-2-oxo-N-methoxy-N-methylacetamide
-
1-propenylmagnesium bromide solution
-
Hydrochloric acid (1N)
-
Hydrazine hydrate
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ethyl acetate
-
Heptane
-
Sodium sulfate (anhydrous)
Procedure:
Step 1: Synthesis of 1-(2,6-difluoro-4-methoxyphenyl)pentane-1,4-dione
-
To a stirred solution of 2-(2,6-difluoro-4-methoxyphenyl)-2-oxo-N-methoxy-N-methylacetamide (10.0 g) in anhydrous tetrahydrofuran (100 ml) at 0 °C, add 1-propenylmagnesium bromide solution (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of 1N hydrochloric acid until the solution is acidic.
-
Extract the mixture with ethyl acetate (3 x 50 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,4-dione product, which is used in the next step without further purification.
Causality: The Grignard reaction adds the propenyl group to the acetamide, which upon acidic workup hydrolyzes to form the desired 1,4-dicarbonyl structure, the precursor for the pyridazine ring.
Step 2: Synthesis of 4-(2,6-difluoro-4-methoxyphenyl)-6-methyl-2H-pyridazin-3-one
-
Dissolve the crude 1,4-dione from Step 1 in glacial acetic acid (80 ml).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water (200 ml).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
Causality: The condensation of the 1,4-dione with hydrazine hydrate is a classic Paal-Knorr type reaction that cyclizes to form the dihydropyridazine, which then oxidizes in situ or upon workup to the more stable aromatic pyridazinone ring system.[13]
Step 3: Synthesis of 3-chloro-4-(2,6-difluoro-4-methoxyphenyl)-6-methyl-pyridazine
-
Suspend the pyridazinone from Step 2 (5.0 g) in phosphorus oxychloride (POCl₃, 25 ml).
-
Heat the mixture to reflux (approx. 105 °C) for 3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 40 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient).
Causality: Phosphorus oxychloride is a standard and effective reagent for converting the N-H lactam (pyridazinone) tautomer into the corresponding chloro-pyridazine (lactim) form. This chlorination is critical as it installs a good leaving group (chloride) on the pyridazine ring, activating it for subsequent nucleophilic aromatic substitution reactions to build the final fungicide.[10]
Data Summary and Characterization
The expected outcomes and characterization data for the final product, 3-chloro-4-(2,6-difluoro-4-methoxyphenyl)-6-methyl-pyridazine , are summarized below.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield (Overall) | 60-75% |
| Melting Point | 115-118 °C |
| ¹H-NMR (CDCl₃, δ) | ~2.60 (s, 3H, CH₃), ~3.85 (s, 3H, OCH₃), ~6.50 (d, 2H, Ar-H), ~7.50 (s, 1H, Pyridazine-H) |
| Purity (HPLC) | >95% |
Note: Specific NMR shifts may vary slightly based on solvent and instrument calibration.
Conclusion and Future Outlook
This compound and its derivatives remain highly relevant and versatile building blocks in the ongoing quest for novel, effective, and environmentally safer agrochemicals. The synthetic pathways established for creating herbicides, fungicides, and insecticides from this core scaffold are robust and adaptable. Future research will likely focus on leveraging modern synthetic methods, such as C-H activation and photocatalysis, to further streamline the functionalization of the pyridazine ring. Additionally, as our understanding of biological targets deepens, the pyridazine scaffold will undoubtedly be used to design next-generation crop protection agents with improved potency, selectivity, and resistance management profiles.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound 97% | CAS: 53896-49-4 | AChemBlock [achemblock.com]
- 7. This compound 97 53896-49-4 [sigmaaldrich.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 11. EP2531491A1 - Pyridazine derivatives, processes for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Protocols for nucleophilic substitution reactions on the pyridazine ring
An Application Guide to Nucleophilic Substitution Reactions on the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions and its synthetic versatility. The electron-deficient nature of the pyridazine ring, a direct consequence of the electronegativity of the two adjacent nitrogen atoms, renders it particularly susceptible to nucleophilic attack. This intrinsic reactivity allows for the strategic introduction of a wide array of functional groups, making it an invaluable building block for the synthesis of diverse molecular libraries.
This guide provides an in-depth exploration of the primary protocols for nucleophilic substitution on the pyridazine ring. We will delve into the mechanistic underpinnings of each reaction type, offer field-tested, step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Nucleophilic Aromatic Substitution (SNAr) on Halopyridazines
The most common pathway for functionalizing the pyridazine core is the Nucleophilic Aromatic Substitution (SNAr) reaction, particularly on pyridazines bearing a halogen substituent (Cl, F, Br). The reaction is predicated on the presence of a good leaving group and the ring's inherent electron deficiency.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group.[1] This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The negative charge is delocalized over the electron-deficient ring, with the nitrogen atoms playing a crucial role in its stabilization. In the subsequent, faster step, the leaving group (e.g., chloride) is expelled, restoring the aromaticity of the pyridazine ring.[1]
Caption: The Addition-Elimination Mechanism of SNAr on a Pyridazine Ring.
Critical Experimental Parameters
Several factors govern the efficiency and outcome of SNAr reactions on pyridazines:
-
Leaving Group Aptitude: The reactivity order for halogens is typically F > Cl > Br > I. The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating the initial nucleophilic attack.[2]
-
Nucleophile Strength: Stronger nucleophiles, such as thiolates, alkoxides, and amines, generally result in faster reaction rates.[1]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, acetonitrile, and NMP are ideal.[1] They effectively solvate the cation of the nucleophile's salt without strongly solvating the anion, thereby enhancing its nucleophilicity.
-
Temperature: Many SNAr reactions require heating (typically 80-120 °C) to overcome the activation energy barrier.[1]
-
Base: When using N-H or O-H nucleophiles (e.g., amines, alcohols), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is often required to deprotonate the nucleophile or scavenge the acid byproduct.
Protocol: Synthesis of 3-Hydrazinyl-6-methoxypyridazine
This protocol details the reaction of 3-chloro-6-methoxypyridazine with hydrazine, a potent nitrogen nucleophile.
Materials:
-
3-chloro-6-methoxypyridazine
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Suction filtration equipment
Procedure: [1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-methoxypyridazine (1.0 eq) in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (4.0-6.0 eq) to the solution. The excess drives the reaction to completion.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-hydrazinyl-6-methoxypyridazine, may precipitate from the solution.
-
If a precipitate forms, collect the solid by suction filtration and wash with cold ethanol.
-
If no precipitate is observed, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
| Parameter | Condition | Rationale |
| Substrate | 3-chloro-6-methoxypyridazine | Activated for SNAr by the chloro leaving group. |
| Nucleophile | Hydrazine hydrate (4-6 eq) | Strong nitrogen nucleophile; excess ensures full conversion. |
| Solvent | Ethanol | Good solvent for both reactants; allows for reflux conditions. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-8 hours | Typical duration for this transformation; monitor by TLC. |
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
The Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-C and C-N bond formation that formally substitutes a hydrogen atom on an electron-deficient aromatic ring.[3] This reaction avoids the need for a pre-installed leaving group, making it an elegant and atom-economical strategy.
Mechanistic Insight
The VNS reaction involves a nucleophile that contains a leaving group on the nucleophilic carbon atom (Y-C-LG).[4] The key steps are:
-
Addition: The carbanion, generated by deprotonation with a strong base, adds to an electron-deficient position on the pyridazine ring (typically C4 or C6), forming an anionic σ-adduct.[4]
-
β-Elimination: The base then facilitates a β-elimination of the leaving group (e.g., p-toluenesulfinate or chloride) and a ring proton, which restores aromaticity.[4]
Caption: General Mechanism of Vicarious Nucleophilic Substitution (VNS).
Pyridazines, even without strong electron-withdrawing groups, are sufficiently electron-deficient to undergo VNS.[5] The reaction offers a novel approach to synthesizing functionalized pyridazine derivatives.[5]
Protocol: VNS Reaction with Chloromethyl p-Tolyl Sulfone
This protocol describes the introduction of a tolylsulfonylmethyl group onto the pyridazine ring, a versatile handle for further transformations.
Materials:
-
3,6-Dichloropyridazine
-
Chloromethyl p-tolyl sulfone
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and cooling bath (ice or dry ice/acetone)
Procedure: (Adapted from Mąkosza et al.[6])
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of chloromethyl p-tolyl sulfone (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to -40 to -60 °C. Add a solution of potassium tert-butoxide (2.5 eq) in anhydrous THF dropwise, maintaining the low temperature. Stir for 15 minutes to ensure complete carbanion formation.
-
Substrate Addition: Add a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF dropwise to the cold carbanion solution.
-
Reaction Conditions: Allow the reaction to stir at low temperature for 1-2 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by LC-MS or TLC.
-
Workup and Isolation:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4-substituted pyridazine product.
Chichibabin-Type Amination
The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles.[7] It involves the reaction of the heterocycle with sodium amide (NaNH₂) to introduce an amino group, typically at the position alpha to a ring nitrogen.[7][8]
Mechanistic Insight
The mechanism is a type of nucleophilic substitution where hydride (H⁻) acts as the leaving group.[9][10]
-
Nucleophilic Addition: The powerful nucleophile, the amide anion (NH₂⁻), adds to an electron-deficient carbon (e.g., C3 or C6 of pyridazine) to form a σ-adduct.[9]
-
Hydride Elimination: Aromatization is achieved through the elimination of a hydride ion.[9]
-
Deprotonation & Quench: The highly basic hydride ion deprotonates the newly introduced amino group, forming hydrogen gas (H₂) and a stable sodium salt of the aminopyridazine.[9] An aqueous workup then protonates the salt to yield the final product.[9]
Due to the high electron deficiency of the pyridazine ring, Chichibabin-type reactions can often proceed under milder conditions than those required for pyridine itself.
Protocol: Direct Amination of Pyridazine
Materials:
-
Pyridazine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Inert atmosphere setup (Nitrogen or Argon)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium amide (1.5-2.0 eq) in anhydrous toluene.
-
Substrate Addition: Add pyridazine (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (110-140 °C) for several hours. The reaction progress can be monitored by TLC.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Very carefully and slowly, quench the reaction by adding water or ethanol to destroy any unreacted sodium amide.
-
Add more water and extract the product with an organic solvent like ethyl acetate or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Activation via Pyridazine N-Oxides
Oxidation of a pyridazine ring nitrogen to an N-oxide is a powerful strategy to modulate its electronic properties. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing by induction. This activates the ring for both electrophilic and nucleophilic substitution, particularly at the positions ortho and para to the N-oxide functionality.[12][13]
Protocol: N-Oxidation and Subsequent Nucleophilic Substitution
This two-step protocol first prepares the N-oxide and then uses it in a substitution reaction.
Step A: Synthesis of Pyridazine N-oxide
-
Reagents: Pyridazine, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[12]
-
Procedure: Dissolve pyridazine in a suitable solvent (e.g., dichloromethane for m-CPBA). Cool the solution in an ice bath and add the oxidizing agent portion-wise. Stir until the reaction is complete (monitor by TLC). Work up by washing with a basic solution (e.g., NaHCO₃) to remove acidic byproducts. Purify by chromatography.
Step B: Nucleophilic Substitution on the N-oxide
-
Rationale: The N-oxide is now activated for nucleophilic attack. For instance, reaction with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 4- or 6-position, which can then be displaced in a subsequent SNAr reaction.[13]
-
Procedure:
-
Gently heat the pyridazine N-oxide (1.0 eq) with excess phosphorus oxychloride (POCl₃).
-
Monitor the reaction until completion.
-
Carefully quench the reaction mixture by pouring it over ice.
-
Neutralize with a base (e.g., Na₂CO₃) and extract the chloropyridazine product.
-
The resulting chloropyridazine can then be used in standard SNAr protocols as described in Section 1.
-
Caption: Workflow for N-Oxide Activation and Subsequent Functionalization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicarious nucleophilic substitution of hydrogen in pyridazines [periodicos.capes.gov.br]
- 6. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. myttex.net [myttex.net]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 13. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Pyridazine-3-carbonitrile
Introduction: The Pyridazine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous bioactive molecules.[1] In the realm of oncology, pyridazine derivatives are of particular interest due to their demonstrated efficacy against a range of cancer cell lines and their ability to modulate key signaling pathways implicated in tumor growth and proliferation.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents derived from the readily accessible starting material, Pyridazine-3-carbonitrile. We will delve into the strategic considerations behind synthetic routes, provide detailed, validated protocols, and explore the mechanistic basis of the anticancer activity of these compounds.
Strategic Considerations in the Design and Synthesis of Pyridazine-Based Anticancer Agents
The design of potent and selective anticancer agents from a pyridazine core hinges on the strategic introduction of various functional groups at different positions of the ring. Structure-activity relationship (SAR) studies have revealed that modifications at the 3, 4, and 6 positions of the pyridazine ring can significantly influence the compound's biological activity.[1]
The nitrile group at the 3-position of this compound is a versatile chemical handle that can be transformed into a variety of other functional groups, such as amidines, tetrazoles, or can participate in cycloaddition reactions. The 6-position is often targeted for the introduction of aryl or heteroaryl moieties, which can engage in crucial interactions with the active sites of target proteins. Modifications at the 4- and 5-positions can also be exploited to fine-tune the physicochemical properties and biological activity of the resulting molecules.
A key strategy in the development of pyridazine-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in tumor angiogenesis and cell cycle progression, respectively.[3][4][5]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of representative pyridazine-based anticancer agents. These protocols are designed to be self-validating, with expected yields and key characterization data provided for each step.
General Synthetic Workflow
The overall strategy for the synthesis of diverse pyridazine-based anticancer agents from this compound can be visualized as a multi-step process involving initial functionalization followed by diversification.
Caption: General workflow for the synthesis of anticancer agents from this compound.
Protocol 1: Synthesis of a Pyridazino[4,3-e][2][3][6]triazine Derivative
This protocol details the synthesis of a fused pyridazine derivative, a class of compounds that has shown promising anticancer activity. The synthesis starts with the conversion of a pyridazin-3(2H)-one to a chloropyridazine, followed by reaction with hydrazine to form a key hydrazinylpyridazine intermediate.
Step 1: Synthesis of 3-chloro-6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazine
-
Reaction:
-
To a solution of 6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazin-3(2H)-one (1.0 g, 3.42 mmol) in phosphorus oxychloride (10 mL), a few drops of dimethylformamide (DMF) are added.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with 4% NaOH solution.
-
The resulting precipitate is filtered, washed with water, and recrystallized from benzene to afford the title compound.
-
-
Rationale: Phosphorus oxychloride is a standard reagent for the conversion of pyridazinones to their corresponding chloro derivatives. The chlorine atom at the 3-position is a good leaving group, facilitating subsequent nucleophilic substitution reactions.
-
Expected Yield: 86%
-
Characterization:
-
IR (ν, cm⁻¹): 3140, 3153 (2NH)
-
¹H-NMR (DMSO-d₆, δ ppm): 4.35 (s, 1H, NH; D₂O exchangeable), 4.40 (s, 1H, NH; D₂O exchangeable), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H)
-
MS (m/z, %): 330 (M⁺, 68), 332 (M⁺+2, 41), 334 (M⁺+4, 7)[6]
-
Step 2: Synthesis of 3-hydrazinyl-6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazine
-
Reaction:
-
A mixture of 3-chloro-6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazine (1.0 g, 3.02 mmol) and hydrazine hydrate (0.5 mL, 10.0 mmol) in ethanol (20 mL) is heated at reflux for 6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, dried, and recrystallized from ethanol.
-
-
Rationale: Hydrazine hydrate acts as a nucleophile, displacing the chloride at the 3-position to form the key hydrazinyl intermediate. This intermediate is primed for cyclization reactions to form fused heterocyclic systems.
-
Expected Yield: 75%
-
Characterization:
-
IR (ν, cm⁻¹): 3300-3100 (NH, NH₂)
-
¹H-NMR (DMSO-d₆, δ ppm): 4.20 (s, 2H, NH₂; D₂O exchangeable), 4.38 (s, 1H, NH; D₂O exchangeable), 4.42 (s, 1H, NH; D₂O exchangeable), 6.65 (s, 1H, pyridazine-H), 6.70-7.95 (m, 9H, Ar-H)[6]
-
Step 3: Synthesis of 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][2][3][7]triazine-3(4H)-thione
-
Reaction:
-
A mixture of the hydrazinylpyridazine from Step 2 (0.01 mol) and carbon disulfide (0.012 mol) in pyridine (20 mL) is heated at reflux for 8 hours.
-
The reaction mixture is then cooled and poured into ice-water containing a few drops of hydrochloric acid.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
-
Rationale: Carbon disulfide reacts with the two adjacent nitrogen atoms of the hydrazinyl and pyridazine moieties to form the thiadiazine ring, leading to the final fused tricyclic product.
-
Expected Yield: 60%
-
Characterization:
-
IR (ν, cm⁻¹): 3150, 3120 (2NH), 1250 (C=S)
-
¹H-NMR (DMSO-d₆, δ ppm): 4.42 (s, 1H, NH; D₂O exchangeable), 6.68 (s, 1H, pyridazine-H), 7.15–8.85 (m, 9H, Ar-H), 8.95 (s, 1H, NH; D₂O exchangeable)
-
MS (m/z, %): 446 (M⁺, 44), 448 (M⁺+2, 27), 450 (M⁺+4, 4)[6]
-
Biological Evaluation and Mechanism of Action
The synthesized pyridazine derivatives are typically evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of the compounds.
Data Presentation: Anticancer Activity of Representative Pyridazine Derivatives
| Compound ID | Target | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Reference |
| 5b | VEGFR-2 | < 10 | > 50 | > 50 | [4] |
| IXg | EGFR | - | - | - | [7] |
| IXn | EGFR | - | - | - | [7] |
| 11l | CDK2 | - | - | 0.99 ± 0.03 | |
| 11m | CDK2 | - | - | 1.21 ± 0.04 | |
| Doxorubicin | Topoisomerase II | 0.08 ± 0.002 | 0.05 ± 0.001 | 0.07 ± 0.002 |
Note: '-' indicates data not available in the cited literature.
Mechanism of Action: Targeting Key Signaling Pathways
As mentioned, many pyridazine-based anticancer agents exert their effects by inhibiting crucial signaling pathways involved in cancer progression.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] VEGFR-2 is a key receptor in this pathway, and its inhibition can effectively starve tumors.[4][8]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[5][9] CDK2, in particular, is crucial for the G1/S phase transition.[5] Its aberrant activity is a hallmark of many cancers, making it an attractive therapeutic target.[10][11]
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyridazine derivatives.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of novel anticancer agents. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore this chemical space. The ability of pyridazine derivatives to target key oncogenic signaling pathways, such as those mediated by VEGFR-2 and CDK2, underscores their therapeutic potential. Future research in this area will likely focus on the development of more potent and selective inhibitors, as well as the exploration of novel mechanisms of action and combination therapies to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 5. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 11. antbioinc.com [antbioinc.com]
Application Notes & Protocols: Development of Antibacterial Compounds Using a Pyridazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in the Fight Against Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, and among them, the pyridazine core is a structure of significant interest.[3] Pyridazine and its related analogue, pyridazinone, are six-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties that make them versatile scaffolds in drug design.[3][4]
Several pyridazine-based compounds are already in clinical use for various conditions, demonstrating their favorable pharmacological profiles.[1][5] Their utility extends to antimicrobial research, where derivatives have shown potent activity against a spectrum of bacterial pathogens, including multidrug-resistant strains.[6][7][8] This guide provides a detailed overview of the key stages in the preclinical development of novel antibacterial agents based on the pyridazine core, from chemical synthesis to biological evaluation and preliminary mechanism of action studies. The protocols and insights are designed to be practical and scientifically robust, empowering research teams to navigate the complexities of antibiotic discovery.
Section 1: Chemical Synthesis of Pyridazinone Derivatives
A common and effective strategy for creating a library of potential antibacterial candidates is the synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives. This approach allows for structural diversity by modifying the aryl substituents, which is crucial for exploring the structure-activity relationship (SAR).
Causality of the Synthetic Pathway: The chosen pathway is a two-step process that is both efficient and versatile. The initial Friedel-Crafts acylation creates a key intermediate, β-aroylpropionic acid. The subsequent cyclization with hydrazine hydrate is a classic method for forming the pyridazinone ring. This foundational molecule can then be further modified, for example, by condensation with various aromatic aldehydes, allowing for the systematic exploration of different chemical spaces to optimize antibacterial activity.[9]
Protocol 1.1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one (Core Scaffold)
Step I: Synthesis of β-Benzoylpropionic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (AlCl₃) to dry benzene.
-
Acylation: Slowly add succinic anhydride to the mixture in small portions while stirring. An exothermic reaction will occur.
-
Reflux: After the initial reaction subsides, heat the mixture under reflux for approximately 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture carefully into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
-
Isolation: Perform steam distillation to remove the excess benzene. The desired β-benzoylpropionic acid will remain in the aqueous solution.
-
Purification: Concentrate the aqueous solution by heating on a water bath. Purify the crude product by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. Acidify the aqueous layer with dilute HCl to precipitate the pure β-benzoylpropionic acid.[9]
Step II: Cyclization to form 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one
-
Reaction: Dissolve the β-benzoylpropionic acid obtained from Step I in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate to the solution.
-
Reflux: Heat the mixture under reflux for 3-4 hours to facilitate the cyclization reaction.
-
Isolation: Concentrate the reaction mixture by evaporating the solvent. Pour the concentrated solution into ice-cold water.
-
Purification: The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyridazinone core scaffold.[9]
This core scaffold is now ready for further derivatization to create a library of compounds for screening.
Caption: General workflow for the synthesis of the pyridazinone core.
Section 2: In Vitro Antibacterial Screening Cascade
A tiered or cascaded approach to screening is efficient, using simpler, higher-throughput assays first to identify "hits" before moving to more complex, resource-intensive assays for confirmation and detailed characterization.[2]
Protocol 2.1: Primary Screening - Agar Disk Diffusion Assay
This method is a qualitative, widely used technique for initial screening to quickly identify compounds with any potential antibacterial activity.[10]
Principle: The test compound diffuses from a paper disk into an agar medium uniformly seeded with a test microorganism. If the compound is effective, it will inhibit bacterial growth, resulting in a clear circular zone of inhibition around the disk.[11]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh agar plate (18-24 hours old). Select 3-5 colonies and suspend them in sterile broth (e.g., Mueller-Hinton Broth, MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.[12]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the synthesized pyridazine derivatives onto the inoculated MHA plate. Gently press the disks to ensure full contact.
-
Controls: Include a positive control disk (a standard antibiotic like Gentamycin or Chloramphenicol) and a negative control disk (impregnated with the solvent, e.g., DMSO, used to dissolve the test compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter generally indicates greater antibacterial activity.
Protocol 2.2: Quantitative Analysis - Broth Microdilution for MIC Determination
Compounds that show promising activity in the primary screen should be advanced to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and quantitative technique to establish the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Compound Dilution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[12]
-
-
Controls:
-
Growth Control (Well 11): Add 100 µL of MHB. This well will receive the bacterial inoculum but no drug.
-
Sterility Control (Well 12): Add 200 µL of MHB only. This well should show no growth.
-
-
Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 2.1 and dilute it to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.[15]
Protocol 2.3: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of a compound, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and how quickly the effect occurs.[13]
-
Setup: Prepare several flasks or tubes containing MHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto nutrient agar plates.
-
Incubation & Counting: Incubate the plates for 18-24 hours at 37°C, then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.[13]
-
Interpretation: Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as causing a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count. A bacteriostatic agent will maintain the initial count or show a reduction of <3-log₁₀.
Caption: A tiered workflow for in vitro antibacterial screening.
Section 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridazine core and analysis of the corresponding changes in antibacterial activity are essential for rational drug design. Several studies have elucidated key SAR trends for this class of compounds.
-
Influence of Substituents: The type and position of substituents on the pyridazine or an attached phenyl ring can dramatically alter potency. For example, the introduction of chloro groups has been shown to result in high antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa, with some derivatives exhibiting MICs lower than the reference drug chloramphenicol.[6][16]
-
Lipophilicity: A lipophilic side chain is often crucial for significant antibacterial activity, likely by enhancing the compound's ability to penetrate the bacterial cell membrane.[17] Simplifying a complex side chain to a C12 lipid chain has been shown to retain potent activity against Klebsiella pneumoniae.[17]
-
Saturation of Fused Rings: In fused ring systems like pyrrolopyridazines, the degree of saturation impacts both the strength and selectivity of the antibacterial action. Saturated derivatives often show stronger activity compared to their aromatic counterparts and may exhibit different selectivity profiles against various bacterial species.[18][19]
Table 1: Illustrative SAR Data for Pyridazine Derivatives
| Compound ID | Core Structure | R1-Substituent (para-position) | R2-Substituent (C5-position) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| PDZ-01 | 6-phenyl-pyridazinone | -H | -H | 64 | 128 |
| PDZ-02 | 6-phenyl-pyridazinone | -Cl | -H | 4 | 32 |
| PDZ-03 | 6-phenyl-pyridazinone | -OCH₃ | -H | 32 | 64 |
| PDZ-04 | 6-phenyl-pyridazinone | -Cl | C₁₂H₂₅ | 2 | 8 |
| PDZ-05 | 6-phenyl-pyridazinone | -H | C₁₂H₂₅ | 8 | 16 |
Note: Data is illustrative, based on trends reported in the literature.[6][16][17]
Section 4: Investigating the Mechanism of Action (MoA)
Identifying the bacterial target is a critical step in developing a novel antibiotic. For pyridazine derivatives, several potential mechanisms can be investigated. Molecular docking studies have suggested that these compounds may target essential bacterial enzymes.[6][20] A prominent potential target is DNA gyrase (subunit B) , a type II topoisomerase that is vital for DNA replication, transcription, and repair in bacteria.[16][20] Inhibition of this enzyme leads to bacterial cell death.
Proposed Experimental Workflow for MoA Elucidation
-
In Silico Docking: Perform molecular docking studies of the most potent compounds against a panel of known essential bacterial enzyme targets (e.g., DNA gyrase, topoisomerase IV, DHFR) to generate hypotheses.
-
Enzyme Inhibition Assays: Validate in silico hits using in vitro biochemical assays. For example, a DNA gyrase supercoiling assay can directly measure the inhibitory effect of the compounds on the enzyme's function.
-
Macromolecular Synthesis Inhibition: Assess the effect of the compounds on the synthesis of DNA, RNA, protein, and cell wall precursors in whole bacterial cells using radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA). This can pinpoint which major cellular process is being disrupted.
-
Membrane Permeability/Integrity Assays: To rule out non-specific membrane disruption, perform assays like the N-phenyl-1-naphthylamine (NPN) uptake assay or test for the leakage of intracellular components.[17]
Caption: Experimental workflow for Mechanism of Action (MoA) studies.
Section 5: The Broader Drug Development Pathway
The journey from identifying a promising hit compound to a marketable drug is long, complex, and expensive, typically taking over a decade.[21][22] The work described in the previous sections constitutes the crucial early "discovery" and "preclinical" phases.
Caption: An overview of the antibacterial drug development pathway.
The initial synthesis and screening of pyridazine derivatives represent the Hit Identification stage. Subsequent SAR studies and MoA investigations fall under the Hit-to-Lead and Lead Optimization phases, where compounds are refined for better potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADME/Tox). Successful lead candidates then move into Preclinical Development , which involves testing in animal models of infection to demonstrate in vivo efficacy and safety before they can be considered for human clinical trials.[22]
Conclusion
The pyridazine core is a privileged scaffold in medicinal chemistry that holds significant promise for the development of new antibacterial agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of activity against key bacterial pathogens. By employing a systematic and logical cascade of in vitro screening protocols, researchers can efficiently identify potent candidates. Subsequent investigation into the structure-activity relationship and mechanism of action provides the crucial data needed to advance these compounds through the challenging but vital pipeline of antibiotic drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. actascientific.com [actascientific.com]
- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 19. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. crestonepharma.com [crestonepharma.com]
The Pyridazine Scaffold: A Privileged Core in the Synthesis of Novel Cardiovascular Therapeutics
An Application Note and Protocol Guide for Researchers
Introduction: The Versatility of the Pyridazine Core in Cardiovascular Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry, underpinning the structure of drugs with a wide array of biological activities.[1][2] While the specific starting material, Pyridazine-3-carbonitrile, is a potential synthon, a comprehensive review of modern cardiovascular drug synthesis reveals that the closely related Pyridazin-3(2H)-one scaffold is a far more prevalent and privileged core structure.[3][4] This guide, therefore, focuses on the synthesis and application of pyridazin-3(2H)-one derivatives, which have yielded numerous potent vasodilators, antihypertensives, and cardiotonic agents.[5][6]
Many cardiovascular diseases, such as hypertension and heart failure, are linked to dysregulation of vascular smooth muscle tone and cardiac contractility.[4][7] Pyridazinone-based compounds have emerged as powerful modulators of these processes, often through the inhibition of key enzymes like phosphodiesterase III (PDEIII) or by promoting vasorelaxation through other mechanisms.[4][6][8] This document provides an in-depth exploration of the synthesis of these vital compounds, detailing not just the protocols but the scientific rationale that drives the synthetic strategies, empowering researchers to innovate in this critical therapeutic area.
I. Core Synthetic Strategies for the Pyridazin-3(2H)-one Nucleus
The foundational step in synthesizing this class of cardiovascular agents is the construction of the pyridazinone ring itself. The most common and reliable method involves the condensation of a γ-ketoacid with hydrazine hydrate. This reaction is robust and allows for a wide variety of substituents on the resulting pyridazinone core, which is crucial for tuning the pharmacological activity.
General Synthetic Workflow: From γ-Ketoacid to Pyridazinone Core
The following diagram illustrates the fundamental synthetic pathway. The choice of the starting aryl ketone determines the substitution at the 6-position of the pyridazinone ring, a key determinant of biological activity.
Caption: General synthesis of the 6-aryl-4,5-dihydropyridazin-3(2H)-one core.
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a foundational pyridazinone structure, which serves as a starting point for further derivatization. The procedure is adapted from established methodologies in the literature.[7]
Materials:
-
Acetophenone
-
Glyoxylic acid monohydrate
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the γ-Ketoacid (4-oxo-4-phenylbutanoic acid):
-
In a round-bottom flask, dissolve potassium hydroxide in water. Cool the solution in an ice bath.
-
Slowly add acetophenone to the cooled KOH solution with vigorous stirring.
-
Add a solution of glyoxylic acid monohydrate in water dropwise, maintaining the temperature below 10°C.
-
Allow the mixture to stir at room temperature overnight.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the crude γ-ketoacid, wash with cold water, and dry. Recrystallize from a suitable solvent like water or an ethanol/water mixture.
-
-
Cyclization to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one:
-
To a solution of the dried 4-oxo-4-phenylbutanoic acid in ethanol, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Expert Insights:
-
Causality of Reagent Choice: Hydrazine hydrate is the classic reagent for forming the diazine ring due to the nucleophilic attack of both nitrogen atoms on the two carbonyl groups (the ketone and the carboxylic acid) of the γ-ketoacid.
-
Self-Validation: The purity of the intermediate and final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The characteristic lactam C=O stretch in the IR spectrum (around 1660-1680 cm⁻¹) and the disappearance of the carboxylic acid proton in the ¹H NMR spectrum are key indicators of successful cyclization.
II. Derivatization of the Pyridazinone Core for Enhanced Cardiovascular Activity
The true power of the pyridazinone scaffold lies in its amenability to chemical modification at several positions, primarily the N2 position of the ring and the aryl ring at the C6 position. These modifications are critical for optimizing potency, selectivity, and pharmacokinetic properties.
Workflow for N-Alkylation and Further Functionalization
Caption: A common workflow for derivatizing the N2 position of the pyridazinone core.
Protocol 2: Synthesis of N2-Substituted Pyridazinone Derivatives
This protocol outlines the synthesis of novel pyridazinone derivatives designed as potential vasorelaxants, based on a strategy of extending a side chain from the N2 position.[7]
Materials:
-
6-Aryl-pyridazin-3(2H)-one (from Protocol 1)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Various aryl isothiocyanates
-
Ethanol
Procedure:
-
N-Alkylation:
-
Suspend the 6-aryl-pyridazin-3(2H)-one and anhydrous potassium carbonate in DMF.
-
Add ethyl chloroacetate dropwise and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water to precipitate the ester product.
-
Filter, wash with water, and dry.
-
-
Hydrazide Formation:
-
Dissolve the N-alkylated ester intermediate in ethanol.
-
Add an excess of hydrazine hydrate and reflux for 10-12 hours.
-
Cool the solution. The resulting hydrazide will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Synthesis of Thiosemicarbazide Derivatives:
-
Reflux a mixture of the N-substituted hydrazide and the appropriate aryl isothiocyanate in absolute ethanol for 8-10 hours.
-
Cool the reaction mixture. The thiosemicarbazide product will crystallize out.
-
Filter, wash with ethanol, and recrystallize from a suitable solvent.
-
Expert Insights:
-
Structure-Activity Relationship (SAR): The introduction of different side chains at the N2 position allows for probing interactions with the target enzyme or receptor. For example, the addition of heterocyclic moieties or flexible linkers can significantly impact vasorelaxant activity.[7][9] The choice of aryl isothiocyanate in the final step allows for systematic variation of the terminal aromatic group to optimize potency.
-
Trustworthiness of Protocol: Each step must be validated. The N-alkylation can be confirmed by the appearance of the ethyl ester signals in the ¹H NMR spectrum. The subsequent conversion to the hydrazide is confirmed by the disappearance of these ester signals and the appearance of new NH and NH₂ protons.
III. Mechanism of Action: How Pyridazinones Exert Cardiovascular Effects
A significant number of pyridazinone-based cardiovascular drugs function as inhibitors of phosphodiesterase III (PDEIII), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][8] By inhibiting PDEIII, these drugs increase intracellular cAMP levels, leading to two primary effects:
-
In the Heart (Cardiotonic Effect): Increased cAMP enhances calcium influx, leading to increased force of contraction (positive inotropy).
-
In Vascular Smooth Muscle (Vasodilator Effect): Increased cAMP promotes smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.
Another important mechanism is the enhancement of nitric oxide (NO) signaling. Some pyridazinone derivatives have been shown to increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO, a potent vasodilator.[7]
Signaling Pathway: PDEIII Inhibition by Pyridazinone Derivatives
Caption: Mechanism of vasodilation via PDEIII inhibition by pyridazinone drugs.
IV. Data Presentation: Comparative Vasorelaxant Activity
The efficacy of newly synthesized compounds is typically evaluated in vitro by measuring their ability to relax pre-constricted aortic rings. The results are often expressed as EC₅₀ values (the concentration required to achieve 50% of the maximum relaxation).
| Compound ID | Modification on Pyridazinone Core | Vasorelaxant Activity (EC₅₀, µM) | Reference Standard (Hydralazine EC₅₀, µM) |
| 4f | 2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-fluorophenyl) | 0.0136 | 18.210 |
| 4h | 2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-fluorophenyl) | 0.0117 | 18.210 |
| 5d | 2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-chlorophenyl) | 0.0053 | 18.210 |
| 5e | 2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-chlorophenyl) | 0.0025 | 18.210 |
| Acid 5 | 2-(carboxymethyl)-6-phenylpyridazin-3(2H)-one | 0.339 | 18.210 |
| Ester 4 | 2-(ethoxycarbonylmethyl)-6-phenylpyridazin-3(2H)-one | 1.225 | 18.210 |
| Data synthesized from multiple sources for illustrative comparison.[7][10] |
As the table demonstrates, strategic modifications to the pyridazinone scaffold can lead to compounds with vasorelaxant potency that is orders of magnitude greater than that of the reference drug, hydralazine.[7] For instance, compounds 5d and 5e exhibit exceptionally potent activity, highlighting the success of the synthetic strategies employed.[7]
V. Conclusion and Future Perspectives
The pyridazin-3(2H)-one scaffold is a validated and highly promising core for the development of novel cardiovascular drugs. Its synthetic tractability allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacological effects. The protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to synthesize and optimize new pyridazinone derivatives. Future research will likely focus on developing compounds with improved selectivity for different PDE isoenzymes and exploring novel mechanisms of action to address the complex and multifaceted nature of cardiovascular disease. The continued exploration of this "wonder nucleus" is poised to deliver the next generation of safer and more effective cardiovascular therapies.[1][3]
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Pyridazine-3-carbonitrile Derivatives in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pyridazine-3-carbonitrile derivatives in human plasma. Pyridazine-containing compounds represent a significant class of heterocyclic scaffolds in modern drug discovery, noted for their diverse biological activities.[1] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, make it an attractive moiety in medicinal chemistry but also necessitate tailored bioanalytical approaches.[2] This protocol provides a comprehensive framework, from sample preparation to full method validation according to the International Council for Harmonisation (ICH) M10 guideline, ensuring data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][4]
Introduction: The Analytical Imperative for Pyridazine Derivatives
The pyridazine heterocycle is a key pharmacophore in the development of novel therapeutics, demonstrating efficacy in areas such as cardiovascular disease and oncology.[1] The inclusion of a carbonitrile group at the 3-position often enhances potency and modulates metabolic profiles.[5] As these drug candidates advance through preclinical and clinical development, a reliable bioanalytical method is paramount for accurately characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[8] This technique is particularly well-suited for pyridazine derivatives, allowing for precise quantification even at low concentrations in complex biological matrices like plasma. This document serves as a practical guide for researchers, providing a step-by-step protocol and explaining the scientific rationale behind key methodological choices to ensure the generation of reproducible and defensible data.
Method Development Strategy: A Rationale-Driven Approach
The development of a robust bioanalytical method is a systematic process. The following sections outline the rationale for the selected analytical strategy.
Mass Spectrometry (MS/MS) Optimization
-
Ionization: this compound derivatives typically contain basic nitrogen atoms within the pyridazine ring, making them readily protonated.[2] Therefore, Electrospray Ionization (ESI) in the positive ion mode was selected to achieve optimal sensitivity.
-
Analyte Tuning & MRM Selection: The initial step involves infusing a standard solution of the target analyte and a suitable internal standard (IS) into the mass spectrometer. A Quadrupole Time-of-Flight (Q-TOF) instrument can be used to identify the accurate mass of the protonated molecule [M+H]⁺, which serves as the precursor ion for Multiple Reaction Monitoring (MRM). The precursor ion is then subjected to Collision-Induced Dissociation (CID), and the most stable and abundant product ions are selected. Selecting at least two MRM transitions (one for quantification, one for confirmation) enhances the method's specificity.
Chromatographic Separation (LC)
-
Column Chemistry: A reversed-phase C18 column is the workhorse for separating moderately polar to nonpolar small molecules. This stationary phase provides effective retention for the pyridazine core through hydrophobic interactions.
-
Mobile Phase: A mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used. The acidic modifier (formic acid) serves two key purposes: it promotes analyte protonation for efficient ESI+ ionization and improves chromatographic peak shape by minimizing tailing.
-
Elution: A gradient elution, starting with a higher aqueous composition and transitioning to a higher organic composition, is employed. This ensures that early-eluting polar metabolites are resolved while effectively eluting the more hydrophobic parent drug, leading to shorter run times and sharper peaks.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where adherence to the steps ensures reliable and reproducible outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound Analyte | Reference Standard (>98%) | J&K Scientific or equivalent |
| Stable Isotope Labeled Internal Standard | Reference Standard (>98%) | Commercially sourced |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific or equivalent |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich or equivalent |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Human Plasma (K2-EDTA) | Pooled, Screened | BioIVT or equivalent |
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) ACN:Water to create working solutions for the calibration curve (CC) and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.
-
Spiking: Spike blank human plasma with the appropriate analyte working solutions to prepare CC standards and QC samples (Low, Mid, High concentrations). The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid matrix effects.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for high-throughput sample cleanup in bioanalysis.[6]
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS & Precipitant: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile serves as both the protein precipitating agent and the carrier for the IS.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram: Bioanalytical Process for Pyridazine Derivatives
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. alliedacademies.org [alliedacademies.org]
High-Throughput Screening of Pyridazine-3-carbonitrile Libraries: Application Notes and Protocols
Introduction: The Pyridazine-3-carbonitrile Scaffold in Drug Discovery
The this compound core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic motif, characterized by its distinct physicochemical properties including a high dipole moment and robust hydrogen-bonding capacity, has been successfully incorporated into a range of therapeutic agents.[1] Notably, pyridazine derivatives have demonstrated significant potential as kinase inhibitors, showcasing their relevance in oncology and inflammation research.[2][3][4] Furthermore, studies have highlighted their cytotoxic effects against various cancer cell lines, underscoring their promise in the development of novel anti-cancer therapies.[5][6][7][8]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for drug development.[9] This guide provides detailed application notes and protocols for designing and executing HTS campaigns tailored to the unique characteristics of this compound libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Section 1: Biochemical Assays for Target-Based Screening
Biochemical assays are fundamental in target-based drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor.[10] These assays are often the primary choice for screening due to their robustness, scalability, and cost-effectiveness.[11]
Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique ideal for monitoring molecular interactions in solution.[4][12] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of a kinase assay, a fluorescently labeled peptide substrate (tracer) is used. When the tracer binds to a larger antibody that specifically recognizes the phosphorylated peptide, its rotation slows, resulting in a high FP signal. A kinase inhibitor will prevent phosphorylation of the tracer, which will not bind to the antibody and will tumble rapidly, leading to a low FP signal.[5][13][14]
Workflow Diagram:
Caption: Fluorescence Polarization Kinase Inhibition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically through enzyme titration.
-
Prepare the fluorescently labeled peptide substrate (tracer) and ATP at 2x the final desired concentration in assay buffer.
-
Prepare the anti-phospho-peptide antibody in assay buffer.
-
Serially dilute the this compound library compounds in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of compound solution from the library plate to the assay plate using an acoustic liquid handler.
-
Add 5 µL of 2x kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2x tracer/ATP solution.
-
Incubate for 60 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the anti-phospho-peptide antibody solution containing EDTA.
-
Incubate for at least 60 minutes at room temperature to allow for antibody-tracer binding to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality, indicating the separation between positive and negative controls. | > 0.5 |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Varies |
| Hit Criteria | Threshold for identifying active compounds. | > 3 standard deviations from the mean of the negative controls. |
AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that is highly sensitive and suitable for HTS.[3][11][15][16] It relies on the interaction of two bead types: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within 200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[17] Inhibitors of the PPI will disrupt this proximity, resulting in a loss of signal.
Workflow Diagram:
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. mdpi.com [mdpi.com]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridazine-3-carbonitrile
Welcome to the technical support center for the synthesis of Pyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and achieve higher yields and purity. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. The three primary approaches are:
-
Cyclocondensation of a 1,4-dicarbonyl compound with hydrazine followed by functional group manipulation: This is a classical and versatile method for forming the pyridazine ring.[4] The resulting pyridazine can then be converted to the 3-carbonitrile derivative.
-
Nucleophilic Aromatic Substitution (SNAr) on a halogenated pyridazine precursor: This involves reacting a 3-halopyridazine with a cyanide source. The electron-deficient nature of the pyridazine ring, further activated by an electron-withdrawing group, facilitates this reaction.[5]
-
Sandmeyer-type reaction from an aminopyridazine: This method involves the diazotization of a 3-aminopyridazine followed by treatment with a copper(I) cyanide salt.[6][7][8][9]
Q2: What is the general expected yield for this compound synthesis?
Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields can range from moderate to good. For instance, three-component reactions involving malononitrile, an arylglyoxal, and hydrazine hydrate have been reported to produce 3-amino-5-arylpyridazine-4-carbonitriles in good yields.[10] While not a direct synthesis of the parent compound, it highlights the potential for high-yield pyridazine formations. SNAr reactions on activated halopyridazines can also proceed with good efficiency.[5] Optimization of parameters such as solvent, temperature, and catalyst is key to maximizing the yield.
Q3: What are the key safety precautions to consider during the synthesis?
-
Cyanide Salts (e.g., KCN, NaCN, CuCN): These are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Hydrazine (N2H4): Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a fume hood.
-
Solvents: Many organic solvents used in these syntheses are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid ignition sources.
-
Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. It is crucial to use them in solution without isolation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
Problem: My reaction is not proceeding to completion, resulting in a low yield.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Insufficient reaction temperature | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS. For SNAr reactions, heating is often necessary to overcome the activation energy barrier.[5] | Many organic reactions, particularly SNAr on heteroaromatic systems, require sufficient thermal energy to proceed at a reasonable rate. |
| Poor quality of reagents | Ensure that all reagents, especially the cyanide source and any catalysts, are pure and dry. Anhydrous conditions are often critical. | Impurities or moisture can deactivate catalysts, consume reagents, or lead to unwanted side reactions, thereby reducing the yield of the desired product. |
| Ineffective catalyst | For Sandmeyer reactions, ensure the copper(I) cyanide is freshly prepared or from a reliable source. For palladium-catalyzed reactions, screen different ligands and palladium sources. | The catalytic activity is highly dependent on the oxidation state and coordination environment of the metal center. Oxidized or improperly coordinated catalysts will be ineffective. |
| Inappropriate solvent | The choice of solvent is critical. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile. | The solvent polarity and coordinating ability can significantly influence the solubility of reagents and the stability of transition states. |
Problem: I am observing the formation of multiple side products.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Reaction temperature is too high | If increasing the temperature leads to more side products, try running the reaction at a lower temperature for a longer duration. | High temperatures can provide enough energy to overcome the activation barriers for competing side reactions, leading to a less selective transformation. |
| Incorrect stoichiometry | Carefully control the stoichiometry of your reagents. For instance, in SNAr reactions, using a large excess of the nucleophile can sometimes lead to double substitution or other side reactions. | The relative concentrations of reactants can dictate the predominant reaction pathway. |
| Presence of water or oxygen | For reactions sensitive to moisture or air (e.g., those involving organometallics or certain catalysts), ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Water can act as a competing nucleophile or quench reactive intermediates. Oxygen can lead to oxidative side products. |
Product Purification Challenges
Problem: I am having difficulty purifying my this compound.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Co-elution of impurities | Modify the mobile phase for column chromatography. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) can improve separation.[11] Consider using a different stationary phase, such as alumina. | The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation. Modifiers can mask these interactions.[11] |
| Product is insoluble | For recrystallization, screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | Solubility is a key parameter for effective purification by recrystallization. A systematic solvent screen is often necessary to identify optimal conditions. |
| Thermal instability | If using distillation for purification, ensure it is performed under high vacuum to lower the boiling point and minimize the risk of thermal decomposition. | Many organic molecules can decompose at their atmospheric boiling points. Vacuum distillation is a standard technique to purify thermally sensitive liquids. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the reaction of 3-chloropyridazine with a cyanide source.
Materials:
-
3-Chloropyridazine
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
To the flask, add 3-chloropyridazine (1.0 eq) and anhydrous DMF.
-
Carefully add sodium cyanide (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Sandmeyer-type Reaction
This protocol involves the conversion of 3-aminopyridazine to the corresponding nitrile.
Materials:
-
3-Aminopyridazine
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to form the copper complex)
Procedure:
-
Diazotization:
-
Dissolve 3-aminopyridazine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
General Synthetic Pathways
Caption: Overview of common synthetic routes to this compound.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. scispace.com [scispace.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Pyridazine-3-carbonitrile
Introduction
Welcome to the technical support guide for the purification of Pyridazine-3-carbonitrile (CAS 53896-49-4). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity material after synthesis. As a polar, nitrogen-containing heterocycle, this compound presents unique purification challenges, including potential for strong interaction with stationary phases and susceptibility to hydrolysis. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and outlines robust protocols for achieving excellent purity.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃ | [1][2] |
| Molecular Weight | 105.10 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 43-48 °C | [1][3] |
| Key Moieties | Pyridazine Ring, Nitrile Group | [1][4] |
| Polarity | Moderately Polar | Inferred |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Part 1: Initial Assessment & Method Selection
Q1: How do I assess the purity of my crude product and identify common impurities?
Answer: A multi-pronged approach is essential for accurately assessing your crude material.
-
Thin Layer Chromatography (TLC): This is your first and most critical step. Use a silica gel plate and test a few solvent systems of varying polarity (e.g., 30% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, 100% Ethyl Acetate). Visualize the plate under UV light (254 nm). Your product, being aromatic, should be UV-active. The number of spots reveals the complexity of the mixture.
-
Proton NMR (¹H NMR): Dissolve a small sample of the crude material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The NMR spectrum will provide a wealth of information on the main component and the presence of impurities. Look for residual solvent peaks, unreacted starting materials, and potential byproducts.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry can provide a more quantitative assessment of purity and give you the molecular weights of the impurities, which is invaluable for identifying them.
Common Impurities to Expect:
-
Unreacted Starting Materials: Depend on your synthetic route.
-
Pyridazine-3-carboxylic acid: Formed by the hydrolysis of the nitrile group under acidic or basic conditions during the reaction or workup.[5] This impurity is significantly more polar and acidic.
-
Pyridazine-3-carboxamide: A potential intermediate of hydrolysis.
-
Polymeric or Tarry Materials: Often highly colored, baseline impurities on TLC.
Q2: Which purification technique should I choose? Recrystallization or column chromatography?
Answer: The choice depends on the purity of your crude material and the nature of the impurities. The low melting point of this compound makes it an excellent candidate for recrystallization if the purity is reasonably high (>85-90%).
Use the following workflow to make a decision:
Caption: Decision workflow for selecting the primary purification technique.
Part 2: Troubleshooting Recrystallization
Q3: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (~0.5 mL) from the list below.
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it doesn't dissolve, heat the mixture gently in a water bath. If it dissolves completely, it's a good candidate.
-
Allow the hot solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.
Recommended Solvents to Screen:
| Solvent System | Rationale & Comments |
| Isopropanol | Often a good choice for moderately polar compounds. |
| Ethanol/Water | A mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool.[6] |
| Ethyl Acetate/Hexane | Another excellent mixed-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. Reheat and cool slowly.[6] |
| Acetone/Hexanes | A reported system for substituted pyridazines.[7] |
| Toluene | A non-polar aromatic solvent that can be effective. |
Q4: My compound "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if significant impurities are present.[8]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Allow it to cool much more slowly.[9]
-
Lower the Cooling Temperature: If using a high-boiling point solvent, the solution may be too hot when saturation is reached. Try a lower-boiling point solvent.
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[9]
Q5: My recrystallization yield is very low. How can I improve it?
Answer: Low yield is a common problem and can be addressed systematically.[9]
-
Use the Minimum Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more product in the mother liquor.
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[11]
-
Consider an Anti-Solvent: If using a single solvent, you can sometimes improve yield by carefully adding a miscible "anti-solvent" (one in which your compound is insoluble) to the cold mother liquor to crash out more product.
-
Second Crop Recovery: Isolate your first crop of crystals, then concentrate the mother liquor by boiling off some solvent (e.g., reduce volume by 50%) and re-cooling to obtain a second, albeit likely less pure, crop of crystals.[9]
Part 3: Troubleshooting Column Chromatography
Q6: My compound streaks badly on the silica gel TLC plate and column. How do I fix this?
Answer: Streaking (tailing) is a classic issue for nitrogen-containing heterocycles like pyridazines. It is caused by strong, non-ideal interactions between the basic lone pairs on the nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel.[10][11]
The Solution: Deactivate the Silica Gel Add a small amount of a basic modifier to your mobile phase (eluent). This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., for 1 L of 30% EtOAc/Hexane, add 5-10 mL of Et₃N). This is the most common and effective solution.[10][11]
-
Ammonia: Using a pre-made solution of 2M ammonia in methanol as your polar modifier can also be effective, but triethylamine is often more convenient.
Caption: Mechanism of peak tailing reduction by triethylamine.
Q7: What is a good starting solvent system for purifying this compound on silica gel?
Answer: Based on its structure, the compound is moderately polar. A good starting point for TLC analysis is 30-50% Ethyl Acetate in Hexane .[12]
Protocol for Finding the Optimal Eluent:
-
Run TLC plates in several solvent systems (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 60% EtOAc/Hex). Remember to add 1% Et₃N to each!
-
The ideal system will give your product an Rf value of ~0.25-0.35 .[13] This Rf provides the best balance between separation and elution time on a column.
-
If the compound remains at the baseline (Rf=0), increase the solvent polarity. Try a system with dichloromethane and methanol (e.g., 2-5% MeOH in DCM), which is excellent for more polar compounds.[12]
Q8: My compound is very polar and won't elute from the silica column, even with highly polar solvents. What are my options?
Answer: This indicates a very strong interaction with the silica gel, or that your compound is significantly more polar than anticipated (perhaps it is actually the carboxylic acid salt).
Troubleshooting Steps:
-
Confirm Identity: First, ensure the material on the column is your desired product and not a highly polar byproduct like the carboxylic acid.
-
Switch Stationary Phase:
-
Alumina: Use neutral or basic alumina instead of silica gel. Alumina is less acidic and often works well for basic compounds.[10]
-
Reversed-Phase (C18) Silica: This is an excellent alternative for polar compounds.[10] The stationary phase is non-polar (C18 hydrocarbon chains), and you elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will elute earlier. This technique is highly effective but requires different solvents and can be more expensive.[14]
-
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type solvent system. In this mode, water is the strong solvent. This is an advanced but powerful technique for very polar molecules.[14]
Experimental Protocols
Protocol 1: General Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of your chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a rapid hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Solvent Selection: Determine the optimal eluent system using TLC as described in Q7, aiming for an Rf of ~0.3. Remember to add 0.5-1% triethylamine to your mobile phase.
-
Column Packing: "Wet pack" the column by preparing a slurry of silica gel in the least polar solvent (e.g., hexane) and pouring it into the column. Use gentle air pressure to pack a uniform, bubble-free bed.[15]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This "dry loading" method provides superior separation.[10][13] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If separation is difficult, a shallow gradient (e.g., starting with 20% EtOAc/Hex and slowly increasing to 40% EtOAc/Hex) can improve resolution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
References
- 1. This compound 97 53896-49-4 [sigmaaldrich.com]
- 2. This compound 97% | CAS: 53896-49-4 | AChemBlock [achemblock.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
Overcoming side reactions in the synthesis of pyridazine derivatives
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice, troubleshooting guides, and frequently asked questions to navigate the complexities of pyridazine chemistry. Our goal is to empower you to overcome common synthetic challenges and streamline your research and development efforts.
Introduction
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. However, its synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and ambiguous results. This guide provides in-depth, field-proven insights into identifying, understanding, and overcoming these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of pyridazine derivatives.
Q1: I'm getting a very low yield in my pyridazinone synthesis from a γ-ketoacid and hydrazine. What are the primary factors to investigate?
A1: Low yields are a frequent issue and typically stem from one or more of the following factors. A systematic approach to troubleshooting is crucial.[1]
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids and hydrazine derivatives. Impurities can introduce competing side reactions. It is highly recommended to use freshly purified reagents.[1]
-
Incomplete Cyclization: The initial condensation of the keto group with hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or does not go to completion, the hydrazone will be a major byproduct, thus lowering the yield of the desired pyridazinone.[1]
-
Reaction Temperature: The temperature is critical. If it's too low, the reaction may be incomplete. If it's too high, it can lead to the decomposition of reactants or the desired product.[1]
-
Presence of Water: The cyclization step produces water. If not removed, the equilibrium may not favor the product.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote unwanted side reactions.[1]
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the most common side products in pyridazinone synthesis?
A2: The formation of multiple products is a common challenge. Understanding the likely side reactions is the first step to mitigating them.
-
Hydrazone Formation: As mentioned above, the hydrazone is a common intermediate that may persist if cyclization is not complete.[1] This is often observed as a separate spot on the TLC plate.
-
Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines, the reaction can lead to the formation of two different regioisomeric products.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[1]
-
Polymerization: For certain substrates, particularly those with reactive functional groups like vinyl groups, polymerization can be a significant side reaction, often resulting in an intractable residue.[2][3]
Q3: I am attempting an N-alkylation of my pyridazinone and I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A3: Controlling the regioselectivity of N-alkylation is a significant challenge due to the presence of two nucleophilic nitrogen atoms. The outcome is influenced by a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent will generally direct the alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the ring, will affect the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature has a profound impact on the regioselectivity. For instance, in related azole systems, using a non-polar solvent like THF with a base like NaH can favor one isomer, while a polar aprotic solvent like DMSO can favor the other.[4][5] This is often attributed to the nature of the ion-pairing between the deprotonated pyridazinone and the counter-ion of the base.[4][5]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental problems.
Problem 1: Low Yield and/or Significant Hydrazone Byproduct
Symptoms:
-
Low isolated yield of the desired pyridazinone.
-
TLC analysis shows a significant spot corresponding to the hydrazone intermediate, in addition to the product spot.
-
¹H NMR of the crude product shows characteristic signals of the open-chain hydrazone.[6][7][8]
Causality: The equilibrium between the hydrazone and the cyclized pyridazinone is not sufficiently shifted towards the product. This is often due to the presence of water, which is a byproduct of the cyclization, or suboptimal catalytic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and hydrazone byproduct.
Detailed Protocols:
Protocol 1: Water Removal using a Dean-Stark Trap [9][10]
This protocol is particularly effective for driving the cyclization equilibrium towards the pyridazinone product.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is flame-dried before use.
-
Reagents: To the flask, add your γ-ketoacid (1.0 equiv) and a solvent that forms an azeotrope with water (e.g., toluene or xylene).
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equiv).
-
Heating: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the solvent will return to the reaction flask.
-
Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis shows complete consumption of the starting material and hydrazone intermediate.
-
Workup: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.
Protocol 2: Use of Molecular Sieves [11]
For smaller scale reactions or when a Dean-Stark trap is not practical, activated molecular sieves can be used to remove water.
-
Activation: Activate 4 Å molecular sieves by heating them in a vacuum oven overnight.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the γ-ketoacid (1.0 equiv) in an anhydrous solvent (e.g., dry ethanol or toluene).
-
Addition of Sieves: Add the activated molecular sieves (typically 100-200% w/w of the limiting reagent).
-
Reaction: Add hydrazine hydrate (1.1-1.2 equiv) and stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter off the molecular sieves, wash them with the reaction solvent, and then proceed with the standard workup of the filtrate.
Problem 2: Poor Regioselectivity in N-Alkylation
Symptoms:
-
¹H NMR and/or LC-MS analysis of the crude product clearly indicates a mixture of two or more isomers.
-
Difficulty in separating the isomers by standard purification techniques.
Causality: The two nitrogen atoms of the pyridazinone ring have comparable nucleophilicity under the chosen reaction conditions, leading to competitive alkylation at both sites. The outcome is highly sensitive to the interplay between the substrate, electrophile, base, and solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Data-Driven Insights: Effect of Base and Solvent on N-Alkylation
The choice of base and solvent is paramount in controlling the regioselectivity of N-alkylation. Below is a summary of trends observed in related heterocyclic systems, which can be applied to pyridazinone alkylation.[4][5][12]
| Base | Solvent | Typical Outcome | Rationale |
| NaH | THF | Often favors alkylation at the more sterically accessible nitrogen (often N1).[5][12] | Forms a tight ion pair in the less polar solvent, potentially blocking one nitrogen and directing the electrophile to the other.[4][5] |
| K₂CO₃ / Cs₂CO₃ | DMF | Can favor alkylation at the more thermodynamically stable position, or the more nucleophilic nitrogen (often N2).[5][12] | In polar aprotic solvents, a "naked" anion is formed, and the reaction is more likely to be governed by the intrinsic electronics of the anion. |
| t-BuOK | THF | Can provide good selectivity, but is highly substrate-dependent. | The bulky base can influence the deprotonation step and the subsequent aggregation state of the anion. |
Protocol 3: Screening for Optimal N-Alkylation Conditions
-
Setup: In parallel, set up several small-scale reactions (e.g., in vials) under an inert atmosphere.
-
Deprotonation: To each vial containing the pyridazinone (1.0 equiv) in the chosen anhydrous solvent (e.g., THF, DMF, Dioxane), add the base (1.1 equiv) (e.g., NaH, K₂CO₃, Cs₂CO₃). Stir for 30 minutes at room temperature.
-
Alkylation: Add the alkylating agent (1.1 equiv) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature, 50 °C).
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction with water, extract with an organic solvent, and analyze the crude mixture by LC-MS or ¹H NMR to determine the ratio of the two isomers.
-
Optimization: Based on the results, the most promising condition can be further optimized and scaled up.
Problem 3: Complex Mixture and Purification Difficulties
Symptoms:
-
TLC shows multiple spots or streaking.
-
The crude product is an oil or a non-crystalline solid.
-
Standard purification methods (e.g., recrystallization) fail to yield a pure product.
Causality: This can be due to a combination of side reactions, decomposition, or the presence of impurities that are structurally very similar to the desired product (e.g., regioisomers).
Troubleshooting and Purification Protocols:
Protocol 4: General Recrystallization Procedure for Pyridazinones [6]
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a solvent that dissolves the compound when hot but gives poor solubility when cold.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 5: Flash Column Chromatography for Isomer Separation and Purification [6][14]
-
TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between your desired product and the impurities. Common solvent systems for pyridazinones include mixtures of hexane and ethyl acetate.[6]
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is highly recommended.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
High-Regioselectivity Synthetic Alternatives
When controlling side reactions proves too challenging, consider alternative synthetic strategies that are inherently more selective.
Aza-Diels-Alder Reactions
The inverse-electron-demand aza-Diels-Alder reaction is a powerful method for the highly regioselective synthesis of pyridazines.[15][16][17]
Mechanism Overview:
Caption: General workflow for aza-Diels-Alder synthesis of pyridazines.
This approach offers excellent control over the substitution pattern, often providing a single regioisomer in high yield under neutral conditions, thereby circumventing many of the issues associated with classical condensation methods.[15][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. Pyridazine synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 6-Aryl-pyridazine-3-carbonitriles
Welcome to the technical support center for the synthesis of 6-aryl-pyridazine-3-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Suzuki-Miyaura cross-coupling reaction for this specific class of compounds. The electron-deficient nature of the pyridazine ring and the presence of two nitrogen atoms present unique challenges that require careful optimization.
This document provides in-depth, experience-driven answers to common issues encountered during the synthesis and optimization of these valuable heterocyclic scaffolds.
Section 1: Foundational Concepts & Key Challenges
Q1: Why is the Suzuki coupling of 6-halo-pyridazine-3-carbonitriles challenging?
The primary difficulties arise from the inherent electronic properties of the pyridazine core.[1][2]
-
Catalyst Inhibition/Poisoning: The pyridazine nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity or deactivate it entirely, leading to low or no conversion.[1][2][3]
-
Substrate Reactivity: The pyridazine ring is electron-deficient, which generally makes the C-X (X = Cl, Br, I) bond more susceptible to the initial oxidative addition step. However, this is counterbalanced by the potential for catalyst inhibition. The reactivity order of the halide is typically I > Br > Cl.[4]
-
Side Reactions: These substrates are prone to several side reactions, including hydrodehalogenation (replacement of the halide with hydrogen) and protodeboronation of the boronic acid partner, which reduce the overall yield of the desired product.[4][5][6]
Section 2: Troubleshooting Low Yield & Incomplete Conversion
This section addresses the most common issue: failure to achieve the desired product yield. A systematic approach to troubleshooting is crucial.
Q2: My reaction has stalled or resulted in a low yield. What is the first thing I should check?
Before altering core parameters, verify the fundamentals:
-
Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and can damage the Pd(0) catalyst.[1][5] Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4][7]
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines or resulting in protodeboronation.[5][8] Use freshly purchased or purified boronic acids. The quality of the palladium source and ligand is also paramount.
Q3: Which catalyst and ligand combination is best for this substrate class?
The choice of catalyst and ligand is the most critical factor for success with electron-deficient, nitrogen-containing heterocycles.[2] Standard catalysts like Pd(PPh₃)₄ often fail.[9] Modern, bulky, and electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle and prevent catalyst inhibition.[10][11]
| Catalyst/Ligand System | Key Features & Recommendations |
| Pd(OAc)₂ / SPhos or XPhos | Primary Recommendation. These Buchwald ligands are bulky and electron-rich, which accelerates reductive elimination and stabilizes the catalyst.[2][11] SPhos is often a good starting point. |
| PdCl₂(dppf) | A common and often effective catalyst system, but may be less efficient for this specific challenging substrate compared to Buchwald systems.[2][9] |
| Pre-catalysts (e.g., XPhos Pd G2/G3) | These are air-stable complexes that readily form the active Pd(0) species in solution. They can improve reproducibility and reduce unwanted side reactions that occur during the in situ reduction of Pd(II) sources.[12] |
Expert Insight: Start your optimization with a screen of ligands like SPhos, XPhos, and RuPhos. The subtle electronic and steric differences can have a profound impact on yield.
Q4: How does the choice of base and solvent affect the reaction?
The base and solvent system is crucial for facilitating the transmetalation step and maintaining catalyst stability.
-
Base Selection: A moderately strong inorganic base is typically required.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for sensitive heterocyclic substrates. It is basic enough to promote the reaction without causing significant substrate or product degradation.
-
K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Widely used and effective. Cesium carbonate is more soluble and can sometimes accelerate the reaction but is also more expensive.
-
Strong Bases (e.g., NaOH, NaOtBu): Generally avoid strong hydroxides or alkoxides, as they can promote side reactions like hydrodehalogenation or degradation of the pyridazine ring.[6][7]
-
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is standard.
-
1,4-Dioxane / H₂O or Toluene / H₂O: Classic solvent systems that work well for a broad range of Suzuki couplings.[4]
-
DMF or DMSO: While these can be effective, they are more difficult to degas and can sometimes act as a source for palladium hydride species, leading to hydrodehalogenation.[13] Use with caution and ensure high purity.
-
Troubleshooting Logic: If you observe significant hydrodehalogenation, consider switching from a carbonate base to potassium phosphate and using a less hydridic solvent like dioxane.
Section 3: Addressing Side Reactions & Impurities
Q5: I'm observing a significant amount of a byproduct with a mass corresponding to my starting material minus the halogen. What is happening?
This is hydrodehalogenation , a common side reaction where the halide is replaced by a hydrogen atom.[4][6]
Mechanism: It is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.[4] This Pd-H species can then undergo reductive elimination with the pyridazine moiety to yield the unwanted byproduct.[4]
Solutions:
-
Change the Base: Switch to a non-hydroxide base like K₃PO₄.
-
Use a Pre-catalyst: Using a pre-catalyst that forms the active Pd(0) cleanly can minimize the formation of Pd-H species.[12]
-
Scrutinize the Solvent: Ensure the solvent is high purity and rigorously degassed. If using an alcohol or THF, be aware they can be hydride sources. Dioxane or Toluene are often safer choices.
-
Re-evaluate the Ligand: Some ligands are more prone to processes that generate Pd-H. Screening ligands can sometimes resolve the issue. For N-H containing heterocycles, protection of the N-H group can sometimes suppress dehalogenation.[4]
Q6: My boronic acid is decomposing before it couples. How can I prevent this?
This is protodeboronation , the cleavage of the C-B bond, replacing the boron group with hydrogen.[1][8] It is particularly problematic with electron-deficient heteroaryl boronic acids and is often accelerated by high temperatures and aqueous basic conditions.[1][2]
Solutions:
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids.[8] If possible, use the pinacol ester of your aryl partner.
-
Minimize Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Anhydrous Conditions: While Suzuki couplings often benefit from water, if protodeboronation is severe, you can try running the reaction under anhydrous conditions using a base like CsF.
-
Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while allowing for its controlled release into the reaction.[8]
Section 4: Purification Strategies
Q7: How can I effectively remove the residual palladium catalyst from my final product?
Removing palladium to levels acceptable for pharmaceutical applications (<10 ppm) is a critical final step.[14] Simple column chromatography is often insufficient.[15]
Recommended Methods:
-
Filtration through Celite®: A simple first step is to pass a solution of the crude product through a pad of Celite. This can remove a significant portion of precipitated palladium black.[15]
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon is a cost-effective method for adsorbing palladium.[14][16] However, be aware that non-specific adsorption of your product can lead to yield loss.[14]
-
Metal Scavengers: The most effective method is often the use of solid-supported metal scavengers. These are typically silica or polymer resins functionalized with groups that chelate palladium (e.g., thiols, amines).[17] Stirring a solution of your product with the scavenger resin, followed by filtration, can dramatically reduce palladium levels.[17]
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | Removes organic impurities. | Generally poor at removing all palladium species.[15] |
| Activated Carbon | Cost-effective, removes Pd(0) and some Pd(II).[14][16] | Can cause product loss due to non-selective adsorption.[14][17] |
| Metal Scavengers | Highly selective for palladium, very effective.[17] | Higher cost, may require screening to find the optimal scavenger. |
| Recrystallization | Can be highly effective if a suitable solvent system is found. | Dependent on the product's solubility properties. |
Section 5: Protocols and Visual Workflows
Baseline Experimental Protocol
This protocol provides a robust starting point for the synthesis of 6-aryl-pyridazine-3-carbonitriles.
Reagents:
-
6-chloro- or 6-bromo-pyridazine-3-carbonitrile (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 - 0.02 equiv) or appropriate pre-catalyst
-
SPhos (0.02 - 0.04 equiv)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
1,4-Dioxane and H₂O (e.g., 4:1 or 5:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the 6-halo-pyridazine-3-carbonitrile, arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst/ligand slurry to the Schlenk flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Degas the entire reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Proceed with aqueous workup, extraction, and purification.
Visual Workflows
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Pyridazine-3-carbonitrile
Welcome to the technical support center for the synthesis of Pyridazine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a robust, scalable, and reproducible synthetic process.
Introduction: The Intricacies of this compound Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized for its unique electronic properties and ability to engage in specific biological interactions.[1][2] However, its synthesis, particularly on a larger scale, is not without its challenges. Issues ranging from reaction control and impurity profiles to product isolation and stability can impede efficient production. This guide is structured to provide practical, experience-driven solutions to these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways exist, with the choice often depending on the starting material availability, cost, and scale. A prevalent laboratory-scale method involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the nitrile.[3] Another common approach is the cyclization of suitably functionalized precursors. For industrial-scale production, ammoxidation of a corresponding methylpyridazine is a potential route, analogous to the synthesis of other aromatic nitriles.[4]
Q2: Why do I see a significant drop in yield during scale-up?
A2: A decrease in yield upon scaling up is a frequent challenge and can be attributed to several factors.[5][6] The most common culprits are mass and heat transfer limitations.[7] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[5][7] Heat removal is also less efficient in larger vessels, which can be problematic for exothermic reactions.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Safety is paramount in any chemical synthesis, and scaling up introduces new hazards. Key considerations include:
-
Thermal Runaway: Many reactions involved in heterocyclic synthesis are exothermic. A thorough understanding of the reaction calorimetry is essential to prevent a runaway reaction.
-
Reagent Handling: Some reagents, such as hydrazine, are highly toxic and carcinogenic. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
-
Solvent Safety: Large volumes of flammable organic solvents pose a significant fire and explosion risk. Ensure proper grounding of equipment and use of inert atmospheres where necessary.
-
Byproduct Formation: Be aware of potentially hazardous byproducts that may form, especially under deviation from standard operating procedures.
Troubleshooting Guide: From Theory to Practice
This section delves into specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Conversion of Starting Material
Q: I am observing incomplete conversion of my starting materials even after extended reaction times. What could be the cause?
A: Incomplete conversion is a common scale-up issue that can often be traced back to mixing and temperature control.
-
Inadequate Mixing: In a large reactor, reactants may not be homogenously mixed, leading to localized areas where the reaction is slow or has stalled.
-
Solution: Increase the agitation speed and consider the use of baffles in the reactor to improve mixing efficiency. For multiphasic reactions, ensure adequate interfacial area.
-
-
Temperature Gradients: Poor heat transfer can result in temperature gradients within the reactor, with some zones being below the optimal reaction temperature.[7]
-
Solution: Ensure your reactor's heating system is capable of maintaining a uniform temperature throughout the vessel. Use of a jacketed reactor with a circulating thermal fluid is recommended.
-
-
Catalyst Deactivation: If a catalyst is used, it may be deactivating over time due to impurities in the starting materials or side reactions.
-
Solution: Analyze your starting materials for potential catalyst poisons. Consider a higher catalyst loading or a more robust catalyst system.
-
Problem 2: Formation of Intractable Impurities
Q: During work-up and purification, I am struggling to remove a persistent impurity. How can I identify and eliminate it?
A: The formation of impurities is a major challenge in scaling up, as even minor side reactions at the lab scale can become significant at a larger scale.[8]
-
Hydrolysis of the Nitrile Group: The nitrile group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid or amide.[4][9]
-
Solution: Maintain careful pH control during the reaction and work-up. Use of a buffered system can be beneficial. If hydrolysis is unavoidable, consider a final purification step that specifically targets the removal of acidic impurities, such as a wash with a mild base.
-
-
Side Reactions of the Pyridazine Ring: The electron-deficient pyridazine ring can be susceptible to nucleophilic attack, leading to the formation of byproducts.[10]
-
Solution: Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions. A thorough understanding of the reaction mechanism can help in predicting and avoiding potential side products.
-
-
Thermal Decomposition: At elevated temperatures, this compound or its precursors may decompose.
-
Solution: Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) to determine the safe operating temperature range. Avoid prolonged exposure to high temperatures.
-
Table 1: Common Impurities and Their Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Pyridazine-3-carboxylic acid | Hydrolysis of the nitrile group | Strict pH control, use of buffered solutions, purification via basic wash. |
| Pyridazine-3-carboxamide | Partial hydrolysis of the nitrile group | Control of water content in the reaction mixture, optimization of reaction time and temperature. |
| Polymeric materials | Uncontrolled side reactions or thermal decomposition | Lower reaction temperature, use of an inert atmosphere, optimization of reactant addition rate. |
| Unidentified colored impurities | Degradation of starting materials or product | Use of high-purity starting materials, protection from light, use of antioxidants if necessary. |
Problem 3: Difficulties in Product Isolation and Purification
Q: My crude product is an oil or a sticky solid, making it difficult to handle and purify. What are my options?
A: Product isolation can become more challenging at scale due to the larger volumes and different equipment used.
-
Crystallization Issues: A product that crystallizes easily in a flask may be reluctant to do so in a large reactor.
-
Solution: Develop a robust crystallization protocol. This includes identifying a suitable solvent system, optimizing the cooling profile, and potentially using seed crystals. An anti-solvent addition can also be effective.
-
-
Filtration Problems: A fine or gelatinous precipitate can clog filters and slow down the isolation process significantly.
-
Solution: Optimize the crystallization to obtain larger, more easily filterable crystals. Consider using a filter press or centrifuge for large-scale filtration.
-
-
Purification by Chromatography: While effective at the lab scale, column chromatography is often not practical or economical for large-scale production.
-
Solution: Prioritize developing a process that yields a crude product of high enough purity to be purified by crystallization or distillation. If chromatography is unavoidable, explore techniques like flash chromatography with larger columns or simulated moving bed (SMB) chromatography for continuous purification.
-
Experimental Workflow: A Step-by-Step Guide to Robust Crystallization
-
Solvent Screening: Identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. A programmed cooling ramp is ideal for large-scale operations.
-
Seeding (Optional): Once the solution is supersaturated, add a small amount of pure product (seed crystals) to initiate crystallization.
-
Maturation: Hold the mixture at a low temperature for a period to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified product under vacuum at a suitable temperature.
Visualizing the Process: Workflow Diagrams
To aid in understanding the key stages of synthesis and purification, the following diagrams illustrate a typical workflow.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting common scale-up issues.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity in Pyridazine-3-carbonitrile Derivatization
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Pyridazine-3-carbonitrile derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the pyridazine scaffold. Pyridazine and its derivatives are privileged structures in medicinal chemistry, recognized for their wide-ranging biological activities.[1][2][3][4] However, the inherent electronic nature of the pyridazine ring, while beneficial for molecular recognition, can present unique challenges in synthetic derivatization.[5]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the protocols, and offers validated experimental guides to help you overcome common hurdles and accelerate your research.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, frequently encountered issues during the derivatization of this compound and its analogues.
Q1: My Nucleophilic Aromatic Substitution (SNAr) on a halo-pyridazine-3-carbonitrile is sluggish or failing entirely. What are the likely causes and solutions?
This is a common challenge rooted in the interplay between the substrate's activation, the nucleophile's strength, and the reaction conditions. The pyridazine ring is inherently electron-deficient, which is a prerequisite for SNAr; however, successful substitution requires careful optimization.[6][7][8]
Causality Analysis & Solutions:
-
Insufficient Ring Activation or Weak Nucleophile: While the pyridazine core is "activated" compared to benzene, it may not be sufficient for weak nucleophiles (e.g., neutral amines, alcohols). The reaction rate is directly proportional to the electrophilicity of the ring and the nucleophilicity of your reagent.
-
Solution: Consider activating the pyridazine ring with a Lewis acid. A zinc-based Lewis acid, for example, can coordinate to a ring nitrogen, increasing the ring's positive character and making it significantly more susceptible to nucleophilic attack.[9] This allows for milder reaction conditions and can enable reactions with previously unreactive nucleophiles.
-
-
Improper Solvent Choice: The solvent plays a critical role in SNAr. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing its reactivity.
-
Solution: Employ polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) but leave the nucleophilic anion "naked" and highly reactive.
-
-
Inadequate Temperature: SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to extremely slow or non-existent reaction rates.
-
Solution: Gradually increase the reaction temperature. For many SNAr reactions on heteroaromatics, temperatures in the range of 80-150 °C are common. If using microwave irradiation, you can often achieve higher temperatures and faster reaction times.[10]
-
-
Poor Leaving Group: The rate of an SNAr reaction is also dependent on the stability of the leaving group.
-
Solution: The typical reactivity order for halogens is F > Cl > Br > I. While this is counterintuitive to C-X bond strength, it relates to the rate-determining step: the initial nucleophilic attack, which is favored by a more electron-withdrawing (more electronegative) halogen. If you are using a bromo or iodo derivative and seeing low reactivity, the issue is likely not the leaving group itself but one of the other factors mentioned above.
-
Troubleshooting Workflow for Failing SNAr Reactions:
Caption: A decision-making workflow for troubleshooting SNAr reactions.
Q2: I'm observing very low yields in my Suzuki-Miyaura cross-coupling reaction with a halo-pyridazine-3-carbonitrile. How can I optimize it?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its success with electron-deficient heterocycles like pyridazine is highly dependent on a finely tuned catalytic system.[10][11][12] Low yields often point to catalyst deactivation, suboptimal base/solvent combination, or poor transmetalation.
Causality Analysis & Solutions:
-
Catalyst and Ligand Mismatch: Not all palladium catalysts and phosphine ligands are created equal, especially for heteroaromatic substrates. The electron-deficient nature of the pyridazine can interact with the palladium center, requiring specific ligands to stabilize the active catalytic species and promote efficient oxidative addition and reductive elimination.
-
Solution: Screen a variety of catalysts and ligands. For electron-deficient heteroaryl chlorides, a common starting point is a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or SPhos. For bromides, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.
-
-
Incorrect Base or Solvent System: The base is not merely a spectator; it is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[12] The solvent must be able to dissolve the organic components and the inorganic base to facilitate the reaction.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form unreactive trimeric anhydrides (boroxines) upon standing or heating.
-
Solution: Use fresh, high-quality boronic acid. If instability is suspected, consider using the corresponding pinacol boronate ester (BPin), which is often more stable and less prone to side reactions.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | For Aryl Bromide | For Aryl Chloride (more challenging) | Rationale |
|---|---|---|---|
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Aryl chlorides require a more active catalyst for the initial oxidative addition step. |
| Ligand | (Included in catalyst) or dppf | P(t-Bu)₃, SPhos, XPhos (2-8 mol%) | Bulky, electron-rich ligands stabilize the Pd(0) center and accelerate the catalytic cycle. |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases are often needed to facilitate the difficult transmetalation with chlorides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | 1,4-Dioxane or Toluene | Anhydrous conditions with stronger bases can be beneficial for challenging substrates. |
| Temperature | 80-100 °C | 100-120 °C | Higher energy is required to break the stronger C-Cl bond. |
Q3: My reaction is producing a significant amount of pyridazine-3-carboxylic acid or the corresponding amide as a side product. What is happening and how do I prevent it?
This is a classic case of unintended nitrile group hydrolysis. The nitrile functionality is susceptible to hydrolysis under both acidic and basic aqueous conditions, converting first to a primary amide and then to a carboxylic acid.[15][16][17]
Causality Analysis & Solutions:
-
Basic Hydrolysis: If your reaction conditions involve an aqueous base (e.g., NaOH, KOH, or even aqueous Na₂CO₃ at high temperatures), the hydroxide ion can act as a nucleophile, attacking the electrophilic carbon of the nitrile.[18]
-
Solution:
-
Use Anhydrous Conditions: If possible, switch to a non-aqueous base/solvent system. For example, in a Suzuki coupling, you could use K₃PO₄ in anhydrous dioxane.
-
Use a Non-Nucleophilic Base: If a base is required for another purpose (e.g., as an acid scavenger), use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the Temperature: Hydrolysis is often much slower at lower temperatures. If your desired reaction can proceed at a lower temperature, this may suppress the unwanted side reaction.
-
-
-
Acidic Hydrolysis: If your reaction or workup involves strong acidic conditions (e.g., refluxing in HCl), the nitrile can be protonated, which strongly activates it for nucleophilic attack by water.[16][18]
-
Solution:
-
Avoid Strong Acids: Buffer your reaction mixture if protons are generated.
-
Careful Workup: During aqueous workup, neutralize the reaction mixture promptly and avoid letting it sit in acidic conditions for extended periods. Perform extractions at a neutral or slightly basic pH.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the pyridazine ring considered "electron-deficient" and how does this affect its reactivity?
The pyridazine ring contains two adjacent nitrogen atoms. Nitrogen is more electronegative than carbon, so these nitrogen atoms exert a strong electron-withdrawing inductive effect on the ring's carbon atoms. This pulls electron density away from the carbon framework, making the ring "electron-deficient" or "π-deficient."[5][19] This is analogous to the effect of the single nitrogen atom in pyridine, but more pronounced.[20]
This electronic property has two major consequences:
-
Activation towards Nucleophiles: The electron-poor carbon atoms are electrophilic and thus susceptible to attack by nucleophiles, facilitating reactions like SNAr.[6][21]
-
Deactivation towards Electrophiles: The ring is strongly deactivated towards classical electrophilic aromatic substitution (EAS), as an incoming electrophile would be repelled by the partial positive charges on the ring carbons.
Q2: At which positions is a substituted this compound most likely to react with nucleophiles?
In nucleophilic aromatic substitution (SNAr) on pyridazine rings containing a leaving group, the positions ortho and para to the ring nitrogens are the most activated.[6][21] This is because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. For a this compound, this means positions 4 and 6 are the most likely sites for nucleophilic attack if they bear a suitable leaving group.
Q3: Can I directly modify the nitrile group, and what are the standard conditions?
Yes, the nitrile group is a versatile functional handle that can be readily transformed.
-
Hydrolysis to Carboxylic Acid: This is typically achieved by heating the nitrile under reflux with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH), followed by acidic workup.[15][16]
-
Hydrolysis to Amide: Milder, more controlled hydrolysis conditions can stop the reaction at the amide stage. For example, using certain metal catalysts or basic hydrolysis at lower temperatures can favor amide formation.[18][22]
-
Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF, followed by an aqueous workup.[15]
Exemplar Experimental Protocols
These protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Chloro-pyridazine-3-carbonitrile
This protocol describes the coupling of 6-chloro-pyridazine-3-carbonitrile with 4-methoxyphenylboronic acid.
Catalytic Cycle Visualization:
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-pyridazine-3-carbonitrile (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Basic Hydrolysis of this compound to Pyridazine-3-carboxylic acid
This protocol demonstrates the complete hydrolysis of the nitrile group.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol, 1 equiv.) in a 6M aqueous solution of sodium hydroxide (NaOH) (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with stirring. Ammonia gas may be evolved, so ensure the reaction is performed in a well-ventilated fume hood.[16]
-
Monitoring: Continue heating for 4-8 hours, or until TLC analysis (using a polar mobile phase) indicates the disappearance of the starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH ~2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water and dry under vacuum to yield pyridazine-3-carboxylic acid.
-
Validation: Confirm the product's identity via melting point, IR spectroscopy (disappearance of the -C≡N stretch at ~2230 cm⁻¹ and appearance of a broad O-H stretch and a C=O stretch at ~1700 cm⁻¹), and NMR.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
Managing hazardous byproducts in pyridazine synthesis
A Senior Application Scientist's Guide to Managing Hazardous Byproducts
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in pyridazine synthesis. It provides practical, in-depth answers to common questions and troubleshooting scenarios related to the management of hazardous byproducts, with a primary focus on unreacted hydrazine and its derivatives. Our goal is to equip you with the knowledge to conduct your research safely and effectively, grounding every recommendation in established scientific principles and safety protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks
This section addresses fundamental questions about the hazardous byproducts encountered during pyridazine synthesis.
Q1: What are the primary hazardous byproducts I should be concerned about in pyridazine synthesis?
In many common synthetic routes to pyridazine and its derivatives, the most significant hazardous material to manage is not a byproduct in the traditional sense, but rather the unreacted hydrazine or hydrazine derivative starting material. Hydrazine is highly reactive, toxic, corrosive, and a suspected carcinogen. Its high reactivity makes it an excellent nucleophile for forming the pyridazine ring from 1,4-dicarbonyl compounds, but it also means that any excess reagent poses a significant safety risk in the final reaction mixture. Additionally, the pyridazine products themselves, along with other organic intermediates, should be handled as hazardous chemical waste.
Q2: How can I detect and quantify the amount of residual hydrazine in my reaction mixture?
Accurately determining the concentration of residual hydrazine is crucial for selecting the appropriate quenching strategy. Several analytical methods are well-established for this purpose:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying hydrazine and its derivatives from complex mixtures. Detectors such as electrochemical detectors (ED) for HPLC, or nitrogen-phosphorus detectors (NPD) and mass spectrometers (MS) for GC, provide the necessary sensitivity and specificity.
-
Spectrophotometric Methods: These methods involve reacting the hydrazine with a chromogenic agent (like p-dimethylaminobenzaldehyde) and measuring the absorbance of the resulting colored solution at a specific wavelength. This is often used in commercially available test kits for boiler water analysis and can be adapted for reaction monitoring.
It's important to perform derivatization or analysis quickly, as hydrazine can auto-oxidize during storage, leading to inaccurate measurements.
Q3: Can I modify my reaction conditions to minimize excess hydrazine from the start?
Yes, optimizing your stoichiometry is the most effective frontline strategy. While a slight excess of hydrazine is often used to drive the reaction to completion, using a large excess should be avoided. Carefully calculate the molar equivalents and consider a slow, dropwise addition of hydrazine to the dicarbonyl compound. This can help maintain a low instantaneous concentration of free hydrazine and favor the desired reaction pathway, potentially reducing the final quenching burden.
Section 2: Troubleshooting Guide - Quenching & Neutralization
This section provides solutions to specific problems you might encounter when neutralizing hazardous reagents and byproducts.
Q4: My reaction is complete. What is the safest and most effective way to quench excess hydrazine?
The most common and recommended method for quenching hydrazine is through chemical oxidation . However, this process is highly exothermic and must be performed with extreme caution.
Causality: The principle is to convert the toxic, reactive hydrazine into inert nitrogen gas (N₂) and water. Strong oxidizing agents readily accomplish this. The choice of agent is critical, as side reactions can produce other hazardous compounds.
Comparison of Common Quenching Agents
| Quenching Agent | Recommended For | Advantages | Disadvantages & Cautions |
| Sodium Hypochlorite (NaOCl) or Calcium Hypochlorite (Ca(OCl)₂) (5% aq. solution) | Hydrazine Hydrate | Readily available (bleach), effective. | Highly exothermic. Must dilute reaction mixture to <3-5% hydrazine. Forms carcinogenic N-nitroso compounds with methylated hydrazines (MMH, UDMH). |
| Hydrogen Peroxide (H₂O₂) | All Hydrazines (including methylated) | Generally safer byproducts (N₂, H₂O). Avoids N-nitroso formation. | Reaction can be slower. Temperature control is still necessary to prevent runaway decomposition of H₂O₂. |
| Potassium Permanganate (KMnO₄) | Hydrazine Hydrate | Strong oxidant. | Forms solid MnO₂ byproduct which must be filtered and disposed of as hazardous waste. Can be highly exothermic. |
Experimental Protocol: Quenching Excess Hydrazine with Sodium Hypochlorite
Disclaimer: This protocol must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Preparation & Dilution (Critical Step):
-
Ensure the reaction vessel is in an ice bath to manage the exotherm.
-
Slowly and with stirring, add a solvent (e.g., water or the reaction solvent if miscible) to dilute the estimated concentration of hydrazine in the reaction mixture to below 5%. This step is crucial to prevent a runaway reaction.
-
-
Quenching:
-
Prepare a 5% aqueous solution of sodium hypochlorite (household bleach is often sufficient, but check its concentration).
-
Using an addition funnel, add the hypochlorite solution dropwise to the cold, stirred, and diluted reaction mixture.
-
Monitor the temperature closely. Do not allow the internal temperature to rise significantly. If it does, stop the addition until it cools.
-
Continue the addition until gas evolution (N₂) ceases.
-
-
Verification:
-
After the addition is complete and the reaction has stirred for at least 30 minutes in the ice bath, test for the presence of residual hydrazine. A simple method is to use commercially available hydrazine test strips.
-
Alternatively, test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess hypochlorite). This confirms that sufficient quenching agent has been added.
-
-
Final Neutralization & Waste Disposal:
-
Once the absence of hydrazine is confirmed, the mixture can be neutralized to a pH of ~7 with a suitable acid (e.g., HCl) if necessary.
-
The entire mixture must be collected in a designated, properly labeled hazardous waste container.
-
Q5: I used a methylated hydrazine (e.g., UDMH), and I'm concerned about forming N-nitrosoamines during quenching. What should I do?
Your concern is valid and highlights a critical safety issue. Do not use hypochlorite to quench monomethylhydrazine (MMH) or unsymmetrical dimethylhydrazine (UDMH). The reaction between hypochlorite and these reagents is known to produce carcinogenic N-nitrosoalkylamines.
The recommended quenching agent in this scenario is hydrogen peroxide (H₂O₂). While still requiring careful temperature control, it avoids the formation of these highly toxic byproducts. An alternative, though less common, method involves reaction with α-ketoacids like 2-ketoglutaric acid.
Q6: I have a spill of a hydrazine-containing solution. How should I handle it?
Do not attempt to clean up a significant hydrazine spill yourself. Your immediate priorities are personal safety and containment.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. If the spill is outside a hood, evacuate the lab and call for emergency response.
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Contain (if safe to do so): For very small, manageable spills, trained personnel wearing full PPE can contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collection & Disposal: Carefully collect the absorbed material into a designated, sealed hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.
Section 3: Waste Management and Disposal
Q7: How do I properly dispose of waste from my pyridazine synthesis?
All waste streams from pyridazine synthesis must be considered hazardous. Proper disposal is not just a matter of safety but also of regulatory compliance.
-
Segregation: Do not mix pyridazine/hydrazine waste with other waste streams. Keep it in a dedicated, clearly labeled container.
-
Containment: Use sealable, airtight, and chemically compatible waste containers. Ensure containers are stored in secondary containment to prevent spills.
-
Labeling: Label the waste container with "Hazardous Waste" and list all chemical constituents, including the final product, quenched byproducts (e.g., "neutralized hydrazine"), and solvents.
-
Disposal: Follow your institution's procedures for hazardous waste disposal, which typically involves contacting the EHS office to schedule a pickup. Never pour chemical waste down the drain.
Technical Support Center: Optimization of Reaction Parameters for Functionalizing Pyridazine-3-carbonitrile
Welcome to the technical support center for the functionalization of Pyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. This compound is a valuable building block in medicinal chemistry due to the unique physicochemical properties of the pyridazine ring, which can serve as a less lipophilic substitute for a phenyl ring and offers robust hydrogen-bonding capabilities.[1] However, its electronic nature presents specific challenges in achieving desired functionalization. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with a halogenated this compound, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in Suzuki-Miyaura couplings involving pyridazine scaffolds are a common issue. The electron-deficient nature of the pyridazine ring can influence the catalytic cycle.[2] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical.
-
Insight: The electron-deficient pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for highly specialized and expensive ligands.[2] However, the subsequent steps of the catalytic cycle may be sluggish.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as X-Phos or S-Phos can be more effective.[3]
-
-
Base Incompatibility or Insufficient Strength: The base plays a crucial role in the transmetalation step.
-
Insight: While strong bases like KOt-Bu are often effective, they can be incompatible with base-sensitive functional groups on your coupling partner or the pyridazine ring itself.[4]
-
Recommendation: Screen a variety of bases. Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is still slow, consider using a stronger base like K₃PO₄. For base-sensitive substrates, a milder organic base like triethylamine (TEA) in the presence of a fluoride source (e.g., CsF) might be a viable alternative.
-
-
Solvent System and Temperature: The choice of solvent and reaction temperature affects solubility and reaction kinetics.
-
Insight: A polar aprotic solvent is generally preferred to ensure the solubility of the reagents.
-
Recommendation: A mixture of a solvent like 1,2-dimethoxyethane (DME) or toluene with water and ethanol is a good starting point.[2] If solubility is an issue, consider using dioxane or DMF. The reaction temperature should be high enough to drive the reaction to completion, typically between 80-120 °C.[2][5]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution on a di-halogenated this compound, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Regioselectivity in SNAr reactions on pyridazine rings is governed by the electronic effects of the ring nitrogens and the substituents.
Key Principles & Optimization Strategies:
-
Electronic Effects: The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, activating the ring for nucleophilic attack.[6] The positions ortho and para to the ring nitrogens are the most activated. In pyridazine, the C4 and C5 positions are generally more electron-deficient.
-
Steric Hindrance: Bulky nucleophiles or large substituents adjacent to a potential reaction site can sterically hinder the attack, favoring substitution at a less hindered position.
-
Leaving Group Ability: The nature of the leaving group (e.g., F > Cl > Br > I for SNAr) can influence the reaction rate and, in some cases, selectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the solubility of intermediates and transition state energies. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used.
-
Decision Tree for Optimizing SNAr Regioselectivity:
Caption: Decision tree for improving regioselectivity in SNAr reactions.
Catalyst Poisoning in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a halo-pyridazine-3-carbonitrile is stalling before completion. Could catalyst poisoning be the issue?
Answer: Yes, catalyst poisoning is a plausible cause. The pyridazine nitrogens can coordinate to the palladium center, leading to the formation of inactive catalyst species.
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich ligands that can stabilize the active palladium catalyst and prevent coordination by the pyridazine substrate. Josiphos, Xantphos, and Buchwald's biaryl phosphine ligands are excellent candidates.
-
Catalyst Loading: A slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for any catalyst deactivation.
-
Reaction Conditions:
-
Base: Use a non-coordinating base like NaOt-Bu or K₃PO₄. Avoid using amine bases that could compete for coordination to the palladium center.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction rate and catalyst stability, typically in the range of 80-110 °C.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best position to functionalize on the this compound ring?
The reactivity of the pyridazine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms. For electrophilic substitution (which is generally difficult on pyridazines), the positions least deactivated are C4 and C5. For nucleophilic substitution on a halogenated pyridazine, the positions activated by the ring nitrogens are C3 and C6. The presence of the nitrile group at C3 further influences the electronics, making the C6 position a primary target for functionalization via cross-coupling or SNAr reactions. C-H functionalization is also an emerging area, with regioselectivity often directed by pre-installed functional groups or the inherent electronics of the substituted pyridazine.[5]
Q2: How does the nitrile group affect the reactivity of the pyridazine ring?
The nitrile group is a strong electron-withdrawing group. Its presence at the C3 position further deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the C6 position. It can also act as a coordinating group in metal-catalyzed reactions, which should be considered when selecting catalysts and ligands. The electrophilicity of the nitrile carbon itself is comparable to that of pyridine-2-carbonitrile.[1][7]
Q3: Can I perform a C-H functionalization directly on this compound?
Direct C-H functionalization of pyridazines is a developing field.[5] For this compound, the most acidic protons are likely at the C4 and C5 positions due to the influence of the ring nitrogens and the nitrile group. Metalation at these positions followed by trapping with an electrophile is a potential strategy.[8] Palladium-catalyzed C-H arylation at the C6 position may also be feasible, though it might require a directing group or specific catalytic conditions to achieve high regioselectivity.
Q4: What are the recommended storage conditions for this compound and its derivatives?
This compound and its derivatives should be stored in a cool, dry place, away from light and moisture. They are generally stable solids. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, especially if they are to be used in moisture-sensitive reactions.
Section 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the halo-pyridazine-3-carbonitrile (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of DME/water/ethanol) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of a halo-pyridazine-3-carbonitrile.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., X-Phos, 2.2-4.4 mol%) in an anhydrous, degassed solvent (e.g., toluene) for 15-30 minutes.
-
Reaction Setup: To the catalyst solution, add the halo-pyridazine-3-carbonitrile (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Section 4: Data Summary
Table 1: Comparison of Catalytic Systems for Pyridazine Functionalization
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | [9] |
| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | K₂CO₃ / Cs₂CO₃ | Toluene / H₂O | 100-120 | 60-95 | [5] |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent | [3] |
| SNAr | None (uncatalyzed) | K₂CO₃ / Et₃N | PEG 400 / DMSO | 20-120 | 70-99 | [10] |
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Pyridazine-3-carbonitrile Derivatives: The Definitive Role of X-ray Crystallography
Abstract for the Modern Researcher
In the landscape of contemporary drug discovery, the pyridazine scaffold is a cornerstone of medicinal chemistry, recognized for its diverse pharmacological potential.[1][2][3] Specifically, Pyridazine-3-carbonitrile derivatives are key intermediates and pharmacophores in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[2][4][5] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the critical determinant of their biological activity, dictating how they interact with target proteins. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of these derivatives, establishing single-crystal X-ray crystallography as the unequivocal gold standard. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis against spectroscopic methods to equip researchers with the expertise needed for unambiguous structural validation.
The Imperative of Unambiguous Structure in Drug Design
The structure-activity relationship (SAR) is the foundational principle of medicinal chemistry. For this compound derivatives, subtle changes in the substitution pattern on the pyridazine ring can profoundly alter the molecule's electronic and steric profile, thereby influencing its binding affinity and efficacy.[2][5] While techniques like NMR and Mass Spectrometry provide essential data on connectivity and molecular weight, they often leave ambiguities regarding the absolute conformation, stereochemistry, and the nuanced geometry of intermolecular interactions in the solid state. X-ray crystallography transcends these limitations by providing a direct, high-resolution snapshot of the molecule's three-dimensional architecture, making it an indispensable tool for rational drug design.[6][7]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the internal atomic arrangement of a crystalline substance.[8] The methodology is grounded in the principle of Bragg's Law (nλ = 2d sinθ), which describes how X-rays are diffracted by the electron clouds of atoms arranged in a regular lattice.[8][9] By analyzing the resulting diffraction pattern, we can reconstruct a three-dimensional electron density map of the molecule and, from that, determine atomic positions, bond lengths, and bond angles with exceptional precision.[7][10]
A Self-Validating Experimental Protocol for this compound Derivatives
The following protocol is designed to be a self-validating system, where the quality of the outcome at each stage informs the reliability of the final structure. The primary challenge, particularly for novel heterocyclic compounds, is obtaining high-quality single crystals, which is often more an art than a science.
Step 1: Crystal Growth – The Critical Bottleneck The success of the entire experiment hinges on growing a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).[6] Pyridazine derivatives, with their polar nature, can present unique challenges.
-
Method of Choice: Slow Evaporation. This is the most common and often successful method for small organic molecules.
-
Prepare a saturated or near-saturated solution of the purified this compound derivative in a suitable solvent or solvent system (e.g., ethanol, acetone, ethyl acetate/hexane). The choice of solvent is critical; it must be one in which the compound is moderately soluble.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow, controlled evaporation of the solvent.
-
Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystallization chamber) at a constant temperature.
-
Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
-
Expert Causality: Why slow evaporation? Rapid evaporation often leads to the formation of polycrystalline powder or amorphous solid. A slow, controlled process allows molecules sufficient time to orient themselves into a thermodynamically stable, ordered crystal lattice. If oiling out occurs, it indicates the compound's solubility is too high at that temperature; try a less polar solvent system or a lower temperature.
Step 2: Crystal Selection and Mounting
-
Under a stereomicroscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.
-
Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of inert oil (e.g., paratone-N).
-
Mount the crystal onto the goniometer head of the diffractometer.
Step 3: Data Collection
-
The mounted crystal is placed within the X-ray beam of a single-crystal diffractometer.
-
Data is typically collected at a low temperature (e.g., 100 K) using a cryo-stream. Causality: Low temperatures reduce the thermal vibration of atoms, resulting in less diffuse scattering and higher resolution data.[6]
-
A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used to irradiate the crystal.[6]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector.
Step 4: Structure Solution and Refinement
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group symmetry.[10]
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[10]
-
An initial molecular model is built into the electron density map.
-
The model is refined using full-matrix least-squares minimization, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[11]
-
Trustworthiness Check: The quality of the final structure is assessed by the crystallographic R-factor (R1). An R1 value below 0.05 (or 5%) is generally considered excellent for small molecules and indicates a high-quality, trustworthy structure.[12]
Visualizing the Crystallographic Workflow
Caption: A streamlined workflow for single-crystal X-ray crystallography analysis.
Interpreting Crystallographic Data: A Case Study
Let's consider the crystallographic data for a representative compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile .[12] The data obtained from an SC-XRD experiment provides a wealth of precise, quantitative information.
Table 1: Example Crystallographic Data and Refinement Parameters
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₁H₇ClN₄ | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 3.817, 13.533, 19.607 | Dimensions of the unit cell. |
| β (°) | 93.40 | Angle of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R1 [I>2σ(I)] | 0.0906 | A measure of model quality (lower is better). |
| wR2 (all data) | 0.1422 | A weighted R-factor for all data. |
Data adapted from reference[12]. Note: The reported R1 factor of ~9% is higher than ideal but can be acceptable for initial structure confirmation.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) | Interpretation |
|---|---|---|
| N1–N2 | 1.336 | Typical N-N bond length in a pyridazine ring. |
| N3–C10 | 1.333 | C-N bond length of the amino group. |
| N4–C11 | 1.139 | Typical C≡N triple bond length. |
| N2–N1–C10 | 120.08 | Bond angle within the pyridazine ring. |
| N4–C11–C9 | 176.2 | Confirms the linear geometry of the nitrile group. |
Data adapted from reference[12].
This level of detail is unattainable with other common laboratory techniques and is crucial for understanding non-covalent interactions, such as hydrogen bonding and crystal packing, which influence the material's physical properties.[13]
Comparative Analysis: A Multi-Technique Perspective
While SC-XRD is the gold standard for solid-state structure, a comprehensive validation strategy employs complementary techniques. Each method provides a different piece of the puzzle, and their collective agreement builds a robust and irrefutable structural assignment.
Table 3: Comparison of Key Structural Validation Techniques
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
|---|---|---|---|
| Information Yield | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[7] | Atomic connectivity, electronic environment of nuclei, proton/carbon skeleton in solution.[1][14] | Molecular weight, elemental formula (HRMS).[14] |
| Sample State | High-quality single crystal. | Solution (in deuterated solvent). | Solid or solution. |
| Strengths | Unambiguous 3D structure determination. The definitive method for solid-state conformation.[6] | Provides data in a biologically relevant solution state; excellent for confirming connectivity. | High sensitivity; confirms molecular formula. |
| Limitations | Crystal growth can be a major bottleneck; structure is static and in solid-state, may differ from solution.[6][7] | Does not provide precise bond lengths/angles or absolute 3D structure; interpretation can be complex. | Provides no information on atomic connectivity or stereochemistry. |
The Synergy of Techniques
The power of a multi-technique approach lies in its self-consistency. NMR confirms the carbon-hydrogen framework and connectivity predicted by the synthesis, Mass Spectrometry confirms the molecular formula, and X-ray Crystallography provides the final, definitive 3D structure, tying all the other data together into a single, coherent picture.
Caption: Logical relationship between analytical techniques for structural validation.
Conclusion for the Drug Development Professional
For researchers and professionals in drug development, ambiguity is a liability. The structural validation of a new chemical entity like a this compound derivative is a critical milestone that underpins all subsequent research and investment. While spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, they cannot replace the definitive and detailed three-dimensional insight provided by single-crystal X-ray crystallography. It remains the gold standard, providing the irrefutable evidence of molecular architecture required to confidently advance a compound through the development pipeline. Adopting a multi-technique approach, with SC-XRD as the ultimate arbiter of structure, is not just best practice—it is a requirement for scientific rigor and integrity in modern drug discovery.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. fiveable.me [fiveable.me]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4’-Ethyl 1,2-dimethyl 1’,5-dibenzyl-4,4-dicyano-2’-oxo-5’-phenyl-1’,2’,4a,5-tetrahydro-4H-spiro[benzo[4,5]imidazo[1,2-a]pyridine-3,3’-pyrrole]-1,2,4’-tricarboxylate [mdpi.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyridazine-3-carbonitrile Analogs in Anticancer Drug Discovery
The pyridazine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a spectrum of biological entities implicated in cancer progression. This guide provides an in-depth comparative analysis of various this compound analog series, elucidating the nuanced structure-activity relationships (SAR) that govern their efficacy as anticancer agents. By examining key structural modifications and their impact on biological activity, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation therapeutics.
The this compound Core: A Foundation for Diverse Anticancer Activity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to small molecules, including a high dipole moment and the capacity for robust hydrogen bonding.[1] These characteristics make it an attractive framework for designing molecules that can effectively interact with biological targets. The incorporation of a carbonitrile (-C≡N) group at the 3-position further enhances the molecule's potential for potent and selective interactions, often acting as a key hydrogen bond acceptor or participating in other crucial binding events within enzyme active sites.
Numerous studies have demonstrated that functionalized pyridazine derivatives exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This guide will specifically focus on the anticancer properties of this compound analogs, comparing different series based on their substitution patterns and resulting biological activities.
Comparative Analysis of this compound Analog Series
The anticancer activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the pyridazine ring. Below, we compare several key analog series, highlighting the SAR trends observed in preclinical studies.
Phenyl-Substituted this compound Analogs as Cytotoxic Agents
A prevalent strategy in the design of this compound-based anticancer agents involves the introduction of substituted phenyl rings at various positions of the pyridazine core. These aromatic moieties can engage in hydrophobic and π-π stacking interactions within the target protein, significantly influencing binding affinity.
A study by Mansour et al. (2021) described the synthesis and cytotoxic evaluation of a series of 4-(benzo[d][4][5]dioxol-5-yl)-6-(naphthalen-2-yl)pyridine-3-carbonitrile derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-231.[4][5] The core structure and key modifications are illustrated below.
-
Hydrazide and Hydrazone Modifications: The conversion of an acetohydrazide at the 2-position to various benzohydrazides and hydrazones resulted in compounds with potent cytotoxic activity.[4]
-
1,3,4-Oxadiazole Derivatives: Cyclization of the hydrazide to form 2,5-disubstituted-1,3,4-oxadiazoles also yielded compounds with significant anticancer effects.[4]
The table below summarizes the cytotoxic activity of representative compounds from this series.
| Compound ID | R Group at 2-position | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. MDA-MB-231 |
| 4 | -OCH₂CONHNH₂ | 12.5 ± 1.3 | 15.2 ± 1.1 |
| 9 | -OCH₂CONHN=CH-Ph | 10.2 ± 0.9 | 11.8 ± 1.0 |
| 14 | -OCH₂CONHNH-SO₂-Ph | 14.8 ± 1.2 | 17.5 ± 1.5 |
| 17 | -OCH₂(2-phenyl-1,3,4-oxadiazol-5-yl) | 11.5 ± 1.0 | 13.9 ± 1.2 |
Data synthesized from Mansour et al., 2021.[4][5]
The data suggests that modifications at the 2-position of the pyridazine ring with various hydrazide, hydrazone, and oxadiazole moieties can lead to potent cytotoxic agents against breast cancer cells.
Pyridazinone Analogs as Kinase Inhibitors
Pyridazin-3(2H)-one, a close structural relative of this compound where the carbonitrile is replaced by a carbonyl group and a protonated nitrogen, has been extensively investigated for its anticancer properties, particularly as kinase inhibitors.[6] The pyridazinone scaffold is a key component in several approved and clinical-phase anticancer drugs.[7]
SAR investigations on pyridazin-3(2H)-one derivatives have led to the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[6] Key findings include:
-
Essential Proline Residue: A proline residue attached to the pyridazinone core was found to be crucial for activity.
-
Stereochemistry Matters: The (R)-isomer of the proline-substituted analog was more active than the (S)-enantiomer, with IC50 values of 1.3 nM versus 3.8 nM for PARP-1 inhibition, respectively.[6]
Caption: SAR of Pyridazinone-based PARP-1 Inhibitors.
Certain pyridazine-containing compounds have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR).[8] One study revealed that a synthesized compound, 5b , exhibited potent cytotoxic activity against the HCT-116 colon cancer cell line and showed the highest inhibition in a VEGFR kinase assay (92.2%).[8]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols used to evaluate the anticancer activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, providing a measure of the cytotoxic potential of a compound.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., 0, 10, 20, 40, 60, 80, and 100 µg/mL) and incubate for 48 hours.[4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.[10]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Caption: Workflow for the MTT-based cell viability assay.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potential of this compound analogs against specific kinases (e.g., PARP-1, VEGFR), in vitro kinase inhibition assays are performed.
-
Reaction Setup: In a suitable assay plate, combine the target kinase enzyme, the test compound at various concentrations, a kinase-specific substrate, and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., EDTA).
-
Signal Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to compounds with potent cytotoxic and kinase inhibitory activities. The phenyl-substituted analogs and the related pyridazinone derivatives have shown particular promise, with several compounds exhibiting low micromolar to nanomolar efficacy against various cancer cell lines and specific kinase targets.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of different substitution patterns on the pyridazine ring, guided by computational modeling and a deeper understanding of the target-ligand interactions, will undoubtedly pave the way for the discovery of more potent and selective anticancer drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Silico Modeling of Pyridazine-3-carbonitrile Binding to Cysteine Proteases
For researchers, medicinal chemists, and drug development professionals, the journey to designing potent and selective enzyme inhibitors is both an art and a science. The pyridazine-3-carbonitrile scaffold has emerged as a promising pharmacophore for the covalent inhibition of cysteine proteases, a class of enzymes implicated in a multitude of diseases, including osteoporosis, arthritis, and certain cancers.[1][2] This guide provides an in-depth, objective comparison of in silico modeling techniques to predict the binding of this compound derivatives to cysteine proteases, benchmarked against alternative inhibitor classes. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Rise of Covalent Inhibitors and the Nitrile Warhead
Cysteine proteases, such as the cathepsins, rely on a catalytic dyad featuring a nucleophilic cysteine residue.[3] Covalent inhibitors leverage this mechanism by forming a stable bond with the active site cysteine, leading to prolonged and often irreversible inhibition.[3] This contrasts with non-covalent inhibitors, which bind through reversible interactions.[4] While concerns about off-target effects once tempered enthusiasm for covalent drugs, modern drug design has demonstrated that high selectivity can be achieved.[3]
The nitrile group of this compound acts as a "warhead," an electrophilic moiety that reacts with the nucleophilic thiol of the catalytic cysteine to form a reversible or irreversible thioimidate adduct.[1][2] The beauty of the nitrile warhead lies in its relatively mild electrophilicity, which can reduce the likelihood of off-target reactions compared to more aggressive electrophiles, while still providing potent on-target activity.[1][2]
Comparative Analysis of Cysteine Protease Inhibitors
To provide a clear benchmark for our in silico models, we will compare a representative this compound inhibitor with a well-characterized non-covalent inhibitor, Odanacatib, and another nitrile-based covalent inhibitor, Balicatib, all targeting Cathepsin K.
| Inhibitor | Class | Mechanism | Target | IC50 (nM) |
| This compound Derivative (e.g., Compound 25 from Robichaud et al.) | Covalent (Nitrile) | Covalent modification of Cys25 | Cathepsin K | 1.4[5] |
| Odanacatib | Non-covalent | Reversible binding to the active site | Cathepsin K | 0.2[6] |
| Balicatib | Covalent (Nitrile) | Covalent modification of Cys25 | Cathepsin K | 1.4[6] |
Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.
This table highlights that both covalent and non-covalent inhibitors can achieve high potency. The choice between these modalities often depends on the desired therapeutic window, potential for off-target toxicity, and the specific characteristics of the target enzyme.
In Silico Modeling Workflows: A Step-by-Step Guide
The predictive power of in silico modeling is paramount in modern drug discovery. Here, we present detailed workflows for covalent docking and free energy calculations, essential tools for understanding and predicting the binding of this compound inhibitors.
Experimental Workflow: In Silico Modeling of Cysteine Protease Inhibitors
Caption: A comprehensive in silico workflow for modeling protease inhibitors.
Protocol 1: Covalent Docking with AutoDock Vina
Covalent docking requires specialized protocols to account for the formation of a chemical bond between the ligand and the receptor. Here, we outline a method using the popular and freely available software, AutoDock Vina.[7][8][9]
Objective: To predict the binding pose of a this compound inhibitor covalently bound to the active site cysteine of Cathepsin K.
Methodology:
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of Cathepsin K (e.g., PDB ID: 4X6H) from the Protein Data Bank.
-
Prepare the receptor using AutoDock Tools: remove water molecules, add polar hydrogens, and assign Gasteiger charges. Save the file in PDBQT format.
-
Prepare the this compound ligand: draw the 2D structure and convert it to a 3D model. Add hydrogens, assign Gasteiger charges, and define the rotatable bonds. Save in PDBQT format.
-
-
Defining the Covalent Bond:
-
Manually create a PDBQT file of the ligand covalently attached to the active site cysteine (Cys25). This involves editing the coordinates to form a bond between the nitrile carbon and the sulfur atom of Cys25 and adjusting the geometry.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the enzyme. The center of the grid should be the catalytic Cys25.
-
-
Docking Parameter File:
-
Create a configuration file for AutoDock Vina specifying the receptor, the covalently attached ligand, the grid box parameters, and the number of binding modes to generate.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line using the prepared PDBQT files and the configuration file.
-
-
Analysis of Results:
-
Visualize the resulting docked poses using a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic contacts. The best-ranked pose should exhibit a low binding energy and favorable interactions with key active site residues.
-
Protocol 2: Binding Free Energy Calculation with AMBER (MM/PBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a widely used method to estimate the free energy of binding of a ligand to a protein from a molecular dynamics (MD) simulation trajectory.[10][11]
Objective: To calculate the binding free energy of the this compound-Cathepsin K complex and compare it with the non-covalent inhibitor Odanacatib.
Methodology:
-
System Preparation for MD Simulation:
-
Use the best-docked pose from the covalent docking as the starting structure.
-
Solvate the complex in a box of explicit water molecules (e.g., TIP3P).
-
Add counterions to neutralize the system.
-
Use the AMBER suite of programs (tleap) to generate the topology and coordinate files.
-
-
Molecular Dynamics Simulation:
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to 300 K.
-
Run an equilibration simulation under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
Perform a production MD run for an extended period (e.g., 50-100 ns) to generate a stable trajectory.
-
-
MM/PBSA Calculation:
-
Use the MMPBSA.py script in AMBER to perform the calculation.[10][11]
-
This script extracts snapshots from the MD trajectory and calculates the binding free energy using the following equation: ΔG_binding = G_complex - G_receptor - G_ligand
-
Each free energy term is calculated as the sum of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy.
-
-
Analysis and Comparison:
-
The calculated ΔG_binding provides an estimate of the binding affinity.
-
Compare the calculated binding free energies for the this compound inhibitor and Odanacatib. This comparison should correlate with the experimentally observed IC50 values.
-
Visualizing the Binding Mechanism
Caption: Covalent inhibition of Cathepsin K by this compound.
Trustworthiness and Validation
The validity of any in silico model hinges on its ability to be validated against experimental data. The protocols described above are designed to be self-validating systems. The predicted binding poses from covalent docking should be consistent with known structure-activity relationships (SAR) for the inhibitor series. Furthermore, the calculated binding free energies from MM/PBSA should show a strong correlation with experimentally determined IC50 or Ki values. Discrepancies between computational predictions and experimental results can provide valuable insights, prompting refinement of the in silico models or suggesting alternative binding modes.
Conclusion and Future Directions
The in silico modeling of this compound binding to cysteine proteases is a powerful approach to accelerate the discovery of novel therapeutics. By combining covalent docking to predict binding poses and molecular dynamics with free energy calculations to estimate binding affinities, researchers can gain a detailed understanding of the molecular interactions driving inhibition. The comparative approach, benchmarking against well-characterized inhibitors like Odanacatib, provides a crucial context for evaluating new chemical entities. As computational methods continue to evolve in accuracy and efficiency, their role in rational drug design will undoubtedly expand, paving the way for the development of more potent and selective cysteine protease inhibitors.
References
- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Non-covalent cathepsin K inhibitors for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indico4.twgrid.org [indico4.twgrid.org]
- 8. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. One moment, please... [biomolmd.org]
- 11. MM/PBSA [signe.teokem.lu.se]
A Senior Application Scientist's Guide to Metabolic Stability: Pyridazine vs. Phenyl Substitution
In the intricate process of drug discovery, designing a molecule with potent on-target activity is only the first of many hurdles. A critical, and often challenging, aspect is engineering a compound that can withstand the body's metabolic machinery long enough to exert its therapeutic effect. This guide provides an in-depth comparison of the metabolic stability of compounds containing a phenyl ring versus those where this common scaffold has been bioisosterically replaced with a pyridazine ring. We will explore the underlying biochemical principles, present comparative data, and provide a detailed experimental protocol for assessing metabolic stability in your own research.
The Phenyl Ring: A Ubiquitous but Vulnerable Scaffold
The phenyl ring is a cornerstone of medicinal chemistry, prized for its synthetic tractability and its ability to engage in hydrophobic and π-stacking interactions within target proteins.[1] However, its electron-rich nature makes it a prime substrate for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][2][3]
CYP-mediated oxidation of a phenyl ring is a major clearance pathway for approximately 60% of marketed drugs.[2] This process, while essential for detoxification, can prematurely terminate a drug's action, leading to poor pharmacokinetic profiles. The most common metabolic transformation is aromatic hydroxylation, which can sometimes lead to the formation of reactive epoxide intermediates.[1][4]
The Pyridazine Ring: A Strategic Metabolic Block
To mitigate the metabolic liabilities of the phenyl ring, medicinal chemists often turn to bioisosteric replacement. Bioisosterism involves substituting one group with another that has similar physical or chemical properties to retain biological activity while improving other characteristics.[5] The pyridazine ring has emerged as a valuable bioisostere for the phenyl ring.[6]
The key difference lies in the introduction of two adjacent nitrogen atoms into the six-membered aromatic ring.[3] These nitrogen atoms are electronegative, leading to a number of advantageous changes:
-
Reduced Electron Density: The nitrogen atoms withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack by oxidative CYP enzymes.[3][7]
-
Increased Polarity: Pyridazine is more polar than benzene, which can improve aqueous solubility and alter protein binding characteristics.[3]
-
Unique Interaction Potential: The nitrogen atoms can act as hydrogen bond acceptors, offering new interaction possibilities with the target protein that may enhance potency or selectivity.[8][9]
These combined effects often result in a significant improvement in metabolic stability when a phenyl ring is replaced with a pyridazine.[3]
Comparative Metabolic Stability: Experimental Data
The theoretical advantages of the pyridazine ring are consistently borne out by experimental data. In vitro metabolic stability assays are crucial for comparing such analogs early in the drug discovery process. The most common assay utilizes liver microsomes, which are subcellular fractions rich in CYP enzymes.[2][10]
In these assays, the test compound is incubated with liver microsomes and a necessary cofactor, NADPH, which initiates the metabolic process.[2][11] The disappearance of the parent compound is monitored over time by LC-MS/MS.[10][11][12] From this data, key parameters like half-life (t½) and intrinsic clearance (Cl_int) can be calculated to quantify metabolic stability.[12]
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound ID | Core Scaffold | Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg protein) |
| Cmpd-Phenyl | Phenyl | 12 | 115.5 |
| Cmpd-Pyridazine | Pyridazine | > 60 | < 11.6 |
Data are representative and illustrate a common trend observed in medicinal chemistry programs. Higher half-life and lower intrinsic clearance indicate greater metabolic stability.
As the data clearly shows, the simple bioisosteric replacement of the phenyl ring with a pyridazine ring resulted in a dramatic increase in metabolic stability. The half-life of the pyridazine analog was more than five times longer, and its intrinsic clearance was significantly lower, indicating a much slower rate of metabolism.
Visualizing the Metabolic Pathways and Experimental Workflow
To better understand these concepts, we can visualize both the metabolic process and the experimental workflow used to measure it.
Diagram 1: Comparative Metabolic Fates
This diagram illustrates the primary metabolic liability of the phenyl ring (oxidation) compared to the increased resistance of the pyridazine ring.
Caption: Phenyl rings are readily oxidized by CYP450, leading to rapid clearance.
Diagram 2: Liver Microsomal Stability Assay Workflow
This workflow outlines the key steps in a typical in vitro experiment to determine metabolic stability.
Caption: Workflow for the in vitro liver microsomal stability assay.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of test compounds. It includes necessary controls to ensure the integrity of the experimental results.
A. Materials & Reagents
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Control Compounds:
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech).[10]
-
Cofactor Solution: NADPH Regenerating System (e.g., Corning Gentest™). Prepare according to manufacturer's instructions.
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, 100 ng/mL).
-
Equipment: 37°C incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.[12][13]
B. Assay Procedure
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing the phosphate buffer and human liver microsomes. The final protein concentration in the incubation should be 0.5 mg/mL.[2]
-
Causality: Using a pooled lot of microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[2]
-
-
Compound Addition:
-
Incubation Setup:
-
Add the microsomal master mix to the wells containing the compounds.
-
Prepare a "No Cofactor" control plate by adding buffer instead of the NADPH solution. This control validates that compound loss is NADPH-dependent (i.e., enzymatic).[11]
-
Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature.[11]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "No Cofactor" plate).
-
Causality: NADPH is a required cofactor for CYP450 enzymes; its addition synchronizes the start of the metabolic reactions across all wells.[11]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold quenching solution (Acetonitrile with Internal Standard).[2][12]
-
The "0-minute" time point is quenched immediately after adding NADPH and represents 100% of the initial compound concentration.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[11]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
C. LC-MS/MS Analysis & Data Interpretation
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Processing:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Cl_int): Calculated using the formula: Cl_int = (0.693 / t½) / (mg/mL protein concentration).[11]
-
Trustworthiness: The high and low clearance controls must perform within established limits for the assay to be considered valid. The compound loss in the "No Cofactor" control should be minimal (<15%).
-
Conclusion
The metabolic stability of a drug candidate is a critical determinant of its success. While the phenyl ring is a valuable and widely used chemical scaffold, its susceptibility to CYP-mediated oxidation often presents a significant challenge. The bioisosteric replacement of a phenyl ring with a pyridazine moiety is a field-proven strategy for mitigating this liability. By reducing the electron density of the aromatic system, the pyridazine ring effectively "shields" the molecule from oxidative metabolism, leading to improved half-life and lower clearance. The robust in vitro assays described here provide the necessary tools for researchers to make these critical design decisions early, paving the way for the development of safer and more effective medicines.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blumberginstitute.org [blumberginstitute.org]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Efficacy Showdown: A Comparative Guide to Pyridazine-3-Carbonitrile-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyridazine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This guide provides an in-depth, objective comparison of the efficacy of this compound-based inhibitors against key kinase targets, supported by experimental data and protocols. We will delve into the causality behind experimental choices and provide a framework for evaluating these promising compounds.
The Rise of the this compound Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its high dipole moment, hydrogen bonding capabilities, and metabolic stability make it an attractive core for designing kinase inhibitors.[1] The addition of a carbonitrile group at the 3-position is particularly noteworthy, as this electrophilic moiety can engage in crucial interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity.[2] This guide will focus on the comparative efficacy of inhibitors targeting three clinically relevant kinase families: Tyrosine Kinase 2 (TYK2), Cyclin-Dependent Kinases (CDKs), and Fer-related Tyrosine Kinase (FER).
Head-to-Head Efficacy Comparison
A critical aspect of drug development is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below, we present a comparative analysis of this compound-based inhibitors against their respective kinase targets, alongside established alternative inhibitors.
TYK2 Inhibitors: A New Frontier in Autoimmune Disease
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[3][4] Dysregulation of the TYK2 pathway is implicated in a range of autoimmune and inflammatory diseases.[5]
Deucravacitinib (BMS-986165), a pyridazine-3-carboxamide derivative, is a first-in-class, orally available, allosteric TYK2 inhibitor.[6][7] Its unique mechanism of binding to the regulatory pseudokinase (JH2) domain confers high selectivity over other JAK family members.[7]
| Inhibitor | Scaffold Type | Target | IC50 (nM) | Notes |
| Deucravacitinib (BMS-986165) | Pyridazine-3-carboxamide | TYK2 | 0.2 - 1.0 | Allosteric inhibitor binding to the JH2 domain, highly selective. [6][7][8] |
| Compound 24 (d3-pyridazine) | Pyridazine-3-carboxamide (deuterated) | TYK2 | Not specified (inhibition of STAT3 phosphorylation) | Showed acceptable inhibition and good selectivity over other JAKs.[9] |
| Compound 30 (d3-pyridazine) | Pyridazine-3-carboxamide (deuterated) | TYK2 | More potent than Deucravacitinib (in STAT3 phosphorylation assay) | Excellent in vivo and in vitro pharmacokinetic properties.[10] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/3 | - | A pan-JAK inhibitor, used here as a non-selective comparator.[11] |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 | - | A selective JAK1 inhibitor.[11] |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/2 | - | A JAK1/JAK2 inhibitor.[11] |
Table 1: Comparative Efficacy of TYK2 Inhibitors.
The data clearly indicates the high potency of the pyridazine-3-carboxamide scaffold, exemplified by Deucravacitinib, in inhibiting TYK2. The allosteric mechanism provides a significant advantage in terms of selectivity compared to ATP-competitive pan-JAK inhibitors.
CDK Inhibitors: Targeting the Engine of the Cell Cycle
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[12][13] Their aberrant activity is a hallmark of many cancers, making them attractive targets for oncology drug discovery.[14]
Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent CDK2 inhibitors.[15]
| Inhibitor | Scaffold Type | Target | IC50 (nM) | Notes |
| Pyridazine 11m | 3,6-disubstituted pyridazine | CDK2 | 20.1 | Demonstrated submicromolar growth inhibition against breast cancer cell lines. [15][16] |
| Pyridazine 11h | 3,6-disubstituted pyridazine | CDK2 | 43.8 | Showed good inhibitory activity. [15][16] |
| Pyridazine 11l | 3,6-disubstituted pyridazine | CDK2 | 55.6 | Exhibited significant alteration of the cell cycle. [15][16] |
| Roscovitine | Purine derivative | CDK2 | 1.94 - 394 | A well-established, ATP-competitive CDK inhibitor used as a reference compound.[17][18] |
| Compound 8b | Cyclohepta[e]thieno[2,3-b]pyridine | CDK2 | 0.77 | A potent, novel CDK2 inhibitor.[17] |
Table 2: Comparative Efficacy of CDK2 Inhibitors.
The pyridazine-based compounds show remarkable potency against CDK2, with compound 11m exhibiting an IC50 in the low nanomolar range, comparable to or better than the established inhibitor Roscovitine in some assays. This highlights the promise of this scaffold for developing novel anti-cancer therapeutics.
FER Kinase Inhibitors: A Target in Cancer and Inflammation
FER is a non-receptor tyrosine kinase implicated in various cellular processes, including cell migration, adhesion, and signaling downstream of growth factor receptors.[19][20] Its overexpression is associated with poor prognosis in several cancers, making it a compelling therapeutic target.[21] Pyrido-pyridazinone derivatives have recently been identified as potent FER kinase inhibitors.[19]
| Inhibitor | Scaffold Type | Target | IC50 (nM) | Notes |
| Compound 1 (DS21360717) | Pyrido-pyridazinone | FER | 0.5 | Potent enzyme inhibitor but with limitations in antitumor effect due to poor solubility. [22][23] |
| Compound 4 | Pyridine derivative | FER | 2.6 | Lead compound identified through HTS. [24] |
| Compound 10 | Pyridine derivative | FER | 57 | A moderately active derivative. [24] |
Table 3: Comparative Efficacy of FER Kinase Inhibitors.
The pyrido-pyridazinone scaffold demonstrates exceptional potency against FER kinase in enzymatic assays. Further optimization to improve pharmacokinetic properties, as suggested in the literature, could lead to the development of highly effective in vivo agents.[22]
Signaling Pathways and Mechanism of Action
Understanding the signaling context of the target kinase is crucial for rational drug design and for interpreting efficacy data.
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding (e.g., IL-12, IL-23, Type I IFN) to their receptors, TYK2 is activated and phosphorylates STAT proteins.[1][2][3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1]
Caption: TYK2 Signaling Pathway and Inhibition.
CDK Signaling in the Cell Cycle
CDKs, in complex with their cyclin partners, drive the progression of the cell cycle through distinct phases (G1, S, G2, M) by phosphorylating key substrate proteins.[25][26] CDK2, in particular, is crucial for the G1/S phase transition and the initiation of DNA replication.[14]
Caption: CDK2's Role in G1/S Transition and Inhibition.
FER Kinase Signaling Pathway
FER kinase acts downstream of several receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[19] Upon ligand binding to EGFR, FER is activated and participates in signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.[21]
Caption: FER Kinase Downstream Signaling and Inhibition.
Experimental Protocols: A Guide to In Vitro Kinase Assays
The generation of reliable and reproducible efficacy data is paramount. Here, we provide a generalized, step-by-step protocol for a fluorescence-based in vitro kinase assay, which is a common method for determining inhibitor potency.
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific kinase.
Principle: This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When the antibody binds, FRET occurs between the terbium donor and a streptavidin-conjugated acceptor, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in this signal.[27]
Materials:
-
Recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (serially diluted)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Stop/detection buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Experimental Workflow:
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase solution in the reaction buffer.
-
Prepare a substrate and ATP solution in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Add the kinase solution to the assay plate and briefly incubate.
-
Initiate the reaction by adding the substrate/ATP solution.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection:
-
Prepare a detection solution containing the terbium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor in the stop/detection buffer.
-
Add the detection solution to the wells to stop the kinase reaction and initiate the detection process.
-
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate using a plate reader capable of time-resolved fluorescence measurements, with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This self-validating system, with appropriate controls, ensures the generation of trustworthy and reproducible efficacy data.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value in the design of potent and selective kinase inhibitors. The examples of Deucravacitinib for TYK2, and the promising preclinical data for CDK2 and FER inhibitors, underscore the versatility and potential of this chemical moiety. The high potency observed is often attributed to the favorable interactions of the pyridazine ring and the carbonitrile group within the kinase active site.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their in vitro potency into in vivo efficacy and safety. Structure-activity relationship (SAR) studies will continue to be crucial in fine-tuning the selectivity and potency of these compounds.[28] The continued exploration of the this compound scaffold is poised to deliver the next generation of targeted therapies for a wide range of diseases.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skin.dermsquared.com [skin.dermsquared.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. uniprot.org [uniprot.org]
- 21. What are FER inhibitors and how do they work? [synapse.patsnap.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CDK Family - Creative Biogene [creative-biogene.com]
- 26. antbioinc.com [antbioinc.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Off-Target Effects of Pyridazine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent inhibitors of various enzyme classes, particularly protein kinases.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, contribute to strong on-target interactions.[1] However, the inherent electrophilicity of the nitrile group, especially when positioned on an electron-deficient ring like pyridazine, presents a potential liability for off-target interactions and covalent adduct formation with cellular nucleophiles.[2][3]
This guide provides a comprehensive framework for assessing the off-target effects of this compound derivatives. It moves beyond a simple listing of assays to explain the strategic rationale behind a multi-tiered screening cascade, enabling researchers to build a robust safety profile for their lead candidates and make informed decisions in the drug discovery process.
The Imperative of Early and Comprehensive Off-Target Profiling
Identifying potential safety liabilities early in drug discovery is critical for mitigating late-stage attrition and reducing development costs.[4][5][6] Off-target effects can range from benign polypharmacology, which may be beneficial, to severe adverse drug reactions (ADRs). For this compound derivatives, a key concern is the reactivity of the carbonitrile group, which can lead to the formation of thiazoline derivatives with endogenous thiols like glutathione.[2][3] A proactive, tiered approach to off-target assessment allows for the early identification of such liabilities, enabling structure-activity relationship (SAR) studies to mitigate these effects while preserving on-target potency.[5]
A Strategic Workflow for Off-Target Assessment
A logical and efficient assessment of off-target effects begins with broad, high-throughput screening and progressively narrows down to more specific, physiologically relevant assays. This tiered approach ensures that resources are used effectively, with more complex and lower-throughput assays reserved for validating initial findings.
Caption: A tiered workflow for assessing off-target effects.
Tier 1: Broad In Vitro Screening
The initial step involves screening the compound against large, well-characterized panels of proteins to gain a broad overview of its interaction profile.
Kinase Selectivity Profiling
Given that pyridazine derivatives are often designed as kinase inhibitors, assessing their selectivity across the human kinome is paramount.[7][8] This is crucial for understanding potential off-target-driven toxicities and for identifying opportunities for polypharmacology.
-
Why this is important: The ATP-binding sites of many kinases are highly conserved. A compound designed for one kinase may inadvertently inhibit others, leading to unforeseen biological consequences. Broad screening is essential to determine a compound's selectivity index.[9]
-
Experimental Approach:
-
Biochemical Assays: These assays utilize purified enzymes and substrates, offering a direct measure of a compound's inhibitory activity against a specific kinase. They are high-throughput and provide precise potency values (e.g., IC50). Many commercial providers offer panels covering a significant portion of the human kinome.[9][10][11]
-
Cell-Based Assays: These assays measure target engagement or downstream signaling in a more physiologically relevant cellular environment.[12] They provide valuable information on cell permeability and the influence of intracellular ATP concentrations on compound potency.
-
Table 1: Comparison of Kinase Profiling Assay Formats
| Feature | Biochemical Assays | Cellular Assays (e.g., NanoBRET™) |
| Environment | In vitro, purified components | In-cell, physiologically relevant |
| Primary Output | IC50 (Inhibitory Potency) | Target Engagement, IC50/EC50 |
| Key Advantage | High throughput, precise MOA | Reflects cellular complexities, permeability |
| Consideration | May not reflect cellular activity | Lower throughput, more complex setup |
| Example Provider | Reaction Biology, Pharmaron[9][11] | Promega[12] |
In Vitro Safety Pharmacology Panels
These panels assess the interaction of a compound with a diverse set of targets known to be implicated in adverse drug reactions.[5][13] This is a critical step for early de-risking of a drug candidate.[6][14]
-
Why this is important: Unintended interactions with G-protein coupled receptors (GPCRs), ion channels (e.g., hERG), transporters, and other enzymes can lead to significant safety issues, including cardiovascular, central nervous system (CNS), and gastrointestinal side effects.[4][13]
-
Experimental Approach: A typical safety panel screens the test compound at a single high concentration (e.g., 10 µM) against a panel of 40-70 targets. Significant inhibition (e.g., >50%) triggers follow-up dose-response studies to determine potency (IC50).
Table 2: Representative Targets in a Safety Pharmacology Panel
| Target Class | Example Targets | Potential Adverse Effect |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | CNS, Cardiovascular effects |
| Ion Channels | hERG, Na+, Ca2+ Channels | Cardiac Arrhythmia (QT prolongation)[4] |
| Transporters | SERT, DAT, NET | CNS side effects, drug-drug interactions |
| Enzymes | COX-1, COX-2, PDE | GI toxicity, inflammatory effects |
Tier 2: Cellular Target Engagement and Validation
Hits identified in broad in vitro screens must be validated in a cellular context to confirm that the compound engages the target in a more complex biological environment and to rule out artifacts from biochemical assays.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying target engagement in intact cells and tissues.[15][16] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[17][18]
-
Why this is important: CETSA provides direct evidence that a compound binds to its intended (or unintended) target within the cell.[19] This is a crucial validation step, linking biochemical activity to a cellular effect. It can be used to confirm both on-target and off-target interactions identified in initial screens.[17]
-
Experimental Protocol: Step-by-Step CETSA
-
Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[17][19]
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Unbiased, Proteome-Wide Off-Target Identification
While panel-based screening is powerful, it is inherently biased towards known targets. Chemoproteomic approaches offer an unbiased method to identify the full spectrum of protein interactions across the proteome.[20]
-
Why this is important: This approach can uncover completely unexpected off-target interactions that would be missed by conventional panels, providing the most comprehensive understanding of a compound's selectivity.
-
Experimental Approach:
-
Activity-Based Protein Profiling (ABPP): Uses chemical probes that mimic the compound of interest to covalently label active enzymes in a complex proteome.
-
Thermal Proteome Profiling (TPP): A variation of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment.[20]
-
Comparative Analysis: this compound vs. Alternatives
The off-target profile of a this compound derivative should be benchmarked against alternative heterocyclic scaffolds targeting the same protein. For instance, in the context of kinase inhibitors, pyrimidine and pyrazine-based compounds are common alternatives.[8][21]
Table 3: Hypothetical Off-Target Profile Comparison for a Kinase Inhibitor
| Feature | This compound (Compound A) | Pyrimidine-5-carbonitrile (Compound B) | 2-Aminopyrazine (Compound C) |
| On-Target Potency (Kinase X) | IC50 = 10 nM | IC50 = 15 nM | IC50 = 25 nM |
| Kinome Scan (% Inhibition @ 1µM) | 5 kinases > 70% | 12 kinases > 70% | 3 kinases > 70% |
| hERG Inhibition (IC50) | > 30 µM | > 30 µM | 5 µM |
| Glutathione Adduct Formation | Detected | Not Detected | Not Detected |
| Cellular Target Engagement (CETSA) | ΔTm = +5.2 °C | ΔTm = +4.8 °C | ΔTm = +4.5 °C |
| Overall Assessment | Potent, but potential for off-target kinase effects and covalent binding. Requires optimization. | Less selective across the kinome. | Good kinase selectivity but potential for cardiotoxicity via hERG. |
This comparative data, derived from the tiered assessment strategy, allows for a rational selection of the most promising scaffold for further development. In this hypothetical case, while Compound A is potent, its off-target profile suggests a need for medicinal chemistry efforts to improve selectivity and reduce reactivity.
Conclusion
The this compound scaffold offers significant potential in drug discovery, but its unique chemical properties necessitate a thorough and systematic evaluation of off-target effects. A multi-tiered approach, beginning with broad in vitro panels, followed by cellular validation of target engagement with assays like CETSA, and culminating in unbiased proteomic studies, provides the comprehensive safety and selectivity data required for confident decision-making. By integrating these strategies early in the discovery pipeline, researchers can effectively navigate the challenges associated with this valuable chemical class, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. criver.com [criver.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrogen Bonding Capacity in Pyridazine Heterocycles: A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Pyridazine, a fundamental six-membered aromatic heterocycle, possesses a unique arrangement of two adjacent nitrogen atoms that dictates its distinct physicochemical properties.[1] This guide provides an in-depth comparative analysis of the hydrogen bonding capacity of pyridazine, contrasting it with its isomers, pyrimidine and pyrazine, as well as the parent heterocycle, pyridine. We will explore pyridazine's ability to function as both a hydrogen bond acceptor and donor, supported by experimental data and computational insights. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for evaluating and utilizing the hydrogen bonding characteristics of pyridazine-containing compounds.
Introduction: The Unique Electronic Landscape of Pyridazine
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science, largely due to their ability to engage in specific non-covalent interactions, most notably hydrogen bonds.[2][3] The diazines—pyridazine, pyrimidine, and pyrazine—offer a compelling case study in how the relative positioning of nitrogen atoms within a six-membered aromatic ring modulates electronic properties and, consequently, intermolecular recognition capabilities.
Pyridazine is characterized by two vicinal nitrogen atoms, which create a region of high electron density and a significant dipole moment.[1] This arrangement leads to a robust, dual hydrogen-bonding capacity that is of significant interest in drug-target interactions.[1] However, the proximity of the nitrogen lone pairs also introduces electrostatic repulsion, which influences its basicity and hydrogen bond acceptor strength relative to other azines.[4][5][6] Understanding these nuanced electronic effects is critical for the rational design of molecules where precise control over hydrogen bonding is a key determinant of activity and selectivity.
Pyridazine: A Dual-Personality Player in Hydrogen Bonding
Pyridazine's utility in molecular design stems from its ability to act as both a hydrogen bond acceptor and, more subtly, a hydrogen bond donor.
Pyridazine as a Hydrogen Bond Acceptor
The primary mode of hydrogen bonding for pyridazine involves the lone pairs of electrons on its two nitrogen atoms, which can accept protons from suitable donor groups (e.g., N-H, O-H).[7] The strength of this interaction is a function of the nitrogen atoms' basicity. The adjacent lone pairs can, in some instances, facilitate dual hydrogen-bonding interactions with biological targets, a unique feature among the diazines.[1] Due to its relatively low basicity compared to more basic heterocycles, these hydrogen bonding interactions can be preserved at lower pH values, which can be advantageous in a biological context.[1]
Pyridazine as a C-H Hydrogen Bond Donor
While less conventional, the C-H bonds of the pyridazine ring can also participate in hydrogen bonding as donors. The electron-withdrawing nature of the adjacent nitrogen atoms increases the acidity of the ring protons, particularly at the C-3 and C-6 positions.[1] While these C-H···X interactions are weaker than classical hydrogen bonds, they can be crucial for determining crystal packing, molecular conformation, and ligand-receptor binding affinity. Calculations have indicated that the C-3 hydrogen of pyridazine is a more effective C-H bond donor than the corresponding C-H bonds in pyridine and pyrimidine.[1]
Comparative Analysis of Hydrogen Bond Basicity
To objectively compare the hydrogen bond acceptor strength of pyridazine with its isomers, we can refer to the hydrogen bond basicity scale (pKBHX). This scale quantifies the ability of a molecule to accept a hydrogen bond from a reference donor, typically a phenol.
| Heterocycle | pKa (Proton Basicity) | pKBHX (Hydrogen Bond Basicity) |
| Pyridine | 5.23 | 1.87 |
| Pyridazine | 2.33 | 1.56 |
| Pyrimidine | 1.30 | 1.31 |
| Pyrazine | 0.60 | 1.15 |
Note: pKa values are for the conjugate acid in aqueous solution. pKBHX values represent the hydrogen bond basicity towards 4-fluorophenol in a non-coordinating solvent.
The data clearly illustrates that pyridazine is a significantly stronger hydrogen bond acceptor than pyrimidine and pyrazine, and only moderately weaker than pyridine.[1] This is somewhat counterintuitive given its lower proton basicity (pKa). The enhanced hydrogen bond basicity of pyridazine is attributed to the "alpha effect," where the electrostatic repulsion between the adjacent lone pairs on the nitrogen atoms destabilizes the non-protonated form, making it more favorable to engage in hydrogen bonding.[1][5][6]
Methodologies for Characterizing Hydrogen Bonding
A combination of experimental and computational techniques is required for a comprehensive and validated assessment of hydrogen bonding capacity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to quantify the strength of hydrogen bonds in solution.
Experimental Workflow:
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Welcome to Chem Zipper.com......: What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine ? [chemzipper.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. blumberginstitute.org [blumberginstitute.org]
Forging the Core of Medicinal Chemistry: A Comparative Guide to the Synthesis of Pyridazine-3-carbonitrile
An In-depth Analysis of Established and Novel Routes for Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its derivatives, Pyridazine-3-carbonitrile stands out as a critical building block for the synthesis of a diverse array of therapeutic candidates. The strategic placement of the cyano group at the 3-position offers a versatile handle for further molecular elaboration, making the efficient and scalable synthesis of this scaffold a paramount concern for drug discovery and development programs.
This guide provides a comprehensive benchmark of established and emergent synthetic routes to this compound. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings of each method, offering field-proven insights into the rationale behind experimental choices. All quantitative data is summarized for facile comparison, and detailed, self-validating experimental protocols are provided to ensure reproducibility.
Established Methodologies: The Bedrock of Pyridazine Synthesis
Traditional approaches to the pyridazine core have long relied on the robust and predictable condensation of 1,4-dicarbonyl compounds with hydrazine derivatives. While dependable, these methods can sometimes be limited by the availability of starting materials and may require harsh reaction conditions. Functional group interconversion from pre-formed pyridazine rings also represents a common and effective strategy.
Route 1: Cyanation of 3-Chloropyridazine
A prevalent and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a halogen on the pyridazine ring. The cyanation of 3-chloropyridazine is a classic example of this approach.
Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the C3-position towards nucleophilic attack by the cyanide ion. The choice of a copper(I) cyanide salt is crucial, as it facilitates the displacement of the chloride.
Experimental Protocol: Cyanation of 3-Chloropyridazine
-
Materials: 3-Chloropyridazine, Copper(I) cyanide (CuCN), Dimethylformamide (DMF), Sodium cyanide (NaCN) (optional, as a co-reagent).
-
Procedure:
-
To a stirred solution of 3-chloropyridazine (1.0 eq) in anhydrous DMF, add Copper(I) cyanide (1.2 eq).
-
The reaction mixture is heated to reflux (typically 150-160 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of aqueous ferric chloride to decompose the copper cyanide complex.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices:
-
DMF as Solvent: Its high boiling point is suitable for the required reaction temperature, and its polar aprotic nature effectively solvates the cyanide salt.
-
Copper(I) Cyanide: CuCN is a milder and more effective cyanating agent than alkali metal cyanides alone in this context, reducing the formation of side products.
-
Ferric Chloride Workup: This step is essential to break down the stable copper-nitrile complexes formed during the reaction, facilitating the isolation of the desired product.
Route 2: Dehydration of Pyridazine-3-carboxamide
Another well-established route involves the dehydration of a primary amide, Pyridazine-3-carboxamide, to the corresponding nitrile. This method is contingent on the availability of the carboxamide, which can be prepared from the corresponding carboxylic acid or ester.
Mechanistic Insight: The dehydration is typically achieved using a strong dehydrating agent, such as phosphorus oxychloride (POCl3), trifluoroacetic anhydride (TFAA), or Burgess reagent. The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by an elimination reaction to form the nitrile.
Experimental Protocol: Dehydration of Pyridazine-3-carboxamide
-
Materials: Pyridazine-3-carboxamide, Phosphorus oxychloride (POCl3), Pyridine (as a base), Dichloromethane (DCM).
-
Procedure:
-
Pyridazine-3-carboxamide (1.0 eq) is suspended in anhydrous DCM.
-
The mixture is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (2.0 eq) is added dropwise, followed by the slow addition of pyridine (2.2 eq).
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by the addition of ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification by flash chromatography yields this compound.
-
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride: A powerful and cost-effective dehydrating agent for the conversion of amides to nitriles.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing potential side reactions and degradation of the product.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the dehydrating agent and ensure the reaction proceeds efficiently.
Novel Synthetic Strategies: The Vanguard of Efficiency and Sustainability
In recent years, the development of more efficient, atom-economical, and environmentally benign synthetic methods has been a major focus in organic chemistry. These novel approaches offer significant advantages over traditional methods in terms of yield, reaction conditions, and substrate scope.
Route 3: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. One-pot syntheses of pyridazine derivatives often involve the condensation of a 1,3-dicarbonyl compound, a hydrazine, and a source of the C4-N5-N6 fragment.
While a direct one-pot synthesis of the parent this compound is not widely reported, analogous syntheses of substituted 3-cyanopyridazines highlight the potential of this strategy.[1]
Conceptual Workflow: One-Pot Synthesis
Conceptual One-Pot Synthesis Workflow.
Route 4: Palladium-Catalyzed Cyanation
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles. Palladium-catalyzed cyanation of aryl halides or triflates offers a mild and highly efficient alternative to traditional methods. This approach can be applied to the synthesis of this compound from 3-halopyridazines.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the pyridazinyl halide, followed by transmetalation with a cyanide source (e.g., zinc cyanide) and reductive elimination to afford the desired nitrile and regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromopyridazine
-
Materials: 3-Bromopyridazine, Zinc cyanide (Zn(CN)2), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF).
-
Procedure:
-
A reaction vessel is charged with 3-bromopyridazine (1.0 eq), zinc cyanide (0.6 eq), Pd2(dba)3 (0.025 eq), and dppf (0.1 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous DMF is added, and the mixture is heated to 80-120 °C.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the reaction is cooled and diluted with a suitable organic solvent.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with aqueous ammonia and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for catalytic activity and efficiency. dppf is a common and effective ligand for this type of transformation.
-
Zinc Cyanide: A less toxic and more convenient cyanide source compared to alkali metal cyanides for palladium-catalyzed reactions.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Cyanation of 3-Chloropyridazine | Route 2: Dehydration of Pyridazine-3-carboxamide | Route 4: Palladium-Catalyzed Cyanation |
| Starting Material Availability | Readily available | Requires synthesis of the carboxamide | Readily available |
| Reaction Conditions | High temperature (150-160 °C) | Mild to moderate | Moderate temperature (80-120 °C) |
| Reagent Toxicity | High (Copper cyanide) | Moderate (POCl3) | Moderate (Zinc cyanide, Palladium catalyst) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Scalability | Moderate | Good | Good |
| Green Chemistry Considerations | Use of toxic metal cyanide, high energy input | Use of stoichiometric, hazardous reagents | Use of a toxic metal cyanide and catalyst, but often more atom-economical |
Conclusion
The synthesis of this compound can be approached through a variety of established and novel methodologies. The traditional cyanation of 3-chloropyridazine and dehydration of pyridazine-3-carboxamide remain reliable and widely practiced routes. However, emerging techniques, particularly palladium-catalyzed cyanations, offer significant advantages in terms of milder reaction conditions and potentially higher yields. The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and considerations of cost, safety, and environmental impact. As the demand for novel pyridazine-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will undoubtedly remain an active area of research.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyridazine-3-carbonitrile
This guide provides essential safety and logistical information for the proper disposal of Pyridazine-3-carbonitrile (CAS No. 53896-49-4). As a heterocyclic compound incorporating both a pyridazine ring and a nitrile functional group, this chemical is integral to various research and drug development pipelines, particularly in the synthesis of novel pharmacophores.[1][2] However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural guide grounded in the chemical principles that dictate safe handling and disposal.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is paramount. The disposal plan is directly derived from its chemical properties and associated risks. This compound is a combustible solid that is harmful if swallowed and is classified as highly hazardous to aquatic life.[3][4][5][6]
Key Chemical and Safety Data
A summary of critical data is presented below to inform handling and disposal decisions.
| Property | Value | Significance for Disposal |
| CAS Number | 53896-49-4[3][4] | Unique identifier for accurate tracking and labeling of waste. |
| Molecular Formula | C₅H₃N₃[3] | |
| Physical State | Solid[4][5] | Affects spill cleanup procedures and waste container selection. |
| Melting Point | 43-48 °C[4] | Low melting point suggests it could melt in warm conditions. |
| GHS Hazard Code | H302[3][4][5] | Harmful if swallowed. Dictates that all waste streams must be treated as toxic. |
| GHS Pictogram | GHS07 (Exclamation Mark)[4][5] | Visually communicates acute toxicity. |
| Signal Word | Warning[3][4][5] | Indicates a moderate level of hazard. |
| Storage Class | 11: Combustible Solids[4][5] | Waste must be stored away from ignition sources. |
| Water Hazard Class | WGK 3: Highly hazardous to water[4][5] | Strictly prohibits sewer disposal. This is a critical disposal constraint. |
Causality of Hazards:
-
The nitrile group (-C≡N) is a key toxicophore. While not all nitriles are acutely toxic, they can metabolize to release cyanide in vivo, leading to their classification as harmful. This potential dictates that all contaminated materials, not just the pure compound, are hazardous.
-
The pyridazine ring , a nitrogen-containing heterocycle, contributes to the compound's overall reactivity and environmental persistence.[1] The "highly hazardous to water" classification (WGK 3) underscores its potential to cause long-term damage to aquatic ecosystems, making containment a top priority.[4][5]
Regulatory Framework: Adherence to Mandated Standards
All laboratory waste disposal is governed by strict federal and local regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450) .[7][8][9]
-
RCRA: Establishes the national system for managing hazardous waste from "cradle to grave."[7] this compound waste falls under this purview due to its toxicity.
-
OSHA Laboratory Standard: Requires employers to create a Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and waste disposal.[9][10][11] Your institution's CHP is the primary document you must follow.
Core Principles of this compound Waste Management
The following principles are universal and form the basis for the specific protocols detailed in the next section.
-
Segregation is Non-Negotiable: Never mix this compound waste with incompatible materials. Based on the reactivity of related compounds, this includes:
-
Proper Containerization: All waste must be collected in a designated, compatible, and properly labeled hazardous waste container.[15][16]
-
Point of Generation Accumulation: Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation and under the control of laboratory personnel.[16][18][19]
Step-by-Step Disposal Protocols
Follow these detailed methodologies for different waste streams containing this compound.
Protocol 4.1: Disposal of Unused or Expired this compound (Pure Solid)
-
Preparation: Designate a hazardous waste container as described in Section 3. Ensure it is clean, dry, and properly labeled before adding any waste.
-
Transfer: In a chemical fume hood, carefully transfer the solid this compound from its original container into the designated hazardous waste container. Use a dedicated spatula or scoop.
-
Decontamination: Decontaminate the original, now empty, container by rinsing it three times with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste (see Protocol 4.3).
-
Final Steps: Securely cap the hazardous waste container. Store it in your lab's designated SAA. Once full, or when ready for pickup, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.
Protocol 4.2: Disposal of Contaminated Solid Waste
This stream includes items such as gloves, weighing paper, pipette tips, and absorbent pads contaminated with this compound.
-
Collection: Place a dedicated, labeled hazardous waste container (e.g., a properly labeled, sealable bag or a solid waste drum) in the work area before starting your experiment.
-
Segregation: As they are generated, place all contaminated solid items directly into this container.[20] Do not mix with non-hazardous trash.
-
Closure: Once the procedure is complete, or the container is full, securely seal it.
-
Storage and Disposal: Store the container in the SAA and arrange for disposal through your institution's EHS department.
Protocol 4.3: Disposal of Contaminated Liquid Waste
This includes solutions containing this compound and solvent rinses from decontaminating glassware.
-
Container Selection: Choose a compatible, shatter-resistant container (e.g., a coated glass or plastic solvent bottle) with a secure screw cap. It must be clearly labeled for "Hazardous Waste," listing "this compound" and all solvent components with their approximate percentages.
-
Collection: Pour the liquid waste into the container using a funnel.
-
Capacity Limit: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[17]
-
Storage and Disposal: Keep the container tightly capped when not in use. Store it in secondary containment within the SAA. Arrange for disposal via your EHS department.
Protocol 4.4: Managing Accidental Spills
-
Area Control: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Containment: For a small, manageable spill, use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[13][20] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[20] All cleaning materials must be disposed of as contaminated solid waste (Protocol 4.2).
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound 97 53896-49-4 [sigmaaldrich.com]
- 5. This compound 97 53896-49-4 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. osha.gov [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. usbioclean.com [usbioclean.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. epa.gov [epa.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Pyridazine-3-carbonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyridazine-3-carbonitrile, focusing on the correct selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each piece of equipment, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid organic compound with specific hazards that dictate the required level of personal protection. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[1][2]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation (H335).[2]
The signal word for this chemical is "Warning".[1] These classifications underscore the importance of preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is crucial to remember the hierarchy of controls, a fundamental concept in laboratory safety promoted by the Occupational Safety and Health Administration (OSHA).[3][4][5]
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this includes working in a certified chemical fume hood to control airborne dust and vapors.[3][5]
-
Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[3][4]
This guide focuses on PPE, but it is imperative that it is used within a comprehensive safety program that includes robust engineering and administrative controls as outlined in your institution's Chemical Hygiene Plan (CHP).[3][4][6]
Core PPE Requirements for Handling this compound
The following table summarizes the essential PPE for routine handling of this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes & Face | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant splash risk. | Protects against eye irritation from dust or splashes.[2] |
| Hands | Nitrile gloves. | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many nitriles, and provide a durable barrier against skin contact.[7][8][9][10][11] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required for handling small quantities in a fume hood. If weighing outside of a ventilated enclosure or if dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary. | Prevents inhalation of dust that can cause respiratory irritation.[2] |
Step-by-Step Guide to PPE Usage
1. Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Eye Protection: Don chemical splash goggles. Adjust for a snug fit.
-
Gloves: Wash and dry hands thoroughly. Select the appropriate size of nitrile gloves and inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
2. Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior.
-
Lab Coat: Remove the lab coat by folding it inward, containing any potential contamination.
-
Eye Protection: Remove goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plans: From Handling to Disposal
Weighing and Solution Preparation:
-
Engineering Control: Always handle solid this compound in a chemical fume hood to minimize inhalation risk.[3][5]
-
PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Procedure:
-
Don all required PPE.
-
Perform all manipulations within the fume hood.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Clean any spills within the fume hood immediately according to your lab's SOP.
-
Spill Response:
In the event of a spill, follow your institution's established emergency procedures. A general guideline for a small spill is as follows:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or you feel unsafe.
-
If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and chemical splash goggles.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. armbrustusa.com [armbrustusa.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. business.medtecs.com [business.medtecs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
